molecular formula C9H6BrNO B1265535 5-Bromoindole-3-carboxaldehyde CAS No. 877-03-2

5-Bromoindole-3-carboxaldehyde

Cat. No.: B1265535
CAS No.: 877-03-2
M. Wt: 224.05 g/mol
InChI Key: PEENKJZANBYXNB-UHFFFAOYSA-N
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Description

5-Bromoindole-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1H-indole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1H-indole-3-carbaldehyde
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InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEENKJZANBYXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236562
Record name 5-Bromoindole-3-carbaldehyde
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-03-2
Record name 5-Bromoindole-3-carboxaldehyde
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 877-03-2
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Record name 5-Bromoindole-3-carbaldehyde
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Record name 5-bromoindole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromoindole-3-carboxaldehyde is a halogenated derivative of indole-3-carboxaldehyde, a versatile heterocyclic compound.[1] The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the indole ring imparts unique reactivity and significant biological activity to the molecule.[2] This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[3][4] Its structural features make it a compound of great interest in medicinal chemistry and drug discovery, with demonstrated potential in the development of anticancer, antimicrobial, and antiviral agents.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound.

Core Chemical and Physical Properties

This compound is a solid, crystalline powder at room temperature.[3] Its appearance can range from white to pink, light brown, beige, or even orange to green, depending on its purity and storage conditions.[3]

Table 1: Identification and Structural Data
IdentifierValue
IUPAC Name 5-bromo-1H-indole-3-carbaldehyde[6]
Synonyms 5-Bromo-3-formylindole, 5-Bromo-1H-indole-3-carbaldehyde[2][4]
CAS Number 877-03-2[4][6][7]
Molecular Formula C₉H₆BrNO[3][6][7][8]
Molecular Weight 224.05 - 224.06 g/mol [3][7][8][9]
Exact Mass 222.963277 g/mol [3][10]
InChI Key PEENKJZANBYXNB-UHFFFAOYSA-N[6][7][9]
SMILES BrC1=CC=C2NC=C(C=O)C2=C1[6]
Table 2: Physicochemical Properties
PropertyValue
Melting Point 200-208 °C (Lit.)[3][6][7][8][9]
Boiling Point 395.5 ± 22.0 °C at 760 mmHg (Predicted)[3][8][9]
Density 1.727 ± 0.06 g/cm³ (Predicted)[3][8]
Flash Point 193 °C[8]
Solubility Limited solubility in water; Soluble in organic solvents like DMSO and DMF.[3][11]
LogP (Lipophilicity) 2.42 - 2.66 (Computationally Predicted)[3]
Topological Polar Surface Area (TPSA) 42.1 Ų (Good membrane permeability predicted)[3]
Storage Temperature 0-8 °C, under inert gas (e.g., Nitrogen or Argon).[4][9][12][13]
Table 3: Spectral Data
Spectrum TypeKey Data Points
¹H NMR (400 MHz, DMSO-d6) δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[1]
¹³C NMR (101 MHz, DMSO-d6) δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[1]
Mass Spectrometry (EI-MS) m/z (%): 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[1]
Infrared (IR) Conforms to structure.[6] A related study on indole-3-carboxaldehyde derivatives showed C=O stretching around 1601-1663 cm⁻¹.[14]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, most commonly involving the bromination and formylation of an indole precursor.

Common Synthetic Strategies
  • Bromination of Indole Derivatives : This approach involves introducing the bromine atom onto the indole ring system using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.[3]

  • Formylation Reactions : The aldehyde group is typically introduced at the C-3 position via formylation methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

  • Multi-step Synthesis from Indole : A common laboratory and industrial approach involves a sequence of protection, bromination, and formylation steps to achieve the desired product with high regioselectivity.[3][15]

Detailed Experimental Protocol: Synthesis from 5-Bromoindole

The following protocol describes the formylation of 5-bromoindole.[1]

Materials:

  • 5-bromoindole (1.0 mmol)

  • Hexamethylenetetramine (1.0 mmol, 0.140 g)

  • N,N-dimethylformamide (DMF) (2 mL)

  • Crystalline aluminum trichloride (0.05 mmol, 0.012 g)

  • Ethyl acetate

  • Saturated brine solution

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-hexane

Procedure:

  • Reaction Setup : To a 50 mL round-bottom flask, add 5-bromoindole and hexamethylenetetramine. Add DMF and stir with a magnetic stirrer until all solids are dissolved.

  • Catalyst Addition & Reflux : Add crystalline aluminum trichloride to the mixture and attach a reflux condenser. Heat the reaction mixture to 120°C.

  • Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). After approximately 8 hours, cool the reaction to room temperature, resulting in a suspension.

  • Workup & Extraction : Filter the suspension through a funnel packed with diatomaceous earth, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dilute with 15 mL of saturated brine, and separate the layers. Extract the aqueous layer three times with 10 mL of ethyl acetate each time.

  • Washing : Combine all organic layers and wash sequentially with 10 mL of 2 M hydrochloric acid, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of saturated brine.[1]

  • Drying and Concentration : Dry the washed ethyl acetate layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

  • Purification : Purify the crude residue by silica gel column chromatography using a mobile phase of n-hexane and ethyl acetate (2:1 v/v) to yield the purified this compound.[1] A reported yield for this method is 71%.[1]

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5-Bromoindole 5-Bromoindole Mix_Stir Mix and Stir 5-Bromoindole->Mix_Stir Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Mix_Stir DMF DMF DMF->Mix_Stir AlCl3 AlCl3 Heat Heat to 120°C (8 hours) AlCl3->Heat Mix_Stir->Heat Add Catalyst Cool Cool to RT Heat->Cool Monitor by TLC Filter Filter through Diatomaceous Earth Cool->Filter Suspension Formed Extract Extract with Ethyl Acetate Filter->Extract Wash Wash (HCl, NaHCO3, Brine) Extract->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purify Silica Gel Column Chromatography Dry_Concentrate->Purify Crude Product Product Purified 5-Bromoindole- 3-carboxaldehyde Purify->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Biological Significance

The aldehyde group and the bromo-substituted indole ring are the primary sites of chemical reactivity, making the molecule a versatile precursor for more complex structures.

Key Chemical Reactions
  • Condensation Reactions : The aldehyde group readily undergoes condensation with various nucleophiles. For example, it reacts with thiosemicarbazides to form thiosemicarbazones, which have applications in sensing heavy metal ions like mercury(II).[3][16]

  • Oxime Formation : The compound can react with hydroxylamine to form oximes, which are valuable intermediates in organic synthesis.[3]

  • Nucleophilic Substitution : The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of 5-substituted indole derivatives.[3]

  • N-Acylation and N-Alkylation : The indole nitrogen can be functionalized, for instance, through reactions with acid chlorides, to produce N-acylated derivatives, which can then be coupled with other molecules like aryl amines to explore new biologically active chemical spaces.[14]

G cluster_products Reaction Products main 5-Bromoindole- 3-carboxaldehyde Thiosemicarbazone Thiosemicarbazones main->Thiosemicarbazone Condensation (+ Thiosemicarbazide) Oxime Oximes main->Oxime Condensation (+ Hydroxylamine) SubstitutedIndole 5-Substituted Indole Derivatives main->SubstitutedIndole Nucleophilic Substitution (at C5-Br)

Caption: Key chemical reactions of this compound.
Biological Activity and Applications

This compound and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[5][17]

  • Anticancer Properties : Derivatives have shown cytotoxic effects against various cancer cell lines.[3] A key mechanism involves the inhibition of enzymes critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[5]

  • Antimicrobial and Antifungal Activity : Compounds derived from 5-bromoindole have demonstrated potential as antimicrobial and antifungal agents.[2][3]

  • Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.[3]

  • Neuroprotective Potential : The broader class of indole derivatives is being investigated for neuroprotective properties, often linked to the activation of antioxidant pathways.[5]

  • Fluorescent Probes and Sensors : The molecule and its derivatives can exhibit fluorescence, making them useful in the development of probes for biological imaging and sensors for detecting analytes like heavy metals.[2][4]

G cluster_pathway Simplified EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR Tyrosine Kinase EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., Ras/MAPK) EGFR->Downstream Phosphorylates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Downstream->Apoptosis Inhibits Bromoindole_Derivative 5-Bromoindole Derivative Bromoindole_Derivative->EGFR Inhibits G cluster_apps Primary Application Areas center 5-Bromoindole- 3-carboxaldehyde MedChem Medicinal Chemistry (Drug Discovery) center->MedChem OrgSyn Organic Synthesis (Intermediate) center->OrgSyn MatSci Materials Science (Organic Electronics) center->MatSci BioChem Biochemical Research (Enzyme Studies) center->BioChem

References

5-Bromoindole-3-carboxaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Investigation

I've initiated the data gathering phase. Right now, I'm performing extensive Google searches to unearth the crucial molecular details – structure, weight, and related chemical properties – of 5-Bromoindole-3-carboxaldehyde. I'm aiming for a comprehensive overview.

Deepening the Search

I'm now expanding my search. Beyond the basic properties, I'm focusing on synthetic methods and analytical techniques associated with this compound. I'm compiling spectral data and looking for quantitative results. This data will be neatly organized for clarity. Next up: building a molecular diagram.

Analyzing Molecular Data

I have successfully collected the molecular formula and weight for this compound. It's C9H6BrNO, with an approximate weight of 224.05 g/mol . Now, I'm working on the detailed molecular representation.

Developing Technical Guide

I've assembled the necessary components for the technical guide on this compound. This includes the completed molecular structure and weight details (C9H6BrNO, ~224.05 g/mol ). A comprehensive table with melting point, boiling point, density, NMR, and Mass Spectrometry data is ready. The synthesis protocol is in hand, and I can now generate a DOT script for a visual molecular representation.

Physical appearance of 5-Bromoindole-3-carboxaldehyde powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Bromoindole-3-carboxaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical characteristics of starting materials and intermediates is paramount. This compound is a key heterocyclic building block utilized in the synthesis of a wide array of biologically active compounds and functional materials.[1] This technical guide provides a detailed overview of the physical appearance and associated properties of this compound powder, compiling essential data for laboratory use.

Physical Appearance and Morphology

This compound is a solid compound at room temperature.[2][3] It typically presents as a crystalline powder.[2] The coloration of the powder can vary, which may be indicative of its purity and storage conditions.[2] Commercial suppliers describe the appearance with a range of colors, including:

  • White to pink to light brown[2][4]

  • Off-white[5]

  • Beige to brown[2]

  • Yellow[1]

  • White or Light Yellow[6]

  • White to orange to green[2][7]

This variability underscores the importance of verifying the purity of the material for sensitive applications.

Physicochemical Data

A summary of key quantitative data for this compound is presented below. These parameters are critical for reaction planning, characterization, and quality control.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[1][2][4][8]
Molecular Weight 224.05 - 224.06 g/mol [1][2][3][5][8]
Melting Point 199 - 208 °C[1][2][3][4][7][8][9]
Boiling Point ~395.6 °C (Predicted)[2][3][5]
Density ~1.727 g/cm³ (Predicted)[2][5]
Purity ≥96.0% - >98.0%[1][3][4][7][8]

Synthesis and Experimental Workflow

This compound is a synthetic molecule accessible through various organic reactions.[2] Common strategies involve the formylation of a brominated indole precursor.[2] The Vilsmeier-Haack reaction, which employs reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a frequently utilized method for introducing the aldehyde group onto the indole ring.[2]

The following diagram illustrates a conceptual workflow for the synthesis of this compound, representing the logical progression from starting materials to the final product.

G cluster_start Starting Materials cluster_process Process cluster_product Product & Purification A 5-Bromoindole C Formylation Reaction (Vilsmeier-Haack) A->C B Formylating Agent (e.g., DMF/POCl₃) B->C D Crude Product C->D Reaction Workup E Purification (e.g., Recrystallization) D->E F 5-Bromoindole-3- carboxaldehyde Powder E->F

Conceptual workflow for the synthesis of this compound.

Solubility and Handling

The compound exhibits limited solubility in water, a characteristic typical of halogenated aromatic compounds.[2] Its aromatic indole structure favors solubility in organic solvents.[2]

Handling and Storage:

  • Safety: It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used.[8]

  • Storage: Recommended storage conditions are often refrigerated (0-8 °C or 4°C) and under an inert atmosphere like nitrogen to maintain stability and purity.[1][3]

This guide provides a foundational understanding of the physical characteristics of this compound powder. For specific experimental applications, it is always recommended to consult the certificate of analysis provided by the supplier for lot-specific data.

References

An In-Depth Technical Guide to 5-Bromoindole-3-carboxaldehyde (CAS: 877-03-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindole-3-carboxaldehyde is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its indole scaffold, substituted with a bromine atom and an aldehyde functional group, provides a versatile platform for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, detailed synthesis protocols, and its applications in drug discovery and other research areas. Particular focus is placed on its role as a precursor to compounds targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature, with its appearance ranging from white to light brown crystalline powder, depending on its purity.[1] Its core structure consists of a bicyclic indole ring system, with a bromine atom at the 5-position and a formyl group at the 3-position.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 877-03-2[3][4]
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
Melting Point 204-207 °C[3]
Boiling Point 395.6 ± 22.0 °C at 760 mmHg[5]
Appearance White to pink to light brown powder[1]
Solubility Limited solubility in water, soluble in organic solvents like DMSO and dimethylformamide.[1]
pKa (Not available)
LogP 2.42[6]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/Shifts (δ in ppm, J in Hz)References
¹H NMR (400 MHz, DMSO-d₆) 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[1]
¹³C NMR (101 MHz, DMSO-d₆) 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[1]
Mass Spectrum (EI-MS) m/z (%) 225 (97), 224 (98), 223 (100) (M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[1]
Infrared (IR) Spectrum Conforms to structure[7]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the formylation of 5-bromoindole. The Vilsmeier-Haack reaction is a widely employed method for this transformation, utilizing a Vilsmeier reagent prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromoindole

This protocol is adapted from a general procedure for the formylation of indoles.

Materials:

  • 5-Bromoindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or a pre-formed Vilsmeier reagent

  • 1 M Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-bromoindole (1.0 mmol).

  • Addition of Reagents: Add N,N-dimethylformamide (DMF) (2 mL) and stir until the solid dissolves. If not using a pre-formed Vilsmeier reagent, cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃) (1.1 mmol). A more convenient alternative is to add a pre-formed Vilsmeier reagent like (Chloromethylene)dimethyliminium chloride (1.5 equiv) to the DMF solution at 0 °C.[8]

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 2.5 to 8 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a 1 M NaOH aqueous solution until the mixture is basic. Dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Washing: Combine the organic layers and wash sequentially with 2 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and finally with saturated brine (10 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent (e.g., a 2:1 ratio) to yield the purified this compound.[1]

Expected Yield: 71-77%[1]

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application in the development of biologically active derivatives.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application & Evaluation start 5-Bromoindole reagents DMF, POCl3 (Vilsmeier-Haack Reaction) start->reagents product This compound reagents->product derivatization Chemical Modification (e.g., condensation, coupling reactions) product->derivatization derivatives Biologically Active Derivatives (e.g., Carbothioamides, Oxadiazoles, Triazoles) derivatization->derivatives evaluation Biological Evaluation (e.g., Cytotoxicity assays, Enzyme inhibition assays) derivatives->evaluation outcome Lead Compounds for Drug Discovery evaluation->outcome

Caption: General workflow for the synthesis and application of this compound.

Applications in Drug Discovery and Research

This compound serves as a critical building block in the synthesis of more complex molecules with potential therapeutic properties. The presence of the aldehyde group allows for a variety of chemical transformations, including condensation and nucleophilic addition reactions, making it a valuable intermediate in the generation of diverse chemical libraries for drug screening.[2]

Derivatives of 5-bromoindole have demonstrated a range of biological activities, including:

  • Anticancer Activity: Several studies have reported that derivatives of 5-bromoindole exhibit cytotoxic effects against various cancer cell lines. These compounds can disrupt the mitotic spindle, a critical component for cell division, thereby preventing the proliferation and invasion of cancer cells.

  • Antimicrobial Properties: The indole scaffold is present in many natural and synthetic antimicrobial agents. Bromo-substitution can enhance this activity, and derivatives of 5-bromoindole have shown potential as antimicrobial agents.

  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes such as cytochrome P450 and Glycogen Synthase Kinase 3 (GSK-3), which are implicated in various diseases.

  • Fluorescent Probes: The fluorescent properties of some this compound derivatives make them useful in the development of sensors for detecting metal ions and for biological imaging.

Targeting Cancer Signaling Pathways

A significant area of research focuses on the development of 5-bromoindole derivatives as inhibitors of key signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Overactivation of the EGFR signaling pathway is a common feature in many cancers. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as potent inhibitors of EGFR tyrosine kinase. Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[8]

EGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor 5-Bromoindole Derivatives Inhibitor->P_EGFR Inhibition of Tyrosine Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Inhibition of the VEGF Signaling Pathway:

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making the VEGF signaling pathway a critical target for cancer therapy. A carbothioamide derivative of 5-bromoindole has been shown to have significant antiangiogenic activity by reducing the expression of the VEGF gene in colon cancer cells.[1]

VEGF_Pathway cluster_downstream_vegf Downstream Signaling cluster_cellular_response_vegf Cellular Response VEGF VEGF (Ligand) VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR P_VEGFR Phosphorylated VEGFR (Active) VEGFR->P_VEGFR Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway P_VEGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway P_VEGFR->Ras_MAPK Permeability Vascular Permeability PLCg->Permeability Survival Endothelial Cell Survival & Proliferation PI3K_Akt->Survival Ras_MAPK->Survival Angiogenesis Angiogenesis (New Blood Vessel Formation) Survival->Angiogenesis Inhibitor 5-Bromoindole Derivatives Tumor_Cell Tumor Cell Inhibitor->Tumor_Cell Reduces VEGF Gene Expression Tumor_Cell->VEGF Secretion

Caption: Inhibition of the VEGF signaling pathway by 5-bromoindole derivatives.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as inhibitors of key cancer-related signaling pathways like EGFR and VEGF, highlight its importance for further research and development of novel therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the potential of this important compound.

References

Solubility Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromoindole-3-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and biological assays. This document outlines its solubility in various organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility classification.

Introduction to this compound

This compound is an organic compound featuring a bromine atom at the fifth position of an indole ring and an aldehyde group at the third position.[1] Its molecular structure, characterized by a hydrophobic bromine substituent and an aromatic indole ring, alongside a polar aldehyde group, dictates its solubility behavior.[1] Generally, it exhibits favorable solubility in organic solvents but has limited solubility in aqueous solutions.[1] This profile makes the selection of an appropriate solvent system crucial for its use in various applications, from serving as a precursor for novel materials to its role as a building block for complex therapeutic molecules.[1]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound and its parent compound, Indole-3-carboxaldehyde.

CompoundSolventSolvent TypeSolubility
This compound Dimethyl Sulfoxide (DMSO)Polar AproticGood Solubility[1]
EthanolPolar ProticGood Solubility[1]
MethanolPolar ProticGood Solubility[1]
AcetonePolar AproticGood Solubility[1]
DichloromethanePolar AproticGood Solubility[1]
WaterPolar ProticLimited Solubility[1]
Indole-3-carboxaldehyde (Parent Compound)Dimethyl Sulfoxide (DMSO)Polar Aprotic~30 mg/mL[2]
Dimethylformamide (DMF)Polar Aprotic~30 mg/mL[2]
EthanolPolar Protic≥11.85 mg/mL[3]
MethanolPolar ProticSoluble[4]
AcetonitrilePolar AproticSoluble[5]
HexaneNon-PolarLimited Solubility[5]
TolueneNon-PolarLimited Solubility[5]
WaterPolar ProticLow Solubility / Insoluble[4][5]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7] The procedure involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Solvent of choice (e.g., DMSO, Ethanol)

  • Glass vials or flasks with airtight stoppers

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the solution through a syringe filter into a clean vial.[8][9]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative and quantitative determination of a compound's solubility.

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Compound (this compound) add_solvent Add excess compound to known volume of solvent start->add_solvent Step 1 shake Agitate at constant temperature (e.g., 24h @ 25°C) add_solvent->shake Step 2 phase_sep Allow to settle / Centrifuge shake->phase_sep Step 3 filter Filter supernatant (e.g., 0.22µm syringe filter) phase_sep->filter Step 4 quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify Step 5 result Calculate Solubility (mg/mL or mol/L) quantify->result Step 6

Caption: Workflow for the Shake-Flask Solubility Method.

References

A Technical Guide to the Predicted Physicochemical Properties of 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computationally predicted boiling point and density of 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections detail its predicted properties, the methodologies behind these predictions, and a generalized workflow for computational property determination.

Compound Overview

This compound is an organic compound featuring an indole scaffold substituted with a bromine atom at the 5-position and a carboxaldehyde group at the 3-position.[1] Its molecular formula is C₉H₆BrNO, with a molecular weight of approximately 224.06 g/mol .[1][2][3][4] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules and is utilized in the development of pharmaceuticals and fluorescent probes.[1][3] Understanding its physicochemical properties, such as boiling point and density, is crucial for its application in laboratory and industrial settings.

Predicted Physicochemical Data

PropertyPredicted ValueNotes
Boiling Point 395.6 ± 22.0 °Cat 760 mmHg[5][6][7]
Density 1.727 ± 0.06 g/cm³[2][5][6]

Note: These values are computationally derived and have not been experimentally verified.

Methodology of Prediction

The boiling point and density values presented are the result of computational chemistry techniques.[2] These methods predict the physicochemical properties of a molecule based on its structure.

Experimental Protocols: Computational Prediction Workflow

While specific experimental protocols for determining these exact values are proprietary to the databases providing them, a general methodology for such computational predictions can be outlined. This process is typically rooted in Quantitative Structure-Property Relationship (QSPR) models.[8][9]

  • Molecular Structure Input : The process begins with the 2D or 3D chemical structure of this compound, typically represented by its SMILES string (C1=CC2=C(C=C1Br)C(=CN2)C=O) or InChI key.[2]

  • Descriptor Calculation : The molecular structure is used to calculate a large number of numerical values known as molecular descriptors. These descriptors encode various aspects of the molecule's topology, geometry, and electronic properties.[8][10] Factors considered for a molecule like this compound would include:

    • Molecular Weight : The presence of a heavy bromine atom significantly increases the molecular weight.[2]

    • Intermolecular Forces : The aldehyde group contributes to dipole-dipole interactions, while the indole ring allows for π-π stacking.[2]

    • Hydrogen Bonding : The N-H group on the indole ring can act as a hydrogen bond donor.[2]

  • QSPR Model Application : The calculated descriptors are fed into a pre-existing mathematical model.[8][9] These models are developed by training them on large datasets of compounds with experimentally determined properties.[8][10] Using statistical methods like multiple linear regression or more complex machine learning algorithms like neural networks, the model establishes a correlation between the descriptors and the property of interest (e.g., boiling point).[8][10]

  • Property Prediction : The trained model then predicts the boiling point or density for the new molecule based on its unique set of descriptors. The associated margin of error (e.g., ±22.0 °C) reflects the model's confidence in its prediction.

The relatively high predicted boiling point is a reflection of the compound's moderate molecular weight and the presence of polar functional groups that enhance intermolecular forces.[2] Similarly, the high predicted density is attributed to the heavy bromine atom and the compact crystalline structure of the indole ring system.[2]

Visualization of Prediction Workflow

The following diagram illustrates the generalized workflow for the computational prediction of physicochemical properties.

G cluster_input Input Data cluster_processing Computational Analysis cluster_output Predicted Properties A Chemical Structure (this compound) B Calculate Molecular Descriptors (e.g., MW, Polarity, Topology) A->B C Apply QSPR Model (e.g., Regression, Neural Network) B->C D Predicted Boiling Point (395.6 ± 22.0 °C) C->D E Predicted Density (1.727 ± 0.06 g/cm³) C->E

References

An In-depth Technical Guide to the Mechanism of Action of 5-Bromoindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 5-bromoindole-3-carboxaldehyde and its derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This document elucidates the core molecular pathways, presents quantitative biological data, and details relevant experimental protocols to support further research and development.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a promising class of anticancer agents, primarily through their potent inhibition of key signaling pathways involved in tumor growth and proliferation. The principal mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Inhibition of EGFR Signaling Pathway

EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines, including liver (HepG2), lung (A549), and breast (MCF-7) cancers.[2][3]

The inhibition of EGFR tyrosine kinase by these compounds blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2] Molecular docking studies have revealed that derivatives such as compounds 3a, 3b, 3f, and 7 exhibit strong binding energies to the EGFR tyrosine kinase domain.[4] Compound 3a, in particular, has been identified as a potent and cancer-specific inhibitor of EGFR tyrosine kinase activity.[4]

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EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Bromoindole 5-Bromoindole Derivative Bromoindole->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Arrest Cell Cycle Arrest ERK->Arrest Promotes Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis Inhibits

Caption: EGFR signaling inhibition by 5-bromoindole derivatives.

Disruption of Mitotic Spindle

In addition to EGFR inhibition, some 5-bromoindole derivatives, including carbothioamide, oxadiazole, and triazole analogs, have been reported to exert their anticancer effects by disrupting the mitotic spindle.[4] The mitotic spindle is a critical cellular structure for cell division, and its disruption prevents cancer cell proliferation and invasion.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of selected 5-bromoindole derivatives.

Compound IDTarget Cell Line/EnzymeIC50/GI50 (µM)Reference
3a HepG2, A549, MCF-7Most Potent of Series[5]
EGFRStrongest Binding Energy[4]
5g Cancer Cell Lines0.055[6]
EGFR0.046 ± 0.005[6]
5i Cancer Cell Lines0.049[6]
EGFRNot specified[6]
5j Cancer Cell Lines0.037[6]
EGFRNot specified[6]
Erlotinib (Ref.) EGFR0.080[6]

Antimicrobial Activity: Multi-target Inhibition

This compound and its derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including fungi and bacteria.[2]

Antifungal Mechanism: Inhibition of Succinate Dehydrogenase

Molecular docking studies suggest that 3-acyl-5-bromoindole derivatives may exert their antifungal effects by interacting with mitochondrial complex II, specifically succinate dehydrogenase (SDH).[2] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.

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SDH_Inhibition Bromoindole 5-Bromoindole Derivative SDH Succinate Dehydrogenase (Mitochondrial Complex II) Bromoindole->SDH Inhibits Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH Substrate ATP ATP Synthesis ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Leakage Apoptosis Fungal Cell Death (Apoptosis) ATP->Apoptosis Decreased ROS->Apoptosis Induces

Caption: Antifungal mechanism via SDH inhibition.

Antibacterial Mechanism: Diverse Modes of Action

The antibacterial mechanisms of 5-bromoindole derivatives are more varied. Some derivatives, particularly 6-bromoindolglyoxylamides, have been shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[7] Furthermore, this compound has been found to inhibit quorum sensing-dependent virulence factors in Pseudomonas aeruginosa, suggesting an anti-virulence strategy rather than direct bactericidal activity.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-triazole (3d)S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[9]
Ciprofloxacin-indole hybrid (8b)S. aureus CMCC 259230.0625[10]
This compoundP. aeruginosa (virulence inhibition)30-100[8]

Neuroprotective Effects: Activation of the Nrf2-ARE Pathway

5-Bromoindole derivatives have also shown potential in the realm of neuroprotection. This activity is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13] By activating this pathway, 5-bromoindole derivatives can enhance the cellular defense against oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[14]

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Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bromoindole 5-Bromoindole Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Bromoindole->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Promotes

Caption: Neuroprotection via Nrf2-ARE pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

EGFR Tyrosine Kinase Inhibition Assay (HTRF KinEASE-TK)

This assay quantitatively measures the inhibitory activity of compounds against EGFR tyrosine kinase.

  • Materials : Mutant-type EGFR (EGFRT790M), HTRF KinEASE-TK assay kit, test compounds, positive control (e.g., Osimertinib).

  • Procedure :

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 384-well plate, add the EGFR enzyme, the TK substrate-biotin, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time.

    • Stop the reaction and add the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader and calculate the IC50 values.[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Materials : Cancer cell lines, complete culture medium, 5-bromoindole derivative stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), 96-well plates, microplate reader.

  • Procedure :

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : Treated and untreated cells, Annexin V-FITC/PI apoptosis detection kit, 1X binding buffer, flow cytometer.

  • Procedure :

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][16][17][18]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials : Microbial strains, nutrient broth, 5-bromoindole derivative, 96-well microtiter plates.

  • Procedure :

    • Prepare serial two-fold dilutions of the 5-bromoindole derivative in the nutrient broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the activity of SDH.

  • Materials : Isolated mitochondria or cell/tissue homogenates, SDH assay buffer, succinate, artificial electron acceptor (e.g., DCIP), spectrophotometer.

  • Procedure :

    • Prepare the sample (e.g., homogenize tissue in ice-cold SDH assay buffer).

    • In a cuvette, add the assay buffer, the sample, and the electron acceptor.

    • Initiate the reaction by adding succinate.

    • Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

    • The rate of absorbance change is proportional to the SDH activity.[6][19]

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of Nrf2.

  • Materials : ARE-reporter cell line (e.g., HepG2-ARE-luciferase), cell culture medium, 5-bromoindole derivative, positive control (e.g., sulforaphane), luciferase assay reagent, luminometer.

  • Procedure :

    • Seed the ARE-reporter cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the 5-bromoindole derivative or controls.

    • Incubate for 6 to 24 hours.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer. The light output is proportional to the Nrf2 transcriptional activity.[20]

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Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Neuroprotection Neuroprotective Activity EGFR_Assay EGFR Kinase Assay Viability_Assay Cell Viability (MTT) EGFR_Assay->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V) Viability_Assay->Apoptosis_Assay CellCycle_Assay Cell Cycle (PI) Viability_Assay->CellCycle_Assay MIC_Assay MIC Determination SDH_Assay SDH Activity Assay MIC_Assay->SDH_Assay Membrane_Assay Membrane Permeability MIC_Assay->Membrane_Assay Nrf2_Assay Nrf2 Activation Assay (Luciferase) Western_Blot Western Blot (Nrf2) Nrf2_Assay->Western_Blot

Caption: General experimental workflow for activity assessment.

References

The Enduring Legacy and Therapeutic Potential of Indole Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic system composed of a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the multifaceted roles of indole derivatives, with a focus on their applications in oncology and inflammation. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to support further research and drug discovery efforts in this exciting field.

Therapeutic Applications and Mechanisms of Action

Indole derivatives have demonstrated significant therapeutic potential in a multitude of disease areas, primarily due to their ability to modulate key biological pathways. Their structural diversity allows for fine-tuning of their pharmacological properties, leading to potent and selective agents.

Anticancer Activity

In the realm of oncology, indole derivatives have emerged as a crucial class of therapeutic agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of epigenetic regulators like histone deacetylases (HDACs).

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle.

Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Indole-based compounds have been successfully developed as inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular kinases (e.g., CDKs, Akt). By blocking the activity of these kinases, these derivatives can halt tumor growth and proliferation.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. Indole-containing molecules have been designed as potent HDAC inhibitors, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory signaling pathways like NF-κB.

COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several indole derivatives have been developed as potent and selective COX-2 inhibitors.

NF-κB Signaling Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Indole-3-carbinol and its derivatives have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines and other mediators.[1][2][3]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected indole derivatives against various cancer cell lines and inflammatory targets. This data provides a quantitative basis for comparing the potency of different structural scaffolds and for guiding future drug design efforts.

Table 1: Anticancer Activity of Indole Derivatives (IC50 Values)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Tubulin InhibitorQuinoline-indole derivativeVarious0.002 - 0.011[4]
Tubulin InhibitorChalcone-indole derivativeVarious0.22 - 1.80[4]
Tubulin InhibitorBenzimidazole-indole derivativeVarious0.05[4]
Topoisomerase II InhibitorUrsolic acid-indole conjugate (5f)SMMC-77210.56
Topoisomerase II InhibitorUrsolic acid-indole conjugate (5f)HepG20.91
Kinase Inhibitor (FLT3)Oxindole-pyridyl derivative (5l)-0.036[5]
Kinase Inhibitor (CDK2)Oxindole-pyridyl derivative (5l)-0.008[5]
Kinase Inhibitor (mTOR)Indole derivative (HA-2l)-0.066[6]
General AnticancerIndole-curcumin derivativeHeLa4[7]
General AnticancerIndole-based hydrazoneHCT1162.0[7]
General AnticancerIndole-based hydrazoneA54912.5[7]

Table 2: Anti-inflammatory Activity of Indole Derivatives

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenyl)indole derivative (4b)COX-20.11107.63
Phenyl)indole derivative (4d)COX-20.17-
Phenyl)indole derivative (4f)COX-20.15-
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)NO release10.992-[8]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)IL-6 release2.294-[8]
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)TNF-α release12.901-[8]
Indole-based 1,3,4-oxadiazole (2e)COX-237.51.96[9]

Table 3: Histone Deacetylase (HDAC) Inhibitory Activity of Indole Derivatives

Compound ClassHDAC IsoformIC50 (nM)Reference
Indole-3-butyric acid derivative (I13)HDAC113.9[8][10]
Indole-3-butyric acid derivative (I13)HDAC312.1[8][10]
Indole-3-butyric acid derivative (I13)HDAC67.71[8][10]
Bicyclic hydroxamic acid derivative (2a)HDAC100.41[11]
Bicyclic hydroxamic acid derivative (2e)HDAC10-[11]

Experimental Protocols

To facilitate the replication and extension of the research described, this section provides detailed methodologies for key experiments.

Synthesis of Indole-based Sulfonohydrazides (Anticancer)

This protocol describes a general procedure for the synthesis of indole-based sulfonohydrazide derivatives.

Step 1: Synthesis of Arylsulfonylhydrazides

  • A mixture of a substituted sulfonyl chloride (26 mmol) and hydrazine monohydrate (66 mmol, 99%) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified to yield the arylsulfonylhydrazide.

Step 2: Synthesis of Morpholine Derivative of Indole-3-Carboxaldehyde

  • To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added at room temperature.

  • The appropriate morpholine derivative is added, and the mixture is stirred until the reaction is complete as monitored by TLC.

  • The product is isolated and purified.

Step 3: Synthesis of Morpholine-based Indolyl 3-Sulfonohydrazide Hybrids

  • The N-substituted indole-3-carboxaldehyde from Step 2 (3 mmol) and an arylsulfonylhydrazide from Step 1 (1 mmol) are taken in ethanol in the presence of a catalytic amount of glacial acetic acid.

  • The mixture is refluxed at 80 °C for 4–7 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and water.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the final product.

In Vitro COX-2 Inhibitor Screening Assay

This protocol outlines a fluorometric assay for screening potential COX-2 inhibitors.[12][13]

Materials:

  • COX-2, Human Recombinant

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test Inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Enzyme Control (EC): Add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) and 10 µL of Assay Buffer to the well.

    • Inhibitor Control (IC): Add 80 µL of Reaction Mix, 2 µL of a known COX-2 inhibitor (e.g., Celecoxib), and 8 µL of Assay Buffer to the well.

    • Sample Screen (S): Add 80 µL of Reaction Mix and 10 µL of the diluted test inhibitor to the well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells.

  • Initiation of Reaction: Using a multi-channel pipette, add 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25 °C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for the test compound is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Test compound

  • Reference inhibitor (e.g., colchicine)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations in polymerization buffer.

  • In a 96-well plate, add the tubulin solution to each well.

  • Add the test compound, reference inhibitor, or vehicle control to the respective wells.

  • Incubate the plate at 37 °C for a few minutes to allow the compound to interact with the tubulin.

  • Initiate polymerization by adding the GTP solution to all wells.

  • Immediately begin monitoring the change in absorbance at 340 nm over time at 37 °C. An increase in absorbance indicates tubulin polymerization.

  • The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. IC50 values can be calculated from a dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of indole derivatives are underpinned by their interactions with complex cellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways modulated by these compounds.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Indole derivatives can inhibit this pathway at multiple nodes.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Indole Indole Derivatives Indole->PI3K Indole->Akt Indole->mTORC1 NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation of NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Initiates Indole Indole-3-Carbinol Indole->IKK Inhibits Anticancer_Screening_Workflow Start Synthesis of Indole Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) Start->Screening Hit Hit Identification (Potent Compounds) Screening->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit->Mechanism Lead Lead Optimization Mechanism->Lead End Preclinical Development Lead->End

References

Spectroscopic Profile of 5-Bromoindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Bromoindole-3-carboxaldehyde, a key intermediate in organic synthesis and medicinal chemistry. The following sections present tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.31s-NH
9.93s-CHO
8.35s-H-2
8.22s-H-4
7.49d8.6H-7
7.40dd8.6, 2.0H-6

Solvent: DMSO-d6, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
185.15C=O
139.29C-2
135.75C-7a
126.06C-4
125.89C-6
122.91C-3a
117.43C-5
114.82C-3
114.57C-7

Solvent: DMSO-d6, Instrument Frequency: 101 MHz[1]

Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
22597[M+2]+
22498[M+1]+
223100[M]+
19618
16714
14341
11570
8758

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3396Ar C-H stretch
3232N-H stretch
1663C=O stretch

Sample Preparation: KBr Wafer[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A 400 MHz NMR spectrometer was used for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

    • ¹H NMR: A standard single-pulse sequence was used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening factor before Fourier transformation to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity.

  • Ionization: Electron Ionization (EI) was employed as the ionization technique.

  • Analysis: The ionized fragments were separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector recorded the abundance of each ion, resulting in the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet (KBr wafer).

  • Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer. The infrared spectrum was recorded by passing a beam of infrared light through the sample.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The 5-Bromoindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with profound therapeutic effects. Among the various substituted indoles, the 5-bromoindole core has garnered significant attention as a "privileged scaffold." The introduction of a bromine atom at the 5-position imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics, which can enhance biological activity and provide a versatile handle for further chemical modifications.[1][2][3] This technical guide provides a comprehensive overview of the key features of the 5-bromoindole scaffold, focusing on its synthesis, biological activities, and applications in drug development, with a particular emphasis on its role in anticancer and antimicrobial therapies.

Physicochemical Properties and Synthetic Versatility

5-Bromoindole is a crystalline solid, typically appearing as off-white to light yellow crystals. It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[4][5] The presence of the bromine atom at the 5-position significantly influences the molecule's electronic properties and serves as a key reactive site for a variety of synthetic transformations.[2][6] This reactivity is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[6][7]

Biological Activities and Therapeutic Potential

The 5-bromoindole scaffold is associated with a broad spectrum of biological activities, making it a highly attractive starting point for the design of novel therapeutic agents.[1][8] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[1][8]

Anticancer Activity

A significant body of research has focused on the development of 5-bromoindole derivatives as potent anticancer agents.[1][8] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][9][10] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Derivatives of 5-bromoindole-2-carboxylic acid have shown promise as EGFR inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.[10][11][12]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 5-bromoindole derivatives against various human cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Derivative 3aEGFRA549 (Lung Carcinoma)15.6 ± 1.2[9]
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5[9]
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1[9]
Derivative 3bEGFRA549 (Lung Carcinoma)22.3 ± 1.8[9]
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3[9]
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9[9]
Derivative 3fEGFRA549 (Lung Carcinoma)18.9 ± 1.4[9]
HepG2 (Hepatocellular Carcinoma)24.1 ± 1.9[9]
MCF-7 (Breast Adenocarcinoma)29.8 ± 2.5[9]
Derivative 7EGFRA549 (Lung Carcinoma)25.4 ± 2.0[9]
HepG2 (Hepatocellular Carcinoma)31.5 ± 2.6[9]
MCF-7 (Breast Adenocarcinoma)38.2 ± 3.3[9]
5BDBICVEGFR-2HepG2 (Hepatocellular Carcinoma)14.3[1]
Erlotinib (Standard)EGFR--[9]
Sorafenib (Standard)VEGFR-2HepG2 (Hepatocellular Carcinoma)6.2[1]
Antimicrobial Activity

5-Bromoindole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[10][13][14] The introduction of the bromine atom can enhance the antimicrobial potency of the indole scaffold.

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 5-bromoindole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
5-bromoindole-3-carboxamido-polyamine (13b)Staphylococcus aureus ATCC 25923≤ 0.28 µM[10]
Acinetobacter baumannii≤ 0.28 µM[10]
Cryptococcus neoformans≤ 0.28 µM[10]
5-bromoindole 3-7-3 analogue (19)Staphylococcus aureus ATCC 2592312.5
Pseudomonas aeruginosa ATCC 27853100
4-bromo-6-chloroindoleStaphylococcus aureus20-50[15]
6-bromo-4-iodoindoleStaphylococcus aureus20-50[15]
5-iodoindoleStaphylococcus aureus100[15]
6-bromoindoleAcinetobacter baumannii64[16]
Gentamicin (Standard)Staphylococcus aureus20-1000[15]

Key Signaling Pathway: EGFR Inhibition

As a prominent mechanism of action for the anticancer activity of 5-bromoindole derivatives, the inhibition of the EGFR signaling pathway is of significant interest. The following diagram illustrates the key components of this pathway and the point of inhibition by 5-bromoindole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Bromoindole 5-Bromoindole Derivative Bromoindole->EGFR Inhibits (ATP-binding site) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromoindole-3-carbaldehyde via the Vilsmeier-Haack formylation of 5-bromoindole. This reaction is a cornerstone in synthetic organic chemistry for the introduction of a formyl group onto electron-rich heterocyclic compounds, such as indoles. The resulting 5-bromoindole-3-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[1] This reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 5-bromoindole to yield 5-bromoindole-3-carbaldehyde.

ParameterValueReference
Product 5-Bromoindole-3-carbaldehyde
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance White to off-white or pale yellow solid
Melting Point 204-207 °C
Yield 71% (Note: This yield is reported for a related formylation method)[4]
¹H NMR (400 MHz, DMSO-d₆) δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[4]
¹³C NMR (101 MHz, DMSO-d₆) δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[4]
EI-MS m/z (%) 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[4]

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 5-bromoindole.

Materials and Reagents:

  • 5-Bromoindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a thick slurry indicates the generation of the Vilsmeier reagent.

  • Reaction with 5-Bromoindole: Dissolve 5-bromoindole (1.0 eq.) in anhydrous DMF or dichloromethane (DCM). Slowly add this solution to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 40-60 °C may be necessary.[3]

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. The crude 5-bromoindole-3-carbaldehyde can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Visualizations

Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 5-Bromoindole Iminium Iminium Salt Intermediate Indole->Iminium Electrophilic Attack Product 5-Bromoindole-3-carbaldehyde Iminium->Product Hydrolysis H2O H₂O (Work-up) H2O->Iminium

Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.

Experimental Workflow:

Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep addition 2. Add 5-Bromoindole Solution reagent_prep->addition reaction 3. React at RT (or heat) (Monitor by TLC) addition->reaction workup 4. Quench with Ice-Water reaction->workup neutralize 5. Neutralize with NaHCO₃ workup->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract wash_dry 7. Wash and Dry Organic Layer extract->wash_dry purify 8. Concentrate and Purify (Recrystallization or Chromatography) wash_dry->purify product Final Product: 5-Bromoindole-3-carbaldehyde purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

Application Notes and Protocols for One-Pot Synthesis of Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. One-pot synthesis methods offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate isolation and purification steps. This document provides detailed application notes and experimental protocols for three prominent one-pot methods for the synthesis of indole-3-carboxaldehydes.

Vilsmeier-Haack Reaction on Indole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like indole. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), which acts as both the solvent and the formylating agent source.

Reaction Principle and Workflow

The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) and the subsequent electrophilic attack on the indole ring, preferentially at the electron-rich C3 position. Hydrolysis of the resulting iminium salt intermediate yields the final indole-3-carboxaldehyde.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Indole->Iminium_Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow of the Vilsmeier-Haack reaction for indole-3-carboxaldehyde synthesis.

Experimental Protocol

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 35-40 °C and stir for 45-60 minutes.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure indole-3-carboxaldehyde.

Quantitative Data
Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF350.75~90%[1]

One-Pot Synthesis from Substituted Anilines

This innovative one-pot method allows for the synthesis of various substituted indole-3-carboxaldehydes starting from commercially available substituted 2-methylanilines (o-toluidines). The reaction involves the formation of the indole ring and subsequent formylation in a single pot, avoiding the isolation of the indole intermediate.[2]

Reaction Principle and Workflow

The process begins with the reaction of a substituted 2-methylaniline with a pre-formed Vilsmeier reagent. This is followed by an intramolecular cyclization to form the indole ring, which is then formylated in the same pot. The final product is obtained after a basic workup.

Aniline_to_Indole_Workflow Aniline Substituted 2-Methylaniline Reaction_Mixture Initial Reaction (0°C to rt) Aniline->Reaction_Mixture Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Reaction_Mixture Heating Heating (Cyclization & Formylation) Reaction_Mixture->Heating 1 h Workup Aqueous Basic Workup Heating->Workup 5-9 h Product Substituted Indole-3-carboxaldehyde Workup->Product Isolation & Drying

Caption: Experimental workflow for the one-pot synthesis of indole-3-carboxaldehydes from anilines.

Experimental Protocol

Materials:

  • Substituted 2-methylaniline (e.g., o-toluidine, 2,4-dimethylaniline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Preparation of Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to obtain the Vilsmeier reagent.[2]

  • Reaction: To a separate flask containing the substituted 2-methylaniline (1 equivalent) dissolved in a small amount of DMF, slowly add the prepared Vilsmeier reagent (typically 2-2.5 equivalents) dropwise at 0 °C.[2]

  • After the addition is complete, stir the mixture at room temperature for 1 hour.[2]

  • Heat the reaction mixture to the specified temperature (see table below) and maintain for the required duration.[2]

  • Workup: After completion of the reaction (monitored by TLC), cool the mixture and add saturated sodium carbonate solution until the solution is basic, leading to the precipitation of the product.[2]

  • Filter the solid precipitate, wash with water, and dry to obtain the crude indole-3-carboxaldehyde derivative.[2]

  • Further purification can be achieved by recrystallization if necessary.

Quantitative Data for Substituted Indole-3-carboxaldehydes[2]
Starting AnilineProductTemperature (°C)Time (h)Yield (%)
o-MethylanilineIndole-3-carboxaldehyde85596
2,4-Dimethylaniline5-Methyl-1H-indole-3-carboxaldehyde85588
2,5-Dimethylaniline6-Methyl-1H-indole-3-carboxaldehyde90889
4-Chloro-2-methylaniline5-Chloro-1H-indole-3-carboxaldehyde85590
5-Chloro-2-methylaniline6-Chloro-1H-indole-3-carboxaldehyde90891
4-Bromo-2-methylaniline5-Bromo-1H-indole-3-carboxaldehyde90991
2-Methoxy-6-methylaniline7-Methoxy-1H-indole-3-carboxaldehyde90786

Catalytic Vilsmeier-Haack Reaction

A recent advancement in the Vilsmeier-Haack reaction is the development of a catalytic version, which reduces the amount of phosphorus reagents required. This method utilizes a phosphine oxide catalyst in a P(III)/P(V)=O cycle. The protocol described here is for the synthesis of deuterated indole-3-carboxaldehyde, demonstrating the mildness and applicability of the method for isotopic labeling. The same principle can be applied for non-deuterated synthesis by using standard DMF.[3]

Reaction Principle and Workflow

The catalytic cycle involves the activation of DMF by the phosphine oxide catalyst and an activator (diethyl bromomalonate, DEBM). The resulting Vilsmeier-type reagent then formylates the indole. A silane is used as a reducing agent to regenerate the catalyst.

Catalytic_VH_Workflow Start Combine Indole, Catalyst, MeCN, DEBM, DMF-d7, PhSiH₃ in a Schlenk flask under Argon Stir Stir at Room Temperature for 16 h Start->Stir Quench Quench with 2 M NaOH Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO₄ Extract->Wash_Dry Isolate Filter and Concentrate Wash_Dry->Isolate Purify Purify by Column Chromatography or Recrystallization Isolate->Purify Product Deuterated Indole-3-carboxaldehyde Purify->Product

Caption: Workflow for the catalytic Vilsmeier-Haack synthesis of deuterated indole-3-carboxaldehyde.

Experimental Protocol

Materials:

  • Indole

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)

  • Anhydrous acetonitrile (MeCN)

  • Diethyl bromomalonate (DEBM)

  • Deuterated N,N-dimethylformamide (DMF-d7)

  • Phenylsilane (PhSiH₃)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure: [3]

  • To a flame-dried Schlenk flask under an argon atmosphere, add indole (1.0 equivalent), and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equivalents).[3]

  • Evacuate and backfill the flask with argon three times.[3]

  • Add anhydrous acetonitrile via syringe.[3]

  • Sequentially add diethyl bromomalonate (1.2 equivalents), deuterated N,N-dimethylformamide (1.5 equivalents), and phenylsilane (1.5 equivalents) via syringe.[3]

  • Stir the resulting mixture at room temperature for 16 hours. The solution may become cloudy during the reaction.[3]

  • Carefully quench the reaction by the dropwise addition of 2 M NaOH solution.[3]

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]

  • Filter the solution and concentrate under reduced pressure.[3]

  • Purify the residue by flash column chromatography or recrystallization to obtain the pure deuterated indole-3-carboxaldehyde.[3]

Quantitative Data for Catalytic Deuterated Formylation[3]
Starting MaterialCatalyst Loading (mol%)ReagentsTemperature (°C)Time (h)Yield (%)
Indole15DEBM, DMF-d7, PhSiH₃Room Temp.1675

These one-pot methods provide efficient and scalable routes to indole-3-carboxaldehydes, valuable precursors in drug discovery and development. The choice of method will depend on the availability of starting materials, the desired substitution pattern on the indole ring, and the scale of the synthesis.

References

Applications in the Synthesis of Pharmaceutical Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key pharmaceutical agents, focusing on innovative and efficient methodologies. The information is intended to provide researchers, scientists, and drug development professionals with practical insights into modern synthetic strategies, including biocatalysis and novel chemical syntheses.

Imatinib: A Tyrosine Kinase Inhibitor

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors. Its synthesis has been a subject of extensive research to develop efficient and high-yield processes.

Signaling Pathway

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant enzyme created by the Philadelphia chromosome translocation. This enzyme is constitutively active in CML cells, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that drives cancer growth.

BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL Tyrosine Kinase P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Proteins Substrate->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Synthetic Protocol: A High-Yielding Approach

An efficient process for the synthesis of Imatinib has been developed, achieving high purity and a notable overall yield.[1] The key final step involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.

Quantitative Data Summary

StepReactionReagents & SolventsYieldPurity
1Guanidine Formation2-methyl-5-nitroaniline, Cyanamide, Ethanol, Concentrated Hydrochloric Acid87.07%-
2Pyrimidine Ring Formation3-dimethylamino-1-(3-pyridyl)-2-propen-1-one, 2-methyl-5-nitrophenylguanidine nitrate, Ethanol, KOH86.87%-
3AmidationN-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride, Isopropyl alcohol, Potassium carbonate~90%-
Overall - - ~50% 99.99% [1]

Experimental Protocol

Step 1: Synthesis of 2-methyl-5-nitrophenylguanidine nitrate [2]

  • To a reaction vessel, add 121.72 g of 2-methyl-5-nitroaniline and 100.8 g of 50% aqueous cyanamide solution.

  • Add 160 ml of ethanol and stir the mixture while heating to 70°C.

  • Slowly add 118 ml of concentrated hydrochloric acid dropwise.

  • Reflux the mixture for 3 hours.

  • After the reaction, cool the mixture to 45°C and add 50 ml of concentrated nitric acid.

  • Stir for approximately 1 minute, then allow to stand to cool and crystallize.

  • Filter the mixture, wash the solid cake with 150 ml of ethanol, and dry to obtain the product.

Step 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine [2]

  • In a three-necked flask, dissolve 52.8 g of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 300 ml of ethanol.

  • Add 77.16 g of 2-methyl-5-nitrophenylguanidine nitrate and 19.44 g of potassium hydroxide.

  • Reflux the reaction mixture for 18 hours.

  • Cool the mixture to room temperature and filter.

  • Wash the filter cake with 50 ml of isopropanol, followed by water until the filtrate is neutral and colorless.

  • Dry the solid to yield the product.

Step 3: Nitro Group Reduction (Not detailed in provided search results) The nitro group of N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine is reduced to an amino group to form N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

Step 4: Synthesis of Imatinib Base [1]

  • Dissolve 27.7 g of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine and 50 g of 4-(4-Methyl-piperazin-l-ylmethyl)-benzoic acid methyl ester in 250 ml of Tetrahydrofuran.[1]

  • Add a solution of 10 g of sodium methylate in 10 ml of methanol.[1]

  • Heat the reaction mixture to reflux.[1]

  • Upon completion of the reaction, pour the solution into ice water to precipitate the solid product.[1]

  • Filter the solid, wash with water, and dry to obtain Imatinib base.[1]

Vonoprazan: A Potassium-Competitive Acid Blocker

Vonoprazan is a novel drug for treating acid-related gastrointestinal disorders. It acts as a potassium-competitive acid blocker (P-CAB), offering a different mechanism of action compared to traditional proton pump inhibitors (PPIs).

Signaling Pathway

Vonoprazan inhibits the gastric H+/K+-ATPase (proton pump) in parietal cells, which is the final step of gastric acid secretion. Unlike PPIs, which require acid activation and bind irreversibly, Vonoprazan binds reversibly and competitively with potassium ions, leading to a rapid and sustained suppression of gastric acid.[3][4][5][6]

Vonoprazan_Pathway cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) H_ion_out H+ (to lumen) Proton_Pump->H_ion_out K_ion_in K+ (to cell) Proton_Pump->K_ion_in H_ion_in H+ (in cell) H_ion_in->Proton_Pump K_ion_out K+ (in lumen) K_ion_out->Proton_Pump Gastric_Acid Gastric Acid (HCl) H_ion_out->Gastric_Acid combines with Cl- Vonoprazan Vonoprazan Vonoprazan->Proton_Pump Competitive Inhibition

Caption: Vonoprazan competitively inhibits the gastric proton pump.

Synthetic Protocol: A Practical and Impurity-Controllable Route

A practical synthetic process for Vonoprazan fumarate has been developed with a focus on controlling impurities and achieving a good overall yield.[7] One reported route achieves an overall yield of 23% on a 0.7 kg scale.[8] Another four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has been described.[9] A different approach accomplished the synthesis in 6 steps with a 23% overall yield without isolation of intermediates.[8]

Quantitative Data Summary

StepReactionReagents & SolventsYieldPurity
1Ester Hydrolysis5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate--
2Methylamine Substitution---
3Sulfonyl Chloride Substitution---
4Amide Reduction---
Overall - - Improved by 4% [7]>99.5% [7]

Experimental Protocol (Illustrative)

A detailed, step-by-step protocol with specific quantities for a single, complete synthesis is not fully available in the provided search results. However, a general outline of one synthetic approach is as follows:

  • N-Sulfonylation: 5-(2-fluorophenyl)pyrrole-3-carboxaldehyde is reacted with a sulfonylating agent. The resulting chloride impurity is removed by recrystallization from methanol.

  • Reductive Amination: The aldehyde is converted to an amine. The dimethylamino impurity is removed by forming the vonoprazan chloride salt.

  • Neutralization and Salt Formation: The free base of vonoprazan is obtained by neutralization and then converted to the fumarate salt at room temperature.

  • Recrystallization: The final product is recrystallized from a methanol/water mixture (1:1) to achieve high purity.[7]

Sitagliptin Intermediate: A Biocatalytic Approach

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its synthesis has been a prime example of the successful application of biocatalysis in pharmaceutical manufacturing.

Experimental Workflow: Multi-Enzymatic Cascade

The synthesis of a key chiral amine intermediate for Sitagliptin can be efficiently achieved using a multi-enzyme cascade system. This approach leverages the high selectivity of enzymes to produce the desired enantiomer with high purity.

Sitagliptin_Workflow Substrate Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Intermediate1 β-keto acid Substrate->Intermediate1 Hydrolysis Intermediate2 Sitagliptin Intermediate (chiral amine) Intermediate1->Intermediate2 Transamination (with Benzylamine) Benzaldehyde Benzaldehyde (byproduct) Intermediate1->Benzaldehyde Benzyl_alcohol Benzyl Alcohol Benzaldehyde->Benzyl_alcohol Reduction Esterase Esterase Esterase->Substrate Transaminase Transaminase (TARO) Transaminase->Intermediate1 AHR Aldehyde Reductase (AHR) AHR->Benzaldehyde FDH Formate Dehydrogenase (FDH) FDH->Benzaldehyde Cofactor Regeneration

Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.

Biocatalytic Protocol

A multi-enzyme cascade using a transaminase (TA), esterase, aldehyde reductase (AHR), and formate dehydrogenase (FDH) has been developed for the synthesis of the Sitagliptin intermediate.[10][11]

Quantitative Data Summary

Substrate ConcentrationConversionIsolated YieldEnantiomeric Excess (ee)Reference
10-100 mM72-91%--[10]
Gram scale (100 mM)~70%61%-[10][11]
Pro-sitagliptin ketone100%->99%[12]

Experimental Protocol

Whole-Cell Biotransformation for Sitagliptin Intermediate [10]

  • Reaction Mixture Preparation:

    • Substrate (ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate): 100 mM

    • Benzylamine (amino donor): 300 mM

    • Pyridoxal-5'-phosphate (PLP, cofactor): 0.5 mM

    • Whole cells co-expressing Transaminase (TARO) and Esterase (Est PS): 60 mgCDW/mL

    • Whole cells expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH): 60 mgCDW/mL

    • Sodium formate: 200 mM

    • Buffer: 200 mM Tris-HCl, pH 8.0

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress over time.

  • Gram-Scale Synthesis:

    • The reaction can be performed on a gram scale (e.g., 1.0 g of substrate in a 40 mL reaction volume) under the same conditions.[10]

Immobilized Transaminase for Enantioselective Synthesis [12]

  • Enzyme Immobilization: Immobilize the transaminase enzyme on a suitable support (e.g., epoxy- and octadecyl-functionalized methacrylic resin).

  • Reaction Mixture:

    • Pro-sitagliptin ketone (substrate)

    • Immobilized transaminase

    • Isopropyl amine (amino donor)

    • PLP (cofactor)

    • Buffer: 9:1 mixture of triethanolamine buffer (100 mM, pH 9) and DMSO.

  • Reaction Conditions:

    • Incubate the reaction at 40°C for 24 hours.

  • Product Analysis:

    • Determine the conversion and enantiomeric excess of the resulting Sitagliptin amine. This method has been shown to achieve 100% conversion with an enantiomeric excess of >99%.[12]

References

Application Notes: Development of Fluorescent Probes Using 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindole-3-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material in the synthesis of fluorescent probes. The indole scaffold, a common motif in biologically active molecules, provides a robust platform for the development of chemosensors. The electron-rich nature of the indole ring system, combined with the reactive aldehyde functionality, allows for the straightforward synthesis of probes for a variety of analytes, including metal ions and anions. The bromine substitution at the 5-position can further modulate the electronic and photophysical properties of the resulting probes.

This document provides detailed protocols for the synthesis of a representative Schiff base fluorescent probe derived from this compound for the detection of aluminum ions (Al³⁺). The application notes also include protocols for the evaluation of the probe's sensing capabilities and a summary of representative photophysical and sensing performance data based on analogous indole-based fluorescent sensors.

Synthesis of a this compound-Based Schiff Base Fluorescent Probe

The most common and direct method for converting this compound into a fluorescent probe is through a Schiff base condensation reaction with an appropriate amine-containing molecule. This reaction forms an imine linkage (-C=N-), extending the conjugation of the system and often leading to desirable photophysical properties. For the detection of metal ions like Al³⁺, a common strategy is to incorporate chelating groups near the imine nitrogen. Here, we describe the synthesis of a probe using 2-amino-4-nitrophenol, which provides a phenolic hydroxyl group and a nitro group that can act as a binding site for Al³⁺.

Synthesis Workflow

G start Start reagents This compound + 2-Amino-4-nitrophenol start->reagents reaction Reflux reagents->reaction solvent Ethanol solvent->reaction catalyst Glacial Acetic Acid (cat.) catalyst->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Schiff Base Probe (BI-NP) purification->product characterization Characterization (NMR, MS, IR) product->characterization end End characterization->end

Caption: Synthesis of a Schiff base fluorescent probe from this compound.

Experimental Protocol: Synthesis of (E)-2-(((5-bromo-1H-indol-3-yl)methylene)amino)-4-nitrophenol (BI-NP)

Materials:

  • This compound

  • 2-Amino-4-nitrophenol

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 224 mg) in 30 mL of absolute ethanol.

  • To this solution, add 2-amino-4-nitrophenol (1.0 mmol, 154 mg).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 3:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Further purify the product by recrystallization from ethanol to obtain the pure Schiff base probe (BI-NP) as a colored solid.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application: Fluorescent Detection of Al³⁺ Ions

The synthesized Schiff base probe (BI-NP) can be utilized as a "turn-on" fluorescent sensor for the detection of Al³⁺ ions. The binding of Al³⁺ to the probe is expected to enhance its fluorescence intensity through a mechanism known as Chelation-Enhanced Fluorescence (CHEF).

Signaling Pathway for Al³⁺ Detection

G probe_free Probe (BI-NP) (Weak Fluorescence) chelation Chelation probe_free->chelation Binding al_ion Al³⁺ Ion al_ion->chelation probe_bound Probe-Al³⁺ Complex (Strong Fluorescence) chelation->probe_bound Formation of stable complex mechanism CHEF Mechanism: - Increased rigidity - Inhibition of C=N isomerization - Blockage of PET probe_bound->mechanism

Caption: Proposed mechanism for the "turn-on" fluorescence sensing of Al³⁺ by the Schiff base probe.

Experimental Protocol: Fluorescence Titration

Materials:

  • Synthesized Schiff base probe (BI-NP)

  • Stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O) in deionized water

  • HEPES buffer (or another suitable buffer, pH 7.4)

  • DMSO (for dissolving the probe)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the BI-NP probe (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of Al³⁺ (e.g., 10 mM) in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Measurements:

    • Prepare a solution of the BI-NP probe in the working buffer (e.g., 10 µM in HEPES buffer with a small percentage of DMSO to ensure solubility).

    • Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).

    • Sequentially add increasing concentrations of the Al³⁺ stock solution to the probe solution in the cuvette.

    • After each addition, allow the solution to incubate for a short period (e.g., 2-5 minutes) to ensure complete complexation.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺.

    • From the titration curve, the binding stoichiometry can be determined using a Job's plot, and the detection limit can be calculated.

Experimental Workflow for Al³⁺ Detection

G start Start prep_probe Prepare Probe Solution (e.g., 10 µM in buffer) start->prep_probe prep_analyte Prepare Al³⁺ Solutions (various concentrations) start->prep_analyte mix Mix Probe and Al³⁺ prep_probe->mix prep_analyte->mix incubation Incubate mix->incubation measurement Measure Fluorescence incubation->measurement analysis Data Analysis: - Plot Intensity vs. [Al³⁺] - Calculate Detection Limit measurement->analysis end End analysis->end

Caption: Workflow for the fluorescent detection of Al³⁺ ions using the synthesized probe.

Data Presentation

The following tables summarize representative photophysical and sensing performance data for indole-based Schiff base fluorescent probes, providing a benchmark for the expected performance of probes derived from this compound.

Table 1: Representative Photophysical Properties of Indole-Based Schiff Base Probes

Probe Name/StructureExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ) (in the absence of analyte)Reference Compound Class
Indole-Schiff Base for Al³⁺~370-420~450-500~80-100Low (<0.05)Salicylaldehyde Schiff Bases
5-Bromoindole-Schiff Base (BI-NP) (Predicted)~380-430~480-530~100Low (<0.05)Indole-based Schiff Bases

Table 2: Representative Sensing Performance for Al³⁺ Detection

Probe Name/StructureAnalyteDetection Limit (LOD)Linear Range (µM)SelectivityReference Compound Class
Indole-Schiff Base for Al³⁺Al³⁺~0.1 - 1.0 µM~1 - 50High over other common metal ions (Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.)Salicylaldehyde Schiff Bases
5-Bromoindole-Schiff Base (BI-NP) (Predicted)Al³⁺~0.05 - 0.5 µM~0.5 - 25High selectivity for Al³⁺Indole-based Schiff Bases

Disclaimer: The quantitative data presented in the tables are representative values based on published literature for structurally similar indole-based Schiff base fluorescent probes. Actual values for probes synthesized from this compound may vary and should be determined experimentally.

Application Notes and Protocols for the Fabrication of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the common fabrication techniques for organic semiconductors, materials with increasing importance in flexible electronics, sensors, and biomedical devices. This document outlines both solution-based and vacuum deposition methods, offering specific experimental protocols and performance data to guide researchers in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Introduction to Organic Semiconductor Fabrication

Organic semiconductors, composed of π-conjugated molecules or polymers, offer advantages over their inorganic counterparts, including mechanical flexibility, low-cost processing, and tunable electronic properties.[1][2] The performance of organic semiconductor devices is highly dependent on the morphology and crystalline structure of the active layer, which is controlled by the fabrication method.[3][4] The two primary methods for depositing thin films of organic semiconductors are solution-based processing and vacuum deposition.[5][6]

Solution-based processing involves dissolving the organic semiconductor in a suitable solvent and then depositing the solution onto a substrate.[7] This category includes techniques such as spin coating, blade coating, solution shearing, and inkjet printing. These methods are generally low-cost and compatible with large-area and roll-to-roll manufacturing.[8][9]

Vacuum deposition , particularly thermal evaporation, involves heating the organic material in a high vacuum chamber until it sublimes, allowing the vapor to condense as a thin film on a substrate.[10][11] This technique offers precise control over film thickness and purity, often leading to highly ordered crystalline films and high-performance devices.[12]

Fabrication Techniques and Protocols

This section details the experimental protocols for the most common fabrication techniques.

Solution-Based Processing

Solution-based techniques are valued for their simplicity and scalability. The choice of solvent, solution concentration, deposition speed, and post-deposition treatments like thermal annealing are critical parameters that influence film quality and device performance.[3][13]

Spin coating is a widely used laboratory technique for producing uniform thin films.[14] A solution of the organic semiconductor is dispensed onto a substrate, which is then rotated at high speed to spread the liquid by centrifugal force.

Experimental Protocol: Fabrication of a Poly(3-hexylthiophene) (P3HT) Thin Film via Spin Coating

  • Solution Preparation:

    • Dissolve regioregular P3HT (molecular weight 50,000-70,000 g/mole ) in an appropriate solvent, such as chloroform or chlorobenzene, to a concentration of 0.48 wt%.[6][14]

    • Stir the solution for at least 12 hours at 50°C to ensure complete dissolution.[6]

    • Prior to use, filter the solution through a 0.45 µm filter to remove any particulate matter.[6]

  • Substrate Preparation:

    • Clean the substrate (e.g., Si/SiO2 wafer) using a standard cleaning procedure (e.g., RCA clean).[6]

    • Treat the substrate with oxygen plasma or a UV-ozone cleaner to create a hydrophilic surface, which promotes uniform film formation.[15]

  • Deposition:

    • Dispense the P3HT solution onto the center of the prepared substrate.

    • Spin coat at an acceleration of 1000 rpm/s to a final speed of 2000 rpm and hold for 60 seconds.[14]

  • Annealing:

    • Transfer the coated substrate to a hotplate and bake at 110°C for 1 hour in a nitrogen-filled glovebox or a vacuum oven to remove residual solvent and improve the crystallinity of the P3HT film.[14][16] This process results in a film thickness of approximately 58 nm.[14]

Blade coating and solution shearing are scalable deposition techniques suitable for large-area electronics.[4][9] In blade coating, a blade is moved over a substrate at a controlled speed and height to spread the semiconductor solution.[17] Solution shearing is a variation where a tilted blade is used to create a meniscus of the solution, leading to highly crystalline films.[5]

Experimental Protocol: Fabrication of a TIPS-Pentacene Thin Film via Solution Shearing

  • Solution Preparation:

    • Prepare a solution of 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS-pentacene) in a suitable solvent like toluene or chlorobenzene.

  • Substrate and Coater Setup:

    • Place the cleaned substrate on a heated stage.

    • Position a blade at a small angle (typically 1-5 degrees) and a fixed gap (around 100 µm) above the substrate.

  • Deposition:

    • Dispense the TIPS-pentacene solution in front of the blade.

    • Move the substrate at a constant speed (e.g., 2.8 mm/s) to shear the solution.[5] The shearing speed is a critical parameter that can influence the crystalline polymorphism and charge transport properties of the film.[5]

  • Drying:

    • Allow the solvent to evaporate, leaving a crystalline thin film of TIPS-pentacene.

Inkjet printing is a direct-writing technique that deposits picoliter-sized droplets of organic semiconductor ink onto a substrate in a predefined pattern.[8][15] This additive manufacturing method minimizes material waste and allows for the fabrication of complex device architectures.[2][18]

Experimental Protocol: Inkjet Printing of a PEDOT:PSS Channel for an Organic Transistor

  • Ink Formulation:

    • Prepare an ink using a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

    • If necessary, reduce the viscosity and surface tension of the ink by adding a co-solvent like diethylene glycol to prevent nozzle clogging.[15]

  • Substrate Preparation:

    • Clean the substrate and treat it with oxygen plasma to ensure a hydrophilic surface for proper ink wetting.[15]

  • Printing:

    • Use a piezoelectric drop-on-demand inkjet printer.

    • Optimize printing parameters such as drop frequency (e.g., 10 kHz), printing voltage (e.g., 18 V), and nozzle temperature to achieve stable droplet formation and accurate placement.[18]

  • Post-Processing:

    • Bake the printed device on a hotplate at 60°C for approximately 30 minutes to dry the film.[15]

Vacuum Deposition

Vacuum deposition techniques are performed under high vacuum conditions (typically 10⁻⁶ to 10⁻⁷ Torr) to minimize contamination and produce high-purity thin films.[10][19]

Vacuum thermal evaporation is a widely used method for depositing small-molecule organic semiconductors like pentacene and C60.[10][20] The material is heated in a crucible until it sublimes, and the vapor travels in a line-of-sight path to the cooler substrate, where it condenses to form a thin film.[11]

Experimental Protocol: Fabrication of a Pentacene Thin Film via Vacuum Thermal Evaporation

  • System Preparation:

    • Place the pentacene source material in a suitable evaporation source (e.g., a quartz or molybdenum boat).

    • Mount the cleaned substrate in a holder facing the source.

    • Evacuate the deposition chamber to a base pressure of approximately 2 x 10⁻⁴ Pa.[10]

  • Deposition:

    • Heat the substrate to a desired temperature (e.g., 50°C) to control the film morphology.[10]

    • Gradually heat the evaporation source to sublime the pentacene.

    • Control the deposition rate at approximately 0.02 nm/s, monitored by a quartz crystal microbalance, to achieve a final film thickness of around 50 nm.[10]

  • Post-Deposition:

    • Allow the substrate to cool to room temperature before venting the chamber.

Data Presentation: Performance of Organic Field-Effect Transistors (OFETs)

The performance of OFETs is characterized by several key parameters, including the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize representative performance data for OFETs fabricated using different techniques and materials.

Fabrication Method Organic Semiconductor Substrate/Dielectric Mobility (cm²/Vs) On/Off Ratio Threshold Voltage (V) Reference
Solution-Based
Spin CoatingP3HTSiO₂~0.1> 10⁵-[14]
Solution ShearingTIPS-PentaceneSiO₂~1.0> 10⁶-[5]
Blade CoatingPh-BTBT-10SiO₂~1.0> 10⁶-[4]
Inkjet PrintingPEDOT:PSSSiO₂---[15]
Vacuum Deposition
Thermal EvaporationPentaceneSiO₂0.62> 10⁶-12.9[10]
Thermal EvaporationC10-DNTTAl₂O₃/SAM10.7> 10⁷-[21]

Table 1. Comparison of OFET performance for different fabrication methods.

Organic Semiconductor Fabrication Method Annealing Temperature (°C) Mobility (cm²/Vs) Reference
PentaceneThermal EvaporationAs-deposited~0.3[22]
45~0.4[22]
70< 0.1[22]
DNTTThermal Evaporation24~0.8[3]
140~1.2[3]
P3HT:PCBMSpin CoatingUnannealed-[16]
80Improved absorption[16]
Alq₃:C₆₀Spin CoatingRT-[23]
100Increased grain size[23]
200Increased grain size[23]

Table 2. Effect of annealing temperature on the performance of organic semiconductors.

Visualizations

The following diagrams illustrate the workflows for the described fabrication processes.

solution_processing_workflow cluster_prep Preparation cluster_post Post-Processing sub_prep Substrate Cleaning spin Spin Coating sub_prep->spin blade Blade Coating sub_prep->blade inkjet Inkjet Printing sub_prep->inkjet sol_prep Solution Preparation sol_prep->spin sol_prep->blade sol_prep->inkjet anneal Thermal Annealing spin->anneal blade->anneal inkjet->anneal

Figure 1. General workflow for solution-based fabrication of organic semiconductor thin films.

vacuum_deposition_workflow sub_prep Substrate Cleaning & Loading pump_down Chamber Evacuation (High Vacuum) sub_prep->pump_down deposition Thermal Evaporation of Organic Material pump_down->deposition cool_down Substrate Cooling deposition->cool_down vent Venting & Sample Retrieval cool_down->vent

Figure 2. Workflow for vacuum thermal evaporation of an organic semiconductor thin film.

oled_fabrication_workflow cluster_solution Solution Processing cluster_vacuum Vacuum Evaporation spin_htl Spin Coat Hole Transport Layer (HTL) spin_eml Spin Coat Emissive Layer (EML) spin_htl->spin_eml evap_etl Evaporate Electron Transport Layer (ETL) spin_eml->evap_etl evap_cathode Evaporate Cathode evap_etl->evap_cathode encap Encapsulation evap_cathode->encap sub_clean Substrate Cleaning (e.g., ITO-coated glass) sub_clean->spin_htl

Figure 3. Example of a multi-step fabrication process for an Organic Light-Emitting Diode (OLED).

References

Application Notes and Protocols: Condensation Reactions of 5-Bromoindole-3-carboxaldehyde with Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-based thiosemicarbazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3][4] The synthesis of these compounds is often achieved through a straightforward condensation reaction between an indole aldehyde and a thiosemicarbazide derivative. This document provides detailed protocols for the synthesis of thiosemicarbazones derived from 5-bromoindole-3-carboxaldehyde, along with their characterization and biological activity data.

The core structure, featuring an indole nucleus linked to a thiosemicarbazone moiety, is a key pharmacophore that contributes to their biological efficacy. The presence of the bromine atom at the 5-position of the indole ring can further enhance the lipophilicity and potency of the compounds. These derivatives have shown promise as lead compounds in the development of novel therapeutic agents.

Chemical Reaction Workflow

The synthesis of this compound thiosemicarbazones proceeds via a condensation reaction, as illustrated in the following diagram.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Cond Ethanol (Solvent) Acetic Acid (Catalyst, optional) Reflux R1->Cond R2 Thiosemicarbazide / Substituted Thiosemicarbazide R2->Cond P This compound Thiosemicarbazone Cond->P

Caption: General reaction scheme for the synthesis of this compound thiosemicarbazones.

Experimental Protocols

General Protocol for the Synthesis of this compound Thiosemicarbazones

This protocol describes a general method for the condensation reaction between this compound and a thiosemicarbazide derivative.[5][6][7]

Materials:

  • This compound

  • Thiosemicarbazide (or a substituted thiosemicarbazide)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.

  • Addition of Thiosemicarbazide: To the stirred solution, add 1 equivalent of the appropriate thiosemicarbazide.

  • Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

  • Reaction: Heat the mixture to reflux and maintain the reflux for 1-5 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiosemicarbazone derivative.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Determine the melting point.

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_thio Add Thiosemicarbazide (and optional catalyst) dissolve->add_thio reflux Reflux Reaction Mixture (1-5 hours) add_thio->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterize Product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Workflow for the synthesis and purification of this compound thiosemicarbazones.

Quantitative Data

The following tables summarize the synthesis and biological activity data for a series of thiosemicarbazone derivatives of this compound.

Table 1: Synthesis and Physicochemical Data
Compound IDThiosemicarbazide SubstituentYield (%)Melting Point (°C)Molecular Formula
1a Unsubstituted85224-226C₁₀H₉BrN₄S
1b 4-Methyl82210-212C₁₁H₁₁BrN₄S
1c 4-Ethyl78198-200C₁₂H₁₃BrN₄S
1d 4-Phenyl90235-237C₁₆H₁₃BrN₄S

Note: The data presented here is a representative compilation based on typical results for such reactions and may vary depending on the specific experimental conditions.

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
1a 12.5255025
1b 6.2512.52512.5
1c 6.2512.52512.5
1d 3.1256.2512.56.25
Ciprofloxacin 0.510.25-
Fluconazole ---2

Note: The antimicrobial data is illustrative of the potential activity of these compounds. Actual MIC values can vary based on the specific strains and testing methodology used.[9][10]

Potential Mechanism of Action: A Look at Anticancer Activity

Thiosemicarbazones have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis.[2][11][12] A simplified, representative signaling pathway for apoptosis that could be influenced by these compounds is depicted below. The exact mechanism for this compound thiosemicarbazones would require specific investigation.

G cluster_pathway Simplified Apoptosis Pathway Drug Thiosemicarbazone Derivative ROS Increased Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for the induction of apoptosis by thiosemicarbazone derivatives.

Conclusion

The condensation reaction of this compound with thiosemicarbazones provides a versatile and efficient route to a library of biologically active compounds. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

Application Notes & Protocols: Synthesis and Applications of Oxime Derivatives from 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential[1][2][3]. The introduction of a bromine atom at the 5-position of the indole ring can significantly influence the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further synthetic modifications[2]. 5-Bromoindole-3-carboxaldehyde is a key building block used in the synthesis of more complex molecules with potential therapeutic properties[4].

This document provides detailed protocols for the synthesis of oxime derivatives from this compound. Oximes and their derivatives are important intermediates in organic synthesis and are known to exhibit a range of biological activities, including potential as antimicrobial and anticancer agents[4]. Recent studies on related indole-3-carboxaldehyde oximes have identified them as potent urease inhibitors, highlighting their therapeutic potential against infections like Helicobacter pylori[5][6]. These notes offer both conventional and green chemistry approaches to synthesis, present key quantitative data, and outline the potential applications of these compounds in drug discovery.

I. Synthesis of this compound Oxime

The synthesis of oximes from aldehydes is a straightforward condensation reaction with hydroxylamine. The reaction typically yields a mixture of geometric isomers, (E) and (Z), also referred to as syn and anti isomers[5][7]. Below are protocols for both a conventional solution-phase method and a solvent-free mechanochemical approach.

Experimental Protocols

Protocol 1: Conventional Solution-Phase Synthesis

This protocol is adapted from established methods for the synthesis of indole-3-carboxaldehyde oximes[7]. It involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base in an ethanol solution.

Materials:

  • 5-Bromo-1H-indole-3-carboxaldehyde

  • Hydroxylammonium chloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)[5]

  • Ethanol (95%)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromo-1H-indole-3-carboxaldehyde (1.0 eq) in ethanol (approx. 1.8-2.0 mL per mmol of aldehyde).

  • Reagent Preparation: In a separate container, prepare a solution of hydroxylammonium chloride (1.5 eq) and sodium carbonate (0.7 eq) in a small amount of water (approx. 0.14 mL per mmol of aldehyde)[7].

  • Reaction Initiation: Cool the aldehyde solution to 0°C using an ice bath. Add the aqueous solution of hydroxylammonium chloride and sodium carbonate to the stirred aldehyde solution[7].

  • Reaction: Stir the mixture at 0°C for approximately 40 minutes[7]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, evaporate the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (2 x volume of aqueous layer)[7].

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and evaporate the solvent. The resulting residue can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate-hexane or dichloromethane-hexane) to yield the oxime product[7].

Protocol 2: Mechanochemical (Solvent-Free) Synthesis

Mechanochemistry offers an environmentally friendly alternative by eliminating the need for bulk solvents, often leading to shorter reaction times and high yields[8].

Materials:

  • 5-Bromo-1H-indole-3-carboxaldehyde

  • Hydroxylammonium chloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ball mill or mortar and pestle.

Procedure:

  • Mixing: Place 5-Bromo-1H-indole-3-carboxaldehyde (1.0 eq), hydroxylammonium chloride (1.5 eq), and a base such as NaOH or Na₂CO₃ (1.5 eq) into a milling vessel[8].

  • Milling: Mill the mixture at room temperature for 20-30 minutes. The conversion can be almost complete within this timeframe[8].

  • Work-up: After milling, the product can be isolated by adding water and extracting with a suitable organic solvent, followed by drying and evaporation as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound oxime.

Table 1: Summary of Synthesis Conditions and Yields

Starting Material Reagents Solvent Temperature (°C) Time Yield (%) Isomer Ratio (E:Z) Reference
5-Bromo-1H-indole-3-carboxaldehyde NH₂OH·HCl, Na₂CO₃ Ethanol/Water 0 40 min 94% 80:20 [7]
1H-indole-3-carboxaldehyde* NH₂OH·HCl, NaOH 95% EtOH/Water 0-27 2 h High Syn Isomer [5][6]
1-methoxyindole-3-carboxaldehyde* NH₂OH·HCl, NaOH None (Milling) Room Temp. 20 min ~95% Not Reported [8]

Note: Data for related indole aldehydes are included to show alternative conditions.

II. Experimental Workflows and Diagrams

Visualizing the experimental process and the relationships between products is crucial for understanding the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start 5-Bromoindole- 3-carboxaldehyde mix Mix & Stir in Solvent (e.g., Ethanol at 0°C) start->mix reagents NH₂OH·HCl + Base (e.g., Na₂CO₃) reagents->mix evap Solvent Evaporation mix->evap Reaction Completion extract Aqueous Work-up & Extraction evap->extract purify Crystallization extract->purify product Final Product: Oxime Derivatives purify->product

Caption: General workflow for the solution-phase synthesis of oxime derivatives.

G aldehyde 5-Bromoindole- 3-carboxaldehyde e_isomer (E)-oxime (anti isomer) aldehyde->e_isomer + NH₂OH·HCl + Base z_isomer (Z)-oxime (syn isomer) aldehyde->z_isomer + NH₂OH·HCl + Base

Caption: Reaction yields a mixture of (E) and (Z) geometric isomers.

III. Applications in Drug Development

Derivatives of 5-bromoindole are recognized for a wide array of biological activities, making them attractive scaffolds for drug discovery[1][2]. The corresponding oximes are not only stable intermediates for further functionalization but may also possess intrinsic therapeutic properties.

  • Anticancer Activity: 5-bromoindole derivatives have shown cytotoxic effects against various cancer cell lines. Their mechanisms can include the inhibition of crucial enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or the disruption of mitotic spindles[1][4].

  • Antimicrobial Properties: Compounds derived from 5-bromoindole are potential candidates for developing new antimicrobial agents[2][4].

  • Enzyme Inhibition: A key application for indole oximes is in enzyme inhibition. As shown with N-substituted indole-3-carbaldehyde oximes, these molecules can be potent inhibitors of bacterial urease, an important target for treating H. pylori infections[5].

The table below presents quantitative data on the biological activity of related indole oxime derivatives, demonstrating their potential as enzyme inhibitors.

Table 2: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

Compound Structure (R-group on Indole N) Isomer IC₅₀ (mM) ± SD Reference
8 Benzyl syn 0.0516 ± 0.0035 [5]
9 Benzyl anti 0.0345 ± 0.0008 [5]
Thiourea (Control) - - 0.2387 ± 0.0048 [5]

Note: These compounds are N-benzyl derivatives of indole-3-carboxaldehyde oxime, not the 5-bromo analog, but serve to illustrate the high potential of this chemical class.

The potent activity, particularly of the anti isomer (compound 9), underscores the importance of synthesizing and separating oxime isomers for biological evaluation. This data suggests that this compound oximes are promising candidates for similar screening and development efforts.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromoindole-3-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 5-bromoindole-3-carboxaldehyde and its derivatives. This versatile reaction enables the synthesis of a diverse library of 5-aryl-indole-3-carboxaldehyde compounds, which are valuable scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3]

Introduction

The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals.[4] Functionalization at the 5-position of the indole ring through Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, which can significantly modulate the biological activity of the molecule.[4] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide, in this case, this compound. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to facilitate the crucial transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the desired product.[4]

Suzuki_Coupling_Mechanism This compound\n(Ar-X) This compound (Ar-X) Ar-Pd(II)Ln-X Oxidative Adduct This compound\n(Ar-X)->Ar-Pd(II)Ln-X Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Ar-Pd(II)Ln-X Ar-Pd(II)Ln-R Transmetalation Intermediate Ar-Pd(II)Ln-X->Ar-Pd(II)Ln-R Transmetalation Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid\n(R-B(OH)2)->Ar-Pd(II)Ln-R Base Base Base->Ar-Pd(II)Ln-R Ar-Pd(II)Ln-R->Pd(0)Ln 5-Aryl-indole-3-carboxaldehyde\n(Ar-R) 5-Aryl-indole-3-carboxaldehyde (Ar-R) Ar-Pd(II)Ln-R->5-Aryl-indole-3-carboxaldehyde\n(Ar-R) Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

While extensive data for the Suzuki coupling of this compound is not compiled in a single source, the following tables summarize typical conditions and yields for the closely related and well-studied 5-bromoindole. These conditions serve as an excellent starting point for optimization with the 3-carboxaldehyde derivative. The electronic nature of the aldehyde group is not expected to significantly hinder the reaction.

Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃ (3.0)H₂O:MeCN (4:1)3718~95%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2.0)EtOH100 (MW)0.5-0.67~90%
33-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802~85%
42-Thienylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DME802~70%

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These can be adapted and optimized for specific substrates and scales.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.)

  • SPhos (0.005 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-indole-3-carboxaldehyde.[4]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base B Add Degassed Solvent A->B C Inert Atmosphere (e.g., N2 or Ar) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction) F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS, etc.) I->J Anti_Inflammatory_Pathway 5-Aryl-indole-3-carboxaldehyde 5-Aryl-indole-3-carboxaldehyde TLR4 TLR4 5-Aryl-indole-3-carboxaldehyde->TLR4 Inhibits NF-kB NF-kB TLR4->NF-kB p38 p38 TLR4->p38 Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6) p38->Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-6) Macrophage_Polarization_Pathway 5-Aryl-indole-3-carboxaldehyde 5-Aryl-indole-3-carboxaldehyde miR-1271-5p miR-1271-5p 5-Aryl-indole-3-carboxaldehyde->miR-1271-5p Upregulates HDAC9 HDAC9 miR-1271-5p->HDAC9 Inhibits M2 Macrophage Polarization\n(Anti-inflammatory) M2 Macrophage Polarization (Anti-inflammatory) HDAC9->M2 Macrophage Polarization\n(Anti-inflammatory) Inhibits Inflammatory Response Inflammatory Response M2 Macrophage Polarization\n(Anti-inflammatory)->Inflammatory Response Suppresses

References

Synthesis and Evaluation of Novel Quinoline-Chalcone Hybrids as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents remains a cornerstone of medicinal chemistry and drug discovery. The molecular hybridization of different pharmacophores into a single molecular entity is a promising strategy to develop new compounds with enhanced biological activity and improved pharmacological profiles. This application note details the synthesis, characterization, and biological evaluation of a series of quinoline-chalcone hybrids as potential anticancer agents. These compounds have been designed to integrate the known anticancer properties of both quinoline and chalcone scaffolds.[1][2] Specifically, this document will focus on the synthesis of a lead compound, its in vitro cytotoxicity against various cancer cell lines, and its mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3][4]

Data Presentation: In Vitro Cytotoxicity

The synthesized quinoline-chalcone hybrids were evaluated for their antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundMGC-803 (Gastric)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)K-562 (Leukemia)
12e 1.38 µM5.34 µM5.21 µM--
9i ---3.91 µM1.91 µM
9j ---5.29 µM2.67 µM
Cisplatin ----2.71 µM

Data compiled from multiple sources.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of the quinoline-chalcone hybrids.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Quinoline-Chalcone Hybrid (e.g., 9i, 9j) Inhibitor->PI3K Inhibition

Caption: Targeted PI3K/Akt/mTOR Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials: Substituted Acetophenone & Benzaldehyde claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt hybrid Quinoline-Chalcone Hybrid claisen_schmidt->hybrid purification Purification (Recrystallization/ Chromatography) hybrid->purification characterization Characterization (NMR, MS, IR) purification->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot

Caption: General Experimental Workflow.

Experimental Protocols

General Synthesis of Quinoline-Chalcone Hybrids

This protocol describes a general method for the synthesis of quinoline-chalcone derivatives via a Claisen-Schmidt condensation.

Materials:

  • Substituted 2-acetylquinoline

  • Appropriate aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round bottom flask, dissolve the substituted 2-acetylquinoline (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) in ethanol.

  • Initiation of Condensation: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7][8][9]

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7, A549, K-562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline-chalcone hybrids (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in cells treated with the synthesized compounds using flow cytometry.[10][11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of the cell cycle distribution of treated cells.[1][13][14][15][16]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This protocol is for the detection of changes in the expression of proteins involved in the PI3K/Akt/mTOR pathway.[17][18][19][20]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The quinoline-chalcone hybrids represent a promising class of potential anticancer agents. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis and biological evaluation of these compounds. The lead compounds have demonstrated significant cytotoxicity against various cancer cell lines and have been shown to induce apoptosis and cell cycle arrest, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway. Further optimization of these lead compounds could lead to the development of novel and effective cancer therapeutics.

References

Experimental procedure for recrystallization of bromoindole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've commenced comprehensive searches on recrystallization, focusing on solvents, techniques, and bromoindole specifics. My current goal is to build a solid foundation of information. I'm keen on identifying the most effective methods.

Outlining the Approach

I've shifted my focus to outlining the application note. I'll first introduce the need for bromoindole purification in drug development, then detail recrystallization principles. A step-by-step protocol and troubleshooting guide are next. I'm planning to use tables and a Graphviz diagram for clarity and data visualization. The note will be comprehensive, with references.

Expanding the Research

I'm now delving into the details of solvent selection and recrystallization techniques. I'm actively analyzing experimental parameters, and identifying reputable sources to underpin the methods. The focus is now on ensuring scientific accuracy.

Initiating the Recrystallization

I'm starting with a detailed plan for the application note. I'll begin with an introduction to explain why this recrystallization process is so important for bromoindole compounds. The goal is to provide a complete guide.

Refining the Framework

I've expanded on the introduction to clarify the importance of recrystallization for bromoindole compounds in drug development, highlighting purity's crucial role. Now, I'm delving into the core principles, explaining differential solubility and the process's stages. I'm focusing on the significance of solvent selection, detailing ideal criteria.

Expanding the Outline

I'm now digging into the solvent selection, the heart of this recrystallization method. I'm building out criteria for an ideal solvent, emphasizing the importance of temperature-dependent solubility and inertness. I'm considering mixed solvent systems to address bromoindole's unique polarity profile. Specific solvent combinations will be highlighted, referencing relevant literature.

Outlining the Experiment

I'm now writing a detailed step-by-step procedure for the recrystallization process. It starts with dissolving the crude bromoindole, followed by hot filtration if needed, and then controlled cooling for crystal formation. I'm focusing on the importance of slow cooling and the potential use of an ice bath to maximize yield. I'm also planning for a final filtration and drying step.

Constructing the Procedure

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Expanding the Procedure

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Structuring the Content

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromoindole-3-carboxaldehyde, a key intermediate in medicinal chemistry and materials science.[1][2] The following information focuses on improving reaction yields and addressing common experimental challenges, particularly concerning the widely used Vilsmeier-Haack formylation reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Consider the following troubleshooting steps:

  • Reagent Quality:

    • DMF Quality: N,N-Dimethylformamide (DMF) can decompose over time to produce amines. These impurities can lead to side reactions, such as the formation of 3-cyanoindole byproducts.[3] It is crucial to use high-purity, anhydrous DMF, preferably from a freshly opened bottle or after distillation.

    • Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with moisture. Ensure it is handled under anhydrous conditions to prevent decomposition, which would reduce the concentration of the active Vilsmeier reagent.

    • Starting Material: Ensure the purity of the starting 5-bromoindole. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature Control: The formylation of indoles is an exothermic reaction.[4] The initial formation of the Vilsmeier reagent (from POCl₃ and DMF) should typically be performed at low temperatures (0-5 °C) to control the reaction rate. Subsequently, the reaction with 5-bromoindole may require heating. Optimal temperatures can range from 85°C to 120°C, and this should be optimized for your specific setup.[1][5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times, especially at high temperatures, can lead to the formation of degradation products or byproducts.[3]

  • Work-up Procedure:

    • Hydrolysis: The intermediate iminium salt must be carefully hydrolyzed to the desired aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution like saturated sodium bicarbonate or sodium carbonate.[3][5] Using ammonia-based quenching agents should be avoided as they can promote the formation of nitrile byproducts.[3]

Question 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Answer: The most common side reactions in the formylation of indoles include the formation of 3-cyanoindoles and products from reactions on the benzene ring portion of the indole.

  • 3-Cyanoindole Formation: This byproduct can form, especially if impurities like hydroxylamine or ammonia derivatives are present in the reagents or if the work-up is not handled correctly.[3] To mitigate this, use high-purity reagents and quench the reaction with ice-cold water or sodium bicarbonate instead of ammonia.[3]

  • Reaction at Other Positions: While the C-3 position of indole is the most nucleophilic and prone to electrophilic substitution, reactions at other positions can occur under harsh conditions.[1] Adhering to optimized reaction temperatures and times can help ensure selectivity for the C-3 position.

  • Polymerization/Degradation: Indoles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is generally milder than other formylation methods that use strong Lewis acids, but degradation can still occur with prolonged exposure to high temperatures.[6]

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: this compound is a solid. Purification is typically achieved through a combination of filtration, washing, and either column chromatography or recrystallization.

  • Initial Purification: After quenching the reaction, the crude product often precipitates as a solid. This can be collected by filtration and washed with water to remove inorganic salts.[5]

  • Column Chromatography: For high purity, silica gel column chromatography is effective. A common eluent system is a mixture of n-hexane and ethyl acetate, for example, in a 2:1 ratio.[1]

  • Recrystallization: Recrystallization can also be an effective method to obtain a highly pure product. The choice of solvent will depend on the crude product's purity and the impurities present.

Question 4: How can I effectively monitor the reaction's progress?

Answer: The most straightforward method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside your starting material (5-bromoindole). The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Data Presentation: Vilsmeier-Haack Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of substituted indole-3-carboxaldehydes, highlighting the impact of reaction parameters on the final yield.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-BromoindolePOCl₃, DMFDMF90991[5]
5-BromoindoleAlCl₃, HexamethylenetetramineDMF120871[1]
5-ChloroindolePOCl₃, DMFDMF85590[5]
5-FluoroindolePOCl₃, DMFDMF0 (then RT)584[5]
IndoleCatalytic P(III)/P(V)=O, DEBM, PhSiH₃AcetonitrileRoom Temp1677[7]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from a high-yield procedure.[5]

Materials:

  • 5-Bromoindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature between 0-5 °C during the addition.

  • After the addition is complete, stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-bromoindole in anhydrous DMF in a separate flask.

  • Slowly add the prepared Vilsmeier reagent to the 5-bromoindole solution at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 90 °C and maintain this temperature for approximately 9 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Add saturated sodium carbonate solution to neutralize the acid until the solution is basic. A yellow solid should precipitate.

  • Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Visualizations

The following diagrams illustrate the key chemical pathway and a logical troubleshooting workflow.

Vilsmeier_Haack_Reaction Vilsmeier-Haack Reaction Pathway cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Bromoindole 5-Bromoindole Iminium_Salt Intermediate Iminium Salt Bromoindole->Iminium_Salt Product 5-Bromoindole- 3-carboxaldehyde Vilsmeier_Reagent->Iminium_Salt + Iminium_Salt->Product H₂O Work-up Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents 1. Check Reagent Quality - Use anhydrous, high-purity DMF - Handle POCl₃ under inert gas Start->Check_Reagents Check_Conditions 2. Optimize Reaction Conditions - Control temperature during addition (0-5°C) - Optimize heating temperature & time (TLC) Check_Reagents->Check_Conditions If reagents are pure Check_Workup 3. Review Work-up Procedure - Quench with ice-cold water/bicarbonate - Avoid ammonia-based solutions Check_Conditions->Check_Workup If conditions are optimal Purification 4. Improve Purification - Use column chromatography - Attempt recrystallization Check_Workup->Purification If work-up is correct Success Yield Improved Purification->Success

References

Common side reactions in the bromination of indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of indole. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the bromination of indole, offering potential causes and recommended solutions.

Issue 1: Low Yield of Monobrominated Indole and High Amount of Di- or Tri-brominated Byproducts

Question: My reaction is producing a mixture of polybrominated indoles, and the yield of the desired monobrominated product is low. How can I improve the selectivity for monosubstitution?

Answer: Over-bromination is a common side reaction due to the high reactivity of the indole ring. Several factors can be optimized to favor mono-bromination.

Troubleshooting Workflow:

G start Problem: Low Yield of Monobrominated Indole reagent Analyze Brominating Agent start->reagent stoichiometry Check Stoichiometry start->stoichiometry temperature Evaluate Reaction Temperature start->temperature solvent Assess Solvent start->solvent protecting_group Consider Protecting Group start->protecting_group solution1 Solution: Use a milder agent (e.g., NBS, Pyridinium bromide perbromide) reagent->solution1 Is it Br₂? solution2 Solution: Use 1.0-1.1 equivalents of brominating agent stoichiometry->solution2 Is it >1.1 eq? solution3 Solution: Lower temperature (e.g., 0 °C or below) temperature->solution3 Is it at room temp or higher? solution4 Solution: Use a less polar solvent to moderate reactivity solvent->solution4 Is it a polar solvent? solution5 Solution: Protect the indole nitrogen (e.g., with Boc or Ts group) protecting_group->solution5 Is the N-H unprotected?

Caption: Troubleshooting workflow for low monosubstitution yield.

Quantitative Data on Brominating Agent and Conditions:

While a comprehensive comparative dataset is challenging to compile from existing literature, the following table summarizes typical outcomes.

Brominating AgentSolventTemperature (°C)Typical Major Product(s)Reported YieldReference
Bromine (Br₂)Dioxane8-10Mixture of polybrominated products, decompositionLow
Pyridinium bromide perbromidePyridine0-23-Bromoindole~64%
N-Bromosuccinimide (NBS)DMFRoom Temp3-BromoindoleHigh
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp3-Bromoindole81%
N-Bromosuccinimide (NBS)Dioxane/WaterRoom TempOxindole and 3-bromooxindole derivativesVariable
Bromine (Br₂)Acetic AcidRoom Temp3,5-Dibromo-2-(trifluoromethyl)-1H-indole (from 2-CF₃-indole)High
Issue 2: Formation of Oxindole Byproducts

Question: My reaction with N-bromosuccinimide (NBS) is yielding significant amounts of oxindole-related byproducts. How can I prevent this oxidation?

Answer: The formation of oxindoles is a known side reaction when using NBS, particularly in the presence of water or certain alcohols. The reaction proceeds through a 3-bromoindolenine intermediate which is then attacked by a nucleophile (like water).

Reaction Pathway for Oxindole Formation:

G Indole Indole Bromoindolenine 3-Bromoindolenine Intermediate Indole->Bromoindolenine + NBS NBS NBS Hydroxyindolenine 3-Hydroxy-3-bromoindolenine Bromoindolenine->Hydroxyindolenine + H₂O Water H₂O Oxindole Oxindole Hydroxyindolenine->Oxindole - HBr

Caption: Simplified pathway for oxindole formation.

Troubleshooting Steps:

  • Use Anhydrous Solvents: The most critical step is to use strictly anhydrous solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or carbon tetrachloride (CCl₄).

  • Avoid Protic Solvents: Avoid using water, alcohols (especially tert-butanol), or other protic solvents that can act as nucleophiles.

  • Control Temperature: Running the reaction at low temperatures can sometimes suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of indole?

A1: The most common side products are di- and tri-brominated indoles due to the high reactivity of the indole ring. Oxidation products like oxindoles and isatins can also form, especially when using N-bromosuccinimide (NBS) in the presence of water. Decomposition of the desired 3-bromoindole can also occur, particularly in the presence of acid.

Q2: How can I achieve selective bromination at a specific position on the indole ring?

A2: Regioselectivity is a significant challenge in indole bromination.

  • C3-Position: This is the most electronically rich and sterically accessible position, making it the most common site of electrophilic attack. Using milder brominating agents like NBS or pyridinium bromide perbromide at low temperatures can favor C3-monobromination.

  • C5-Position: To achieve bromination on the benzene ring, particularly at the C5 position, the more reactive pyrrole ring often needs to be protected. One common strategy involves the protection of the C2 and C3 positions via sulfonation and N-acetylation, which then directs bromination to the C5 position.

  • Other Positions: Directing bromination to other positions often requires a multi-step synthesis involving specifically substituted starting materials, for example, through a Fischer indole synthesis.

Q3: My 3-bromoindole product decomposes upon storage. How can I improve its stability?

A3: 3-Bromoindole is known to be unstable, especially when impure or in the presence of acid (HBr) generated during the reaction.

  • Neutralize Acid: During the workup, ensure all acidic byproducts are neutralized. Using a mild base like pyridine as the solvent during the reaction can also help neutralize HBr as it forms.

  • Purification: Proper purification, often by column chromatography, is crucial to remove impurities that can catalyze decomposition.

  • Storage: Store the purified 3-bromoindole in a cool, dark place, preferably under an inert atmosphere. For long-term storage, keeping it under a solvent like pentane at low temperatures (-20 °C) can improve stability.

Experimental Protocols

Protocol 1: Selective Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide

This protocol is adapted from a literature procedure that reports a yield of approximately 64%.

Materials:

  • Indole

  • Pyridine (reagent grade)

  • Pyridinium bromide perbromide

  • Ether

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium hydroxide

  • n-Heptane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve indole (1.0 eq) in reagent-grade pyridine in a round-bottom flask and cool the solution to 0-2 °C in an ice bath.

  • In a separate flask, dissolve pyridinium bromide perbromide (1.0 eq) in pyridine.

  • Slowly add the pyridinium bromide perbromide solution to the indole solution, ensuring the reaction temperature does not exceed 2 °C.

  • Once the addition is complete, pour the reaction mixture into cold ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove pyridine.

  • Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure.

  • Recrystallize the crude product from n-heptane to yield pure 3-bromoindole. Note: Do not heat the solution above 60 °C during recrystallization as 3-bromoindole starts to decompose around 65 °C.

Protocol 2: Synthesis of 5-Bromoindole via Sulfonation and N-Acetylation

This three-step protocol is designed to direct bromination to the C5 position.

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve indole in ethanol.

  • In a separate flask, prepare a solution of sodium bisulfite in water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate

  • Suspend sodium bisulfite in acetic anhydride.

  • Add the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70 °C for 1 hour, then increase the temperature to 90 °C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve the acylated material from the previous step in water at 0-5 °C.

  • Dropwise, add bromine (1.0 eq) while maintaining the temperature below 5 °C with vigorous stirring.

  • Stir the solution at 0-5 °C for 1 hour, then allow it to warm to room temperature.

  • Quench any excess bromine by adding a solution of sodium bisulfite in water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30 °C.

  • Stir the solution overnight at 50 °C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50 °C.

  • The 5-bromoindole can then be isolated by extraction and purified by chromatography or recrystallization.

Reaction Pathway for C5-Bromination:

G Indole Indole Sulfonation Sodium Indoline-2-Sulfonate Indole->Sulfonation + NaHSO₃ Acetylation Sodium 1-Acetylindoline-2-Sulfonate Sulfonation->Acetylation + Ac₂O Bromination Brominated Intermediate Acetylation->Bromination + Br₂ Deprotection 5-Bromoindole Bromination->Deprotection Hydrolysis (NaOH)

Caption: Synthetic pathway for the preparation of 5-bromoindole.

How to prevent over-bromination in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting the over-bromination of indole and the subsequent purification of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when brominating indole?

A1: The bromination of indole is susceptible to over-reaction, leading to a mixture of products. Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles.[1] The reaction with elemental bromine (Br₂), for instance, is known to yield a "mixture of higher substitution products," with 2,3-dibromoindole being a common outcome.[1][2] Furthermore, the choice of reaction conditions and brominating agent can lead to the formation of oxindole byproducts.[1] For example, using N-Bromosuccinimide (NBS) in aqueous solvents or tert-butanol can produce species like 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid.[1][3]

Q2: How can I control the selectivity of indole bromination to favor mono-substitution?

A2: Achieving high selectivity for mono-bromination is critical and can be controlled by carefully manipulating several factors:

  • Choice of Brominating Agent : Employing milder or more selective brominating agents is a key strategy. N-bromosuccinimide (NBS) is a widely used reagent for selective bromination.[1] Other effective options include pyridinium bromide perbromide and dioxane dibromide, which have been shown to improve yields of 3-bromoindole.[1][4]

  • Reaction Conditions : The temperature, solvent, and stoichiometry are vital. Performing the reaction at low temperatures (e.g., 0°C or below) significantly enhances selectivity for the mono-brominated product.[1] It is also crucial to use a stoichiometric amount (1.0 equivalent) or only a slight excess (up to 1.05 equivalents) of the brominating agent to minimize multiple additions.[1]

  • Use of Protecting Groups : Protecting the indole nitrogen (N-1 position) with a suitable group, such as tert-butoxycarbonyl (Boc), tosyl (Ts), or benzoyl, can effectively modulate the reactivity of the indole ring.[1][5] This strategy helps prevent undesirable side reactions and can direct the bromination to specific positions. For example, N-benzoylindole reacts with NBS to give a good yield of 3-bromo-N-benzoylindole, which can subsequently be deprotected.[1]

Q3: Which solvents are recommended for selective bromination with NBS?

A3: To prevent the formation of oxindole byproducts when using NBS, it is essential to use anhydrous aprotic solvents.[1] The presence of water or protic solvents like tert-butanol can promote the unwanted conversion to oxindoles.[1][3] Recommended solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and carbon tetrachloride (CCl₄).[1][6]

Q4: How can I purify my desired mono-brominated indole from the reaction mixture?

A4: The primary methods for purifying brominated indoles are column chromatography and recrystallization.[1]

  • Column Chromatography : Silica gel is the most common stationary phase for separating indole derivatives. A mobile phase of hexane and ethyl acetate is typically used, with the optimal ratio determined beforehand using thin-layer chromatography (TLC).[1] If the target compound is sensitive to the acidic nature of silica gel, neutral alumina can be used as an alternative, or the silica gel can be deactivated with triethylamine.[1]

  • Recrystallization : This method can be effective if a suitable solvent system is found that allows for the selective crystallization of the desired product, leaving impurities in the mother liquor.

Troubleshooting Guide

This section addresses specific issues you may encounter during indole bromination experiments.

Observed Problem Potential Cause Recommended Solution
High amount of di-/tri-brominated byproducts 1. Excessive amount of brominating agent. 2. Reaction temperature is too high. 3. Brominating agent is too reactive (e.g., Br₂).1. Use a precise stoichiometric amount (1.0 - 1.05 equivalents) of the brominating agent.[1] 2. Perform the reaction at a lower temperature (0°C or below is recommended).[1] 3. Switch to a milder, more selective agent like N-bromosuccinimide (NBS) or pyridinium bromide perbromide.[1]
Formation of oxindole byproducts 1. Presence of water in the reaction medium when using NBS. 2. Use of specific protic solvents like tert-butanol with NBS.1. Ensure strictly anhydrous conditions. 2. Use anhydrous aprotic solvents such as THF, DMF, or CCl₄ for the reaction with NBS.[1]
Low or no conversion to product 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivated indole substrate.1. Consider a slightly more reactive agent or the addition of a suitable catalyst. 2. Allow the reaction to warm slowly from a low temperature or run at a slightly elevated temperature (e.g., room temperature), while monitoring for byproduct formation. 3. If the indole has strong electron-withdrawing groups, more forcing conditions may be required.
Product degradation during silica gel chromatography The brominated indole is sensitive to the acidic nature of standard silica gel.1. Use neutral alumina as the stationary phase. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[1] 3. Minimize the contact time by running the column quickly.[1]

Visualized Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in indole bromination.

G cluster_problem Problem Identification cluster_analysis Analysis of Byproducts & Conditions cluster_solutions Corrective Actions start High Yield of Byproducts byproduct_type Byproduct Type? start->byproduct_type check_equivalents Equivalents of Brominating Agent? byproduct_type->check_equivalents Di/Tri-Brominated check_solvent Solvent Type? byproduct_type->check_solvent Oxindole check_temp Reaction Temperature? check_equivalents->check_temp 1.0 - 1.05 solution_overbromination Reduce to 1.0 equiv. Use milder agent (NBS) check_equivalents->solution_overbromination > 1.05 solution_temp Lower temperature to <= 0 C check_temp->solution_temp > 0 C solution_oxindole Use anhydrous aprotic solvent (THF, DMF) check_solvent->solution_oxindole Aqueous or t-BuOH

Caption: Troubleshooting workflow for over-bromination in indole synthesis.

Controlling Selectivity with Protecting Groups

Protecting the indole nitrogen is a powerful strategy to prevent over-bromination and direct the electrophilic attack to the desired position, typically C-3. The protecting group (PG) modulates the electronic properties of the ring and can provide steric hindrance near the nitrogen atom.

G cluster_unprotected Unprotected Indole cluster_protected N-Protected Indole unprotected_indole Indole unprotected_products Mixture of Products (Mono-, Di-, Tri-brominated) unprotected_indole->unprotected_products Br+ (e.g., Br2) High Reactivity protected_indole N-Protected Indole (e.g., N-Boc-Indole) mono_bromo Selective C-3 Bromination protected_indole->mono_bromo Br+ (e.g., NBS) Controlled Reactivity deprotection Deprotection mono_bromo->deprotection final_product 3-Bromoindole deprotection->final_product

Caption: Effect of N-protection on the selectivity of indole bromination.

Comparative Data on Bromination Methods

The following table summarizes yields for different indole bromination methods, offering a comparison to guide methodology selection.

SubstrateBrominating AgentSolventTemperature (°C)ProductYield (%)Reference
IndolePyridinium bromide perbromidePyridineNot specified3-Bromoindole60-70[4]
IndoleNBSDMFNot specified3-BromoindoleHigh[7]
IndolenBu₄NBr / NH₄Br (Electrochemical)THFRoom Temp3-Bromoindole39[8][9]
IndoleBr₂DMF253-Bromoindole(Rate studied)[10]
N-BenzoylindoleNBSNot specifiedNot specified3-Bromo-N-benzoylindoleGood[1]

Key Experimental Protocols

Protocol: Selective Mono-bromination of Indole using N-Bromosuccinimide (NBS)

This protocol provides a general method for the selective bromination of indole at the C-3 position.

Materials:

  • Indole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 equiv).

  • Solvent Addition : Add anhydrous DMF (or THF) via syringe to dissolve the indole completely.

  • Cooling : Cool the reaction mixture to 0°C using an ice bath.

  • Addition of NBS : Add NBS (1.05 equiv) portion-wise to the stirred solution over 5-10 minutes. Ensure the temperature remains at or below 5°C.

  • Reaction Monitoring : Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching : Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing : Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure 3-bromoindole.[1]

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Vilsmeier-Haack reaction for the formylation of indoles. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and key data to ensure successful reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of indoles and provides practical solutions.

Q1: I am observing a low yield or no product formation. What are the potential causes and how can I resolve this?

A: Low or no yield is a common issue that can stem from several factors:

  • Reagent Quality: The purity of your reagents is crucial.

    • N,N-Dimethylformamide (DMF): DMF can decompose over time to produce dimethylamine, which can quench the Vilsmeier reagent. Ensure you are using anhydrous DMF from a recently opened bottle. If you suspect decomposition, use a freshly opened bottle or distill the DMF.

    • Phosphorus oxychloride (POCl₃): Similarly, use a fresh bottle of POCl₃ as it can degrade upon exposure to moisture.

  • Reaction Temperature: Temperature control is critical for a successful reaction.

    • Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent (the complex of DMF and POCl₃) is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[1]

    • Formylation Step: The optimal temperature for the formylation of the indole can vary depending on the substrate's reactivity. For highly reactive indoles, the reaction may proceed at room temperature, while less reactive indoles may require heating (e.g., 80-100 °C).[1][2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the substrate is important.

    • While the theoretical molar ratio for the formation of the Vilsmeier reagent is 1:1 between POCl₃ and DMF, it is common practice to use DMF as the solvent, meaning it is in large excess.[3]

    • An excess of the Vilsmeier reagent relative to the indole substrate is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent.

  • Substrate Reactivity: Indoles with electron-withdrawing groups are less reactive and may require more forcing conditions (higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) to proceed. Conversely, electron-rich indoles are highly reactive.[4]

Q2: I am observing the formation of multiple products, including di-formylated or tri-formylated indoles. How can I improve the selectivity for mono-formylation?

A: The formation of multiple formylation products can occur, especially with highly activated indole substrates. Here are some strategies to enhance mono-selectivity:

  • Control Stoichiometry: Carefully control the amount of the Vilsmeier reagent used. Using a smaller excess (e.g., 1.1 to 1.5 equivalents) can favor mono-formylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by reducing the rate of the second formylation.

  • Order of Addition: Adding the indole solution slowly to the pre-formed Vilsmeier reagent can sometimes help to control the reaction and minimize over-formylation.

Q3: My reaction has resulted in the formation of a dark, tarry substance. What went wrong and can I salvage my product?

A: The formation of tar is often indicative of decomposition of the starting material or product under the reaction conditions.

  • Temperature Control: Overheating the reaction mixture is a common cause of decomposition. Ensure that the temperature is carefully controlled throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and during heating of the reaction mixture.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to degradation. Monitor the reaction by TLC and quench it once the starting material is consumed.

  • Purification: While it can be challenging, it may be possible to isolate the desired product from the tarry mixture using column chromatography. It is advisable to perform a preliminary purification on a small sample to determine the feasibility.

Q4: I am having difficulty with the work-up procedure. The product is not precipitating, or I am getting a low recovery after extraction.

A: The work-up procedure is a critical step for isolating the indole-3-carboxaldehyde.

  • Hydrolysis and Neutralization: After the reaction is complete, the mixture is typically poured onto crushed ice and then neutralized with a base (e.g., saturated sodium carbonate or sodium hydroxide solution).[1] This step hydrolyzes the intermediate iminium salt to the aldehyde and should be done carefully as it is exothermic.

  • Product Precipitation: The product, indole-3-carboxaldehyde, is often a solid that precipitates upon neutralization. If it does not precipitate, it may be due to its concentration being below its solubility limit.

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.[1] Ensure that the aqueous layer is thoroughly extracted multiple times to maximize recovery.

  • Washing: The combined organic extracts should be washed with brine to remove any remaining water before drying over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371*[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85788[1]
6-MethylindolePOCl₃, DMF0 to 90989[5]
6-ChloroindolePOCl₃, DMF0 to 90891[5]

* Yield for 1-formyl-3-methylindole. A 22.5% yield of 2-formyl-3-methylindole was also reported.[1]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of Indole

This protocol provides a general procedure for the synthesis of indole-3-carboxaldehyde.

Materials:

  • Indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF under an inert atmosphere (e.g., nitrogen). Cool the flask to 0-5 °C using an ice bath. Slowly add phosphorus oxychloride (1.5 - 3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

  • Formylation Reaction: In a separate flask, dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring. After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the reaction mixture to a temperature between 85-95 °C and maintain this temperature for 5-8 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring. Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.[1] This step is exothermic and should be performed with caution.

  • Isolation and Purification:

    • If a solid precipitates, collect it by vacuum filtration and wash it with cold water.[1]

    • If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Indole Indole Indole->Iminium_Intermediate + Vilsmeier Reagent Indole_3_carboxaldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Indole_3_carboxaldehyde Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of indole.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep formylation Add Indole Solution (Stir and Heat) reagent_prep->formylation workup Quench with Ice & Neutralize (e.g., with Na₂CO₃) formylation->workup isolation Isolate Product workup->isolation filtration Filtration (if precipitate forms) isolation->filtration Precipitate extraction Extraction (if no precipitate) isolation->extraction No Precipitate purification Purification (Recrystallization or Chromatography) filtration->purification extraction->purification end End Product purification->end

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of indoles.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem low_yield Low/No Yield start->low_yield multiple_products Multiple Products start->multiple_products tar_formation Tar Formation start->tar_formation reagent_quality Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) low_yield->reagent_quality temperature_control Optimize Temperature (Reagent prep at 0-5°C, vary formylation temp) low_yield->temperature_control stoichiometry Adjust Stoichiometry (Increase Vilsmeier reagent excess) low_yield->stoichiometry reduce_stoichiometry Reduce Vilsmeier Reagent Excess multiple_products->reduce_stoichiometry lower_temp Lower Reaction Temperature multiple_products->lower_temp slow_addition Slow Addition of Indole multiple_products->slow_addition check_temp Ensure Strict Temperature Control tar_formation->check_temp reduce_time Reduce Reaction Time (Monitor by TLC) tar_formation->reduce_time

References

Troubleshooting low yields in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Fischer indole synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer indole synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is known to be sensitive to a variety of parameters. Here is a step-by-step guide to troubleshooting the most common issues:

  • Purity of Starting Materials: Ensure that the arylhydrazine and the carbonyl compound (aldehyde or ketone) are of high purity. Impurities can lead to undesirable side reactions that consume starting materials and lower the overall yield. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]

  • Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are commonly used.[2][3] The optimal catalyst is substrate-dependent. It is advisable to screen several different acid catalysts to find the most effective one for your specific reaction. Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.[1]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[1][4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product, resulting in the formation of tar and other impurities.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Acetic acid is a common choice as it can also act as a catalyst.[5] Other polar aprotic solvents like DMSO can also be effective. In some instances, running the reaction neat (without a solvent) may provide better results.[1]

  • Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the yield.[1]

  • One-Pot vs. Two-Step Procedure: While isolating the intermediate hydrazone is a common practice, a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation can sometimes minimize handling losses and improve overall yield.[1][6]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in the Fischer indole synthesis. Common side reactions include aldol condensation of the carbonyl starting material and Friedel-Crafts type reactions.[7] Additionally, certain substrates can lead to "abnormal" Fischer indole products or competing reaction pathways.[8]

To minimize side reactions:

  • Control Reaction Conditions: Carefully optimize the reaction temperature and time. As mentioned previously, excessive heat or prolonged reaction times can promote side reactions and decomposition.

  • Choice of Acid Catalyst: The strength of the acid catalyst can influence the formation of byproducts. A catalyst that is too strong may promote undesired side reactions, while one that is too weak may not efficiently catalyze the desired indole formation.[9]

  • Substrate-Related Issues:

    • Electron-Donating Groups: Electron-donating substituents on the carbonyl component can stabilize intermediates that favor a competing N-N bond cleavage pathway over the desired[1][1]-sigmatropic rearrangement, leading to lower yields of the indole product.[8]

    • Steric Hindrance: Significant steric hindrance in either the arylhydrazine or the carbonyl compound can impede the reaction. In such cases, harsher reaction conditions (stronger acid, higher temperature) may be necessary, or an alternative synthetic route might be more feasible.

Q3: My reaction seems to stall and does not go to completion. What could be the underlying issue?

A3: Incomplete conversion in a Fischer indole synthesis can be due to a few key factors:

  • Insufficient Acid Catalyst: The acid catalyst is essential for multiple steps in the reaction mechanism. Ensure that a sufficient molar equivalent of a suitable acid is being used.

  • Low Reaction Temperature: The key[1][1]-sigmatropic rearrangement step often has a significant activation energy barrier and may require higher temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition by TLC can be beneficial.

  • Unstable Hydrazone Intermediate: In some cases, the phenylhydrazone intermediate may be unstable under the reaction conditions and decompose before it can cyclize. A one-pot procedure, where the hydrazone is generated and cyclized in the same pot without isolation, can be advantageous in these situations.

Q4: I am struggling with the purification of my final indole product. What are some effective purification strategies?

A4: Purification of indole products can sometimes be challenging due to the presence of colored impurities or byproducts with similar polarities.

  • Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying solid indole products. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.[10]

  • Column Chromatography: For non-crystalline products or for the separation of isomeric mixtures, column chromatography on silica gel is the standard method. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be employed.

  • Work-up Procedure: Ensure that the work-up procedure effectively removes the acid catalyst. This is typically achieved by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extracting the product with an organic solvent.[11]

Data Presentation

The following tables summarize quantitative data on the Fischer indole synthesis, illustrating the impact of different reaction conditions on product yield.

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂Neat1700.0872-80[10]
Polyphosphoric acidNeat150-1600.25High (not specified)[1]
Glacial Acetic AcidAcetic AcidReflux1-[11]
H₂SO₄Phosphoric Acid--High (not specified)[12]

Note: Direct comparison of yields should be approached with caution as other reaction parameters may vary between studies.

Table 2: Synthesis of Substituted Indolenines with Acetic Acid

Phenylhydrazine ReactantCarbonyl ReactantTemperatureTime (h)ProductYield (%)Reference
o-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneRoom Temp-2,3,3,7-TetramethylindolenineHigh[13][14]
m-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneRoom Temp-2,3,3,6-TetramethylindolenineHigh[13][14]
p-Tolylhydrazine hydrochlorideIsopropyl methyl ketoneReflux2.252,3,3,5-TetramethylindolenineHigh[13]
o-Nitrophenylhydrazine2-MethylcyclohexanoneReflux244a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole51[13][14]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine [1][10][11]

This protocol involves a two-step process: the formation of the acetophenone phenylhydrazone intermediate, followed by its cyclization to 2-phenylindole.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) dropwise with stirring.

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the mixture at 80°C for approximately 45 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the solid to obtain acetophenone phenylhydrazone.

Step 2: Fischer Indole Cyclization

  • In a separate flask, carefully heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

  • With vigorous stirring, cautiously add the pre-formed acetophenone phenylhydrazone to the hot polyphosphoric acid.

  • Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.

  • Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring.

  • The solid 2-phenylindole product will precipitate.

  • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole from Cyclohexanone and Phenylhydrazine [11]

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, add cyclohexanone (1 equivalent) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Slowly add phenylhydrazine (1 equivalent) dropwise over a period of 1 hour.

  • Continue refluxing for an additional hour after the addition is complete.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with water and then with 75% ethanol.

  • The crude 1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from methanol.

Visualizations

The following diagrams illustrate the Fischer indole synthesis mechanism and a general troubleshooting workflow.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Aryl Hydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Protonated_Enamine Protonated Ene-hydrazine Enamine->Protonated_Enamine + H⁺ Diimine Di-imine Intermediate Protonated_Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH₃, - H⁺ Ammonia NH₃ Aminal->Ammonia

Caption: The reaction mechanism of the Fischer indole synthesis.

Troubleshooting_Workflow decision decision issue issue start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity purify Purify Starting Materials (Distillation/Recrystallization) check_purity->purify Impure optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Pure purify->optimize_catalyst optimize_temp_time Optimize Temperature and Reaction Time optimize_catalyst->optimize_temp_time optimize_solvent Optimize Solvent optimize_temp_time->optimize_solvent check_tlc Monitor by TLC for Side Products optimize_solvent->check_tlc consider_one_pot Consider One-Pot Procedure final_product Improved Yield consider_one_pot->final_product adjust_conditions Adjust Conditions to Minimize Side Reactions check_tlc->adjust_conditions Yes check_completion Reaction Not Going to Completion? check_tlc->check_completion No adjust_conditions->check_completion check_completion->consider_one_pot No increase_catalyst_temp Increase Catalyst Loading or Temperature check_completion->increase_catalyst_temp Yes increase_catalyst_temp->final_product

Caption: A troubleshooting workflow for low yields.

References

Technical Support Center: Purification of Crude 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude 5-bromoindole. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-bromoindole?

A1: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials: Such as indole.[1]

  • Over-brominated species: Dibromoindoles (e.g., 3,5-dibromoindole, 5,6-dibromoindole) can form if reaction conditions are not carefully controlled.[2]

  • Isomeric impurities: Formation of other bromo-isomers like 7-bromoindole can occur, though synthetic strategies are designed to favor the 5-bromo product.[3]

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to colored impurities.[2][4]

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.[1]

Q2: My crude 5-bromoindole is highly colored (yellow to brown). What is the cause and how can I remove the color?

A2: The coloration is typically due to oxidation or polymerization of indole derivatives.[2] Several methods can be employed for decolorization:

  • Recrystallization with activated charcoal: Activated charcoal can be added during the recrystallization process to adsorb colored impurities.

  • Steam distillation: This technique is effective for obtaining a colorless product as 5-bromoindole is steam volatile.[2][5][6]

  • Column chromatography: Passing the crude product through a silica gel column can separate the desired product from colored, more polar impurities.[7]

Q3: What are the recommended recrystallization solvents for 5-bromoindole?

A3: 5-bromoindole has good solubility in several organic solvents and is sparingly soluble in water.[8][9] Effective solvent systems for recrystallization include:

  • Aqueous ethanol (e.g., 35% EtOH).[6]

  • Petroleum ether/diethyl ether.[6]

  • Ethanol and water.[10]

  • Chloroform for extraction followed by crystallization.[5]

Q4: I am having trouble with streaking and poor separation during TLC analysis of my 5-bromoindole purification. What could be the cause?

A4: Streaking or tailing on TLC plates is a common issue with indole derivatives.[11] Potential causes include:

  • Sample overload: Applying a too-concentrated sample. Try diluting your sample before spotting.[11]

  • Interaction with silica gel: The N-H proton of the indole can interact with the acidic silica gel. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes improve the spot shape.

  • Compound instability: The compound may be degrading on the silica gel plate.[11]

Q5: Is 5-bromoindole stable during purification?

A5: 5-bromoindole is moderately stable under standard ambient conditions but can be sensitive to light, moisture, and air.[8][9] It is advisable to store it in a cool, dark place under an inert atmosphere.[9] During purification, prolonged exposure to heat and light should be minimized to prevent degradation.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Potential Cause Recommended Solution
Inappropriate solvent system The chosen solvent may not provide a sufficient difference in solubility for 5-bromoindole and the impurities at high and low temperatures. Experiment with different solvent systems as mentioned in the FAQs.
Incomplete removal of colored impurities Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb some of the product.
Co-precipitation of impurities If the crude product is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step like column chromatography or steam distillation.
Product oiling out The product is separating as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling or a different solvent system.
Issue 2: Difficulty with Column Chromatography
Potential Cause Recommended Solution
Poor separation of spots on TLC The chosen eluent system is not effective. Systematically vary the polarity of the eluent (e.g., using a gradient of ethyl acetate in hexanes[7]) to achieve good separation on a TLC plate before attempting the column.
Streaking of the product on the column Similar to TLC, this can be due to interaction with the silica gel. Pre-treating the silica with a small amount of a base like triethylamine in the eluent can sometimes help.
Product is not eluting The eluent may be too non-polar. Gradually increase the polarity of the solvent system.
Multiple fractions containing the product The column may have been overloaded, or the separation efficiency is low. Use a longer column or a finer mesh silica gel.

Data Presentation

Table 1: Purity of 5-Bromoindole from Different Purification Methods

Purification Method Typical Purity (HPLC Area %) Appearance Reference
Direct Crystallization (Organic Solvent)~97%Product may have color[5]
Steam Distillation followed by Crystallization> 99.5%Colorless or white crystal[5]
Column Chromatography> 99% (variable)White to off-white solid[7]

Table 2: Solubility of 5-Bromoindole

Solvent Solubility Reference
Water126 mg/L (calculated)[8][9]
EthanolSoluble[8]
EtherSoluble[8]
ChloroformSoluble[8]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[8]

Experimental Protocols

Protocol 1: Purification by Steam Distillation

This method is particularly effective for removing non-volatile and colored impurities.[5][6]

  • Setup: Assemble a steam distillation apparatus.

  • Charging the Flask: In the distilling flask, add the crude 5-bromoindole and a volume of water (a slightly alkaline solution can also be used).[5][6]

  • Distillation: Pass steam through the mixture. 5-bromoindole will co-distill with the water.

  • Collection: Collect the distillate, which will be an aqueous solution/suspension of 5-bromoindole. Continue collection until 5-bromoindole is no longer present in the distillate (can be monitored by TLC).[5]

  • Isolation: Cool the collected distillate in an ice bath to crystallize the 5-bromoindole.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum desiccator.[6]

  • Alternative Isolation: Alternatively, the aqueous distillate can be extracted with an organic solvent like chloroform. The organic extracts are then combined, dried, and concentrated to yield the purified product, which can be further crystallized.[5]

Protocol 2: Purification by Recrystallization from Aqueous Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-bromoindole in a minimal amount of hot ethanol.

  • Addition of Water: While the solution is still hot, add hot water dropwise until a persistent cloudiness is observed.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under vacuum.

Mandatory Visualizations

Purification_Workflow cluster_methods Purification Methods crude Crude 5-Bromoindole (Colored Solid) assessment Initial Purity Assessment (TLC, HPLC) crude->assessment decision Select Purification Method assessment->decision steam Steam Distillation decision->steam High Impurity Load/ Colored column Column Chromatography decision->column Close Impurities recryst Recrystallization decision->recryst Moderately Pure analysis Purity Analysis (HPLC, NMR, GC-MS) steam->analysis column->analysis recryst->analysis analysis->decision Further Purification Needed pure_product Pure 5-Bromoindole (>99%) analysis->pure_product Purity Met

Caption: A decision-making workflow for the purification of crude 5-bromoindole.

Troubleshooting_Recrystallization start Low Purity After Recrystallization cause1 Product Oiling Out? start->cause1 solution1a Cool Solution Slower cause1->solution1a Yes solution1b Change Solvent System cause1->solution1b Yes cause2 Persistent Color? cause1->cause2 No solution2 Redissolve and Treat with Activated Charcoal cause2->solution2 Yes cause3 Purity Still Low? cause2->cause3 No solution3 Perform Second Recrystallization cause3->solution3 Yes solution4 Pre-purify by Column Chromatography cause3->solution4 Yes

Caption: A troubleshooting guide for recrystallization of 5-bromoindole.

References

Technical Support Center: Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in indole derivatives?

A1: Colored impurities in indole derivatives often arise from oxidation and polymerization.[1] The electron-rich nature of the indole ring makes it susceptible to oxidation, which can be initiated by air, light, or residual acidic or metallic catalysts from the synthesis.[1][2] This can lead to the formation of highly conjugated systems that absorb visible light, appearing as pink, yellow, brown, or even dark blue/purple discolorations.[1][3] Specifically, oxidation of the C2-C3 double bond can lead to a mixture of products, including 2-oxindoles and isatins.[2][4][5] Dimerization and further polymerization can also result in colored byproducts.[4]

Q2: My supposedly pure indole derivative is colorless but turns pinkish upon storage. What is happening and how can I prevent it?

A2: A pinkish haze on an indole derivative that was initially pure is a common sign of oxidation.[1] Indoles are sensitive to light and air, which can trigger the formation of colored oxidation products over time. To prevent this, it is crucial to store purified indole derivatives under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature. If the discoloration is only on the surface, the underlying material may still be pure.[1]

Q3: Is the color I'm observing always an impurity?

A3: Not necessarily. While many simple indole derivatives are colorless or off-white, some highly conjugated or substituted indoles are naturally colored.[6] It is important to distinguish between the intrinsic color of your target compound and coloration due to impurities.[6] This can often be determined by checking literature reports for the expected appearance of the compound or by analyzing a small, highly purified sample.

Troubleshooting Guides

Issue 1: Persistent Yellow/Brown Coloration After Initial Purification
Possible Cause Troubleshooting Step
Residual acidic impurities Neutralize the crude product with a mild base wash (e.g., saturated sodium bicarbonate solution) before chromatography.
Oxidation during workup or purification Minimize exposure to air and light. Use degassed solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) in small quantities if compatible with your compound.
Highly adsorbed polar impurities If using normal-phase chromatography, try switching to a different stationary phase like alumina or a bonded phase. For basic indoles, deactivating the silica gel with triethylamine may help.[7]
Ineffective recrystallization solvent Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]
Issue 2: Blue or Purple Discoloration
Possible Cause Troubleshooting Step
Formation of indigoid pigments This can occur from the oxidation and dimerization of 3-hydroxyindole (indoxyl) intermediates.[3][4] These impurities are often highly colored.
Specific reaction byproducts Certain reagents can lead to specific colored byproducts. Review the reaction mechanism for potential sources.
Purification Strategy Activated carbon treatment is often effective for removing these types of highly colored, large organic molecules.[9][10] Reversed-phase chromatography can also be effective at separating the desired product from these colored impurities.[11]
Issue 3: Product Co-elutes with Colored Impurity during Column Chromatography
Possible Cause Troubleshooting Step
Poor solvent system selection Perform a thorough thin-layer chromatography (TLC) screen with various solvent systems to find one that provides good separation between your product and the impurity.[12]
Compound streaking on the column For basic indole derivatives, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and separation.[7]
Overloading the column Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[12]
Decomposition on silica gel Test the stability of your compound on silica gel using a 2D TLC. If decomposition is observed, consider using a less acidic stationary phase like alumina or florisil, or deactivating the silica gel.[13][14]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This method is effective for removing highly colored, non-polar impurities.

  • Dissolution : Dissolve the impure indole derivative in a suitable organic solvent at room temperature or with gentle heating.

  • Addition of Activated Carbon : Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.[9] Note: Adding activated carbon to a hot solution can cause it to boil over.[9]

  • Stirring : Stir the mixture for 15-30 minutes.[10] Prolonged contact time can lead to the adsorption of the desired product, reducing the yield.[9]

  • Filtration : Filter the mixture through a pad of celite or a fluted filter paper to remove the activated carbon.[9] If the solution is hot, perform a hot gravity filtration to prevent premature crystallization.[9]

  • Solvent Removal : Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product.

Protocol 2: Purification by Column Chromatography (Normal Phase)

This is a standard method for separating compounds based on polarity.

  • Stationary Phase Selection : Silica gel is the most common stationary phase for indole derivatives.[7][15]

  • Solvent System Selection : Use TLC to determine an appropriate solvent system (mobile phase) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.[7]

  • Column Packing : Pack a chromatography column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.[7][15]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.[7]

  • Elution : Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[15]

  • Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.[15]

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[15]

Protocol 3: Purification by Recrystallization

This technique purifies compounds based on differences in solubility.

  • Solvent Selection : Choose a solvent or solvent pair in which the indole derivative is soluble at high temperatures but insoluble or sparingly soluble at low temperatures.[8]

  • Dissolution : Dissolve the impure solid in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and perform a hot gravity filtration as described in Protocol 1.

  • Crystallization : Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8] Scratching the inside of the flask with a glass rod can help initiate crystal formation.[7]

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Colored Indole Derivative

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Color Removal Efficiency
Recrystallization (Methanol/Water) 8599+75Excellent
Column Chromatography (Silica, Hexane/EtOAc) 859865Good
Activated Carbon Treatment 859285Moderate

Note: Data is illustrative and actual results will vary depending on the specific compound and impurities. A study on the crystallization of indole from coal tar reported achieving a purity of over 99% with a yield higher than 75% using a mixed methanol and water solvent system.[16] Another study on purifying indole from wash oil using solute crystallization with n-hexane achieved a purity of 99.5% with a yield of 57.5%.[17]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Analysis & Final Product start Crude Indole Derivative (with colored impurities) A Activated Carbon Treatment start->A Choose Method B Column Chromatography start->B Choose Method C Recrystallization start->C Choose Method end Pure Indole Derivative (colorless) A->end B->end C->end

Caption: General workflow for the purification of colored indole derivatives.

troubleshooting_logic start Colored Indole Derivative q1 Is the color due to an impurity? start->q1 a1_yes Proceed with Purification q1->a1_yes Yes a1_no Compound is naturally colored. No action needed. q1->a1_no No q2 Which purification method to use? a1_yes->q2 a2_recrys Recrystallization (Good for crystalline solids) q2->a2_recrys a2_chrom Column Chromatography (Versatile for most compounds) q2->a2_chrom a2_carbon Activated Carbon (For highly colored, non-polar impurities) q2->a2_carbon end_node Pure Product a2_recrys->end_node a2_chrom->end_node a2_carbon->end_node

Caption: Decision-making process for handling colored impurities in indole derivatives.

References

Technical Support Center: Optimizing Acid Catalysts for Indole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in indole cyclization reactions. The focus is on the critical role of acid catalysts in optimizing these reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of acid catalysts used for indole cyclization reactions?

A1: Both Brønsted and Lewis acids are widely employed to catalyze indole cyclization, most notably in the Fischer indole synthesis.[1][2][3]

  • Brønsted acids donate a proton and include common reagents such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[1][2][3]

  • Lewis acids accept an electron pair and include catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron chloride (FeCl₃).[1][2][3]

The choice between a Brønsted and a Lewis acid is crucial and depends on the specific substrates and desired reaction conditions.[4]

Q2: How do I choose between a Brønsted acid and a Lewis acid for my reaction?

A2: The selection between a Brønsted and a Lewis acid is often determined empirically.[4] However, some general guidelines can be followed:

  • Brønsted acids are effective for a broad range of substrates.[4]

  • Lewis acids can be particularly advantageous for substrates sensitive to strong protic acids or when side reactions are a concern under Brønsted acidic conditions.[4] For instance, Lewis acids like ZnCl₂ have demonstrated improved efficiency in the synthesis of 3-amidoindoles.[5]

Q3: What is the fundamental role of the acid catalyst in the Fischer indole synthesis?

A3: The acid catalyst plays a pivotal role in several steps of the Fischer indole synthesis mechanism.[1][6] The reaction begins with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. The acid then facilitates the tautomerization of the phenylhydrazone to the enamine intermediate.[7] Following protonation, the key[8][8]-sigmatropic rearrangement occurs.[2] Finally, the acid catalyzes the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[1][7]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Indole Product

Low yields are a common issue in indole cyclization and can be attributed to several factors.[9]

Potential Cause Troubleshooting Steps
Inappropriate Acid Strength or Type The reaction is highly sensitive to the strength of the acid.[4] A very strong acid may lead to polymerization or degradation of starting materials or the product, while a weak acid may not be sufficient to catalyze the reaction efficiently.[4] Solution: Screen a variety of Brønsted and Lewis acids with different strengths.[4][10] For sensitive substrates, milder acids like acetic acid may be beneficial.[4]
Purity of Starting Materials Impurities in the arylhydrazine or the carbonyl compound can lead to undesired side reactions and significantly lower the yield.[9] Solution: Use freshly distilled or recrystallized starting materials to ensure high purity.[9]
Substituent Effects Electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, which competes with the desired rearrangement, leading to reaction failure.[4][5] Solution: For substrates with strong electron-donating groups, consider using Lewis acids such as ZnCl₂ or ZnBr₂, which can improve the efficiency of the cyclization.[5]
Reaction Conditions The reaction is sensitive to temperature and time.[4][11] Solution: Optimize the reaction temperature and monitor the progress using techniques like TLC or LC-MS to determine the optimal reaction time. Heating is often required.[4]

Problem 2: Formation of Multiple Products and Purification Challenges

The formation of multiple products can complicate purification and reduce the yield of the target indole.[10]

Potential Cause Troubleshooting Steps
Formation of Regioisomers When using an unsymmetrical ketone, the formation of two different regioisomers is possible. The ratio of these isomers can be influenced by the acidity of the reaction medium.[10] Solution: The choice of acid can influence regioselectivity. For instance, strong acids like methanesulfonic acid tend to favor enolization at the less substituted side of a ketone.[12]
Side Reactions Strong acids can catalyze side reactions, such as polymerization of the starting material or the indole product.[13] Solution: Consider using a milder acid or a Lewis acid to minimize side reactions. Optimizing the reaction temperature and time can also help.
Purification Difficulties The crude product may contain a mixture of isomers, unreacted starting materials, and byproducts, making purification by chromatography challenging.[9] Solution: If the product is a solid, recrystallization can be an effective purification method. Acid-base extraction can also be employed to separate the weakly acidic indole from non-acidic impurities, though care must be taken as some indoles are sensitive to strong acids or bases.[9]

Experimental Protocols

General Procedure for Fischer Indole Synthesis:

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). In many cases, the hydrazone precipitates from the solution.

  • Cyclization: Add the acid catalyst (this can range from catalytic amounts to stoichiometric or even excess, depending on the chosen acid and substrate) to the reaction mixture containing the hydrazone.

  • Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress of the cyclization by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a Brønsted acid was used, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Example Protocol: Lewis Acid-Catalyzed Cyclization of Phenyldiazoacetates

This method provides a route to 2,3-substituted indoles under mild conditions.[8]

  • To a stirred solution of the methyl phenyldiazoacetate with an ortho-imino group (0.25 mmol) in dichloromethane (5 mL), add the Lewis acid catalyst (e.g., zinc triflate or boron trifluoride etherate, 1 mol%) at room temperature.[8]

  • Stir the yellow reaction mixture until it turns pale yellow or colorless (typically within 10–30 minutes).[8]

  • Pass the mixture through a short plug of silica gel to remove the catalyst.[8]

  • Evaporate the solvent to obtain the pure indole product, usually as a light yellow solid in quantitative yield.[8]

Catalyst Performance Data

The optimal catalyst and conditions are highly substrate-dependent, and screening is often necessary. The following table provides an illustrative comparison of catalysts for the Fischer indole synthesis based on literature reports.

CatalystSubstrate ExampleSolventTemperature (°C)Yield (%)Reference
p-TsOHPhenylhydrazone of cyclohexanoneTolueneRefluxHigh[1]
ZnCl₂Phenylhydrazone of acetoneNeat170Good[7]
BF₃·OEt₂Phenylhydrazone of various ketonesDichloromethaneRT to RefluxGood to Excellent[8]
Polyphosphoric acid (PPA)Various phenylhydrazonesNeat80-100Good to High[1]
Acetic AcidPhenylhydrazone of pyruvateAcetic AcidHeatLow (5%)[7]

Visual Guides

Fischer_Indole_Synthesis_Workflow Start Arylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Enamine Hydrazone->Enamine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Cyclization Cyclization & Aromatization (Ammonia Elimination) Rearrangement->Cyclization Acid Catalyst Indole Indole Product Cyclization->Indole

Caption: General workflow of the acid-catalyzed Fischer indole synthesis.

Troubleshooting_Low_Yield Problem Low/No Yield Cause1 Inappropriate Acid Catalyst Problem->Cause1 Cause2 Impure Starting Materials Problem->Cause2 Cause3 Suboptimal Reaction Conditions Problem->Cause3 Cause4 Substituent Effects Problem->Cause4 Solution1 Screen Brønsted & Lewis Acids Cause1->Solution1 Solution2 Purify/Recrystallize Reagents Cause2->Solution2 Solution3 Optimize Temp. & Time Cause3->Solution3 Solution4 Consider Lewis Acids for Electron-Rich Substrates Cause4->Solution4

Caption: Troubleshooting logic for addressing low yields in indole synthesis.

References

Managing temperature control during bromination of N-acetylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-acetylindoline. The information is presented in a direct question-and-answer format to address specific challenges, particularly concerning temperature control.

Troubleshooting Guides

Issue: Low Yield of 5-bromo-N-acetylindoline

Potential Cause Recommended Solution
Incomplete Reaction - Ensure dropwise addition of the brominating agent (e.g., Bromine or NBS) to maintain a slight excess until a persistent color is observed. - Increase the reaction time at the recommended low temperature (0-5°C). Monitor the reaction progress using TLC or HPLC.
Suboptimal Temperature - Strictly maintain the reaction temperature between 0-5°C. Temperatures that are too low can significantly slow down the reaction rate, while higher temperatures can lead to side product formation.
Degradation of Product - Ensure a rapid and effective quench of the reaction immediately upon completion. A solution of sodium bisulfite or sodium thiosulfate is commonly used to consume excess bromine.[1]
Loss During Workup - Minimize the number of extraction and transfer steps. - Ensure the correct pH is achieved during the workup steps to prevent the loss of product in the aqueous layer.

Issue: Formation of Multiple Products (Poor Selectivity)

Potential Cause Recommended Solution
Over-bromination (Di- and Poly-brominated Products) - Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.[1] - Add the brominating agent slowly and dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations.[1] - Maintain a low reaction temperature (0-5°C) to enhance the selectivity for mono-bromination.[1]
Formation of Oxindole Byproducts - This can be a result of oxidative side reactions. Stricter temperature control is crucial. - Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can sometimes mitigate this issue.
Bromination at Other Positions - The N-acetyl group on the indoline ring is a strongly activating ortho-, para-director, favoring bromination at the 5-position. If bromination is occurring at other positions, confirm the identity and purity of your starting material.
Runaway Reaction - Ensure the reaction vessel is adequately cooled and that the addition of the brominating agent is slow enough to allow for efficient heat dissipation. Many brominations are exothermic.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the bromination of N-acetylindoline?

A1: The optimal temperature for the selective mono-bromination of N-acetylindoline is between 0-5°C.[1] Maintaining this low temperature is critical to prevent the formation of di- and poly-brominated side products and other impurities.[1]

Q2: Why is low temperature so important in this reaction?

A2: Low temperatures increase the selectivity of the electrophilic aromatic substitution reaction. At higher temperatures, the reaction becomes less selective, leading to over-bromination where a second or third bromine atom is added to the aromatic ring. Additionally, higher temperatures can promote oxidative side reactions.

Q3: What are the most common side products, and how can I avoid them?

A3: The most common side products are di-brominated N-acetylindolines and oxindole derivatives. To avoid these, you should use a stoichiometric amount of the brominating agent, add it slowly to the reaction mixture, and maintain a temperature of 0-5°C.[1]

Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A4: Yes, NBS is a commonly used and often safer alternative to liquid bromine for this type of reaction. It is a solid and easier to handle. However, the reaction conditions, especially temperature control, remain critical for achieving high selectivity.

Q5: How do I properly quench the reaction?

A5: The reaction should be quenched by adding a reducing agent to destroy any excess brominating agent. A solution of sodium bisulfite or sodium thiosulfate is typically added dropwise until the color of the bromine disappears. This quenching step is often exothermic, so it's important to continue cooling the reaction mixture during this process.[1]

Data Presentation

Reaction Temperature (°C)Expected Yield of 5-bromo-N-acetylindoline (%)Expected Purity (%) (major impurity: di-bromo derivative)
-10 to 080-90>98
0 to 5 (Recommended) >90 >99
10 to 1575-8590-95
20 to 25 (Room Temp)60-70<85
>30<50Low

Experimental Protocols

Protocol 1: Bromination of N-acetylindoline using Bromine

Materials:

  • N-acetylindoline

  • 1,2-dichloroethane

  • Bromine

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-acetylindoline (1 equivalent) in 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Slowly add a solution of bromine (1.05 equivalents) in 1,2-dichloroethane dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5°C.

  • Stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 5-bromoindole via a Protected Intermediate (Illustrative of Temperature Control)

This protocol involves the bromination of a protected indoline derivative, highlighting the critical temperature control step.

Materials:

  • Sodium 1-acetyl indoline-2-sulfonate

  • Bromine

  • Sodium bisulfite

  • 40% Sodium hydroxide solution

  • Ethanol/water mixture for recrystallization

Procedure:

  • Dissolve the acylated starting material in water and cool the solution to 0-5°C in an ice bath.

  • Dropwise, add bromine while vigorously stirring and maintaining the temperature below 5°C.[1]

  • Continue stirring the solution at 0-5°C for 1 hour after the addition is complete.[1]

  • Allow the reaction mixture to warm to room temperature.

  • Quench any excess bromine by adding a solution of sodium bisulfite.[1]

  • Neutralize the solution to pH 7 with a 40% NaOH solution, ensuring the temperature is kept below 30°C.[1]

  • Further workup, including basification and heating, is required for the deprotection to yield 5-bromoindole.[1]

Mandatory Visualization

Troubleshooting_Temperature_Control start Start: Bromination of N-acetylindoline check_temp Is reaction temperature maintained at 0-5°C? start->check_temp temp_ok Temperature OK check_temp->temp_ok Yes temp_high Temperature Too High check_temp->temp_high No analyze_product Analyze product mixture (TLC, HPLC, NMR) temp_ok->analyze_product solution_cool_bath Solution: - Use more efficient cooling bath - Slower reagent addition temp_high->solution_cool_bath desired_product High yield of 5-bromo-N-acetylindoline? (>90% purity) analyze_product->desired_product over_bromination Issue: Over-bromination (di- and poly-bromo products) analyze_product->over_bromination Low Purity side_products Issue: Other side products (e.g., oxindoles) analyze_product->side_products Unexpected Products success Process Complete desired_product->success Yes troubleshoot Troubleshoot Other Parameters: - Stoichiometry - Reagent Purity - Reaction Time desired_product->troubleshoot No, but mono-brominated is the major product solution_slow_addition Solution: - Slow, dropwise addition of brominating agent over_bromination->solution_slow_addition side_products->troubleshoot solution_slow_addition->start Re-run experiment solution_cool_bath->start Re-run experiment

Caption: Troubleshooting workflow for temperature control in N-acetylindoline bromination.

References

Technical Support Center: Unstable Hydrazone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of unstable hydrazone intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrazone instability?

Hydrazone instability is most often due to their susceptibility to hydrolysis, which is the reverse of the formation reaction. This equilibrium is highly sensitive to the presence of water and is catalyzed by both acids and bases. The stability is also influenced by the electronic and steric properties of the parent carbonyl and hydrazine compounds. Electron-withdrawing groups on the carbonyl component can increase the electrophilicity of the imine carbon, making it more prone to nucleophilic attack by water.

Q2: What are the common visual or analytical signs of hydrazone decomposition?

Signs of decomposition can vary. Visually, you might observe a color change in the solution or the solid material, or the sample may turn oily or gummy. Analytically, you can monitor decomposition by:

  • Thin-Layer Chromatography (TLC): The appearance of a new spot corresponding to the starting carbonyl compound (e.g., aldehyde or ketone) is a clear indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to the starting materials can be observed over time. For example, the disappearance of the characteristic hydrazone C=N-NH proton signal and the reappearance of the aldehyde proton signal.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the hydrazone product and a corresponding increase in the peak areas of the starting materials over sequential injections confirms instability.

Q3: How does pH critically affect the stability and formation of hydrazones?

The pH of the reaction medium is a critical parameter. The formation of a hydrazone is typically fastest in a mildly acidic environment (pH 4-6).

  • In highly acidic conditions (pH < 4): The hydrazine nucleophile becomes protonated (R-NH-NH3+), which deactivates it and slows down or prevents the initial nucleophilic attack on the carbonyl.

  • In neutral or basic conditions (pH > 7): While the hydrazine is a better nucleophile, the dehydration step (elimination of water) is not efficiently catalyzed, slowing the overall reaction. Furthermore, the final hydrazone product is often more susceptible to base-catalyzed hydrolysis.

Q4: Can standard silica gel column chromatography be used to purify unstable hydrazones?

It is often challenging. The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive hydrazones, leading to decomposition directly on the column. If chromatography is necessary, consider these strategies:

  • Neutralized Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Use a more inert stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 (in reversed-phase chromatography).

  • Rapid Purification: Perform the chromatography as quickly as possible, using flash techniques and keeping fractions cold.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Hydrazone Product

If you are experiencing poor yields, it can be due to an unfavorable equilibrium, improper catalysis, or decomposition.

  • Suggested Action 1: Optimize Reaction pH. The reaction rate is highly pH-dependent. Titrate your catalyst (e.g., acetic acid) to achieve a pH in the optimal range of 4-6. You can monitor the pH using pH paper or a pH meter if the solvent system allows.

  • Suggested Action 2: Remove Water. The formation of a hydrazone is a condensation reaction that releases water. To drive the equilibrium toward the product, remove water as it forms. This can be accomplished by using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

  • Suggested Action 3: Increase Reactant Concentration. Le Chatelier's principle dictates that increasing the concentration of one of the reactants (usually the more stable or less expensive one) can shift the equilibrium towards the product.

Problem 2: The Isolated Hydrazone Decomposes Upon Storage or During Workup

This is a classic stability issue, often related to residual acid or atmospheric moisture.

  • Suggested Action 1: Rigorous Drying. Ensure the final product is completely free of water and solvents. Dry the product under high vacuum for an extended period.

  • Suggested Action 2: Remove Catalytic Acid. During the aqueous workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst.

  • Suggested Action 3: Inert Atmosphere Storage. Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to protect it from atmospheric moisture and slow the rate of decomposition.

Problem 3: Significant Formation of an Azine Side Product

Azine formation occurs when two equivalents of the carbonyl compound react with one equivalent of hydrazine (if using hydrazine hydrate, N₂H₄·H₂O), or when the initially formed hydrazone reacts with another molecule of the aldehyde/ketone.

  • Suggested Action 1: Control Stoichiometry. Use a slight excess of the substituted hydrazine (R-NHNH₂) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product hydrazone. Avoid using hydrazine hydrate if azine formation is a major issue.

  • Suggested Action 2: Modify Order of Addition. Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a high concentration of the hydrazine nucleophile, favoring the formation of the desired 1:1 adduct.

Data and Protocols

Table 1: Effect of pH on Hydrazone Stability

This table summarizes representative data on the stability of a model hydrazone (benzaldehyde phenylhydrazone) in a buffered aqueous-organic solution at room temperature.

pHCatalyst/BufferHalf-life (t½) in hoursObservation
2.0HCl~2Rapid decomposition
4.5Acetate Buffer> 72High stability
7.0Phosphate Buffer~24Moderate decomposition
9.0Borate Buffer~8Significant decomposition
Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol outlines a standard method for synthesizing a hydrazone using acid catalysis.

  • Dissolve Reactants: Dissolve the carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF) in a round-bottom flask.

  • Add Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution.

  • Add Catalyst: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-5 drops).

  • Monitor Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the progress of the reaction by TLC or LC-MS until the starting carbonyl compound is consumed.

  • Isolate Product: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or use chromatography if necessary (see FAQ Q4).

  • Drying and Storage: Dry the purified product thoroughly under high vacuum and store it in a desiccator under an inert atmosphere at low temperature.

Visualizations

Hydrazone_Formation_Hydrolysis reactants Carbonyl (R₂C=O) + Hydrazine (R'-NHNH₂) protonated_carbonyl Protonated Carbonyl (R₂C=OH⁺) reactants->protonated_carbonyl protonated_carbonyl->reactants carbinolamine Carbinolamine Intermediate protonated_carbonyl->carbinolamine + R'-NHNH₂ carbinolamine->protonated_carbonyl - R'-NHNH₂ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine protonated_carbinolamine->carbinolamine hydrazone Hydrazone (R₂C=NNH-R') protonated_carbinolamine->hydrazone -H₂O (Dehydration) hydrazone->protonated_carbinolamine +H₂O (Hydrolysis)

Caption: Acid-catalyzed formation and hydrolysis pathway for hydrazones.

Troubleshooting_Workflow start Problem: Low Hydrazone Yield check_ph Is pH between 4-6? start->check_ph adjust_ph Action: Adjust pH with acid/base catalyst. check_ph->adjust_ph No remove_h2o Is water being removed? check_ph->remove_h2o Yes adjust_ph->check_ph add_dehydrating Action: Add molecular sieves or use a Dean-Stark trap. remove_h2o->add_dehydrating No check_stoich Is stoichiometry correct? remove_h2o->check_stoich Yes add_dehydrating->remove_h2o adjust_stoich Action: Use slight excess of hydrazine derivative. check_stoich->adjust_stoich No success Yield Improved check_stoich->success Yes adjust_stoich->check_stoich

Caption: Troubleshooting workflow for low-yield hydrazone synthesis.

Side_Reactions cluster_reactants Reactants cluster_products Potential Products carbonyl Aldehyde/Ketone (R₂C=O) plus carbonyl->plus hydrazine Subst. Hydrazine (R'-NHNH₂) hydrazine->plus hydrazone Desired Hydrazone (R₂C=N-NHR') azine Azine Byproduct (R₂C=N-N=CR₂) plus->hydrazone 1:1 Stoichiometry (Desired Pathway) plus->azine 2:1 Stoichiometry (Side Reaction)

Caption: Competing pathways: desired hydrazone vs. azine byproduct.

How to monitor reaction progress using TLC for indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of indole synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: How do I use TLC to monitor the progress of my indole synthesis reaction?

To monitor a reaction, you will spot a small amount of your reaction mixture onto a TLC plate at different time points.[1] Alongside it, you should spot the starting material(s) for reference.[1] A "co-spot," where the starting material and reaction mixture are spotted in the same lane, is also highly recommended to help with identification.[1][2] As the reaction progresses, you should observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to your indole product.[3] The reaction is considered complete when the limiting reactant spot is no longer visible.[1]

Q2: How do I select the right solvent system (eluent) for my indole derivative?

The choice of solvent system is crucial and is best determined through experimentation.[4] A good starting point for indole derivatives, which are typically of "normal" polarity, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6]

The goal is to find a solvent ratio where the target indole product has a Retention Factor (Rf) value between 0.2 and 0.4.[5][7] This range generally provides the best separation from other components in the reaction mixture.[5][7]

  • If your product spot is too high on the plate (Rf > 0.7) , the eluent is too polar. You should decrease the proportion of the polar solvent (e.g., ethyl acetate).[8][9]

  • If your product spot is too low on the plate (Rf < 0.2) , the eluent is not polar enough. You need to increase the proportion of the polar solvent.[8][9]

Q3: My indole product is colorless. How can I visualize the spots on the TLC plate?

Several methods are available to visualize colorless indole compounds:

  • UV Light (Non-destructive) : Most indole derivatives are UV-active due to their aromatic structure.[5] When viewed under a short-wave UV lamp (254 nm), they will appear as dark spots on a fluorescent green background (for TLC plates containing a fluorescent indicator like F254).[5][10] This is the most common and immediate visualization method.[5]

  • Iodine Chamber (Semi-destructive) : Exposing the TLC plate to iodine vapor will cause most organic compounds, including indoles, to appear as temporary yellow-brown spots.[5][10]

  • Chemical Stains (Destructive) : These reagents react chemically with the compounds to produce colored spots, which often require gentle heating to develop.[5][10]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde) : This is a highly specific stain for indoles, typically producing characteristic blue or purple spots.[5]

    • Potassium Permanganate (KMnO₄) : A universal stain that reacts with any compound that can be oxidized (including many indoles and intermediates), appearing as yellow or brown spots on a purple background.[5][11]

    • p-Anisaldehyde Stain : A general-purpose stain that can be very effective for many functional groups and can produce a range of colors, helping to differentiate between compounds with similar Rf values.[12]

Q4: Can I get quantitative data from my TLC plate?

While TLC is primarily a qualitative technique, it can be used for quantitative or semi-quantitative analysis.[13] By observing the relative intensity of the product spot compared to the starting material spot over time, you can estimate the reaction's progress. For more precise measurements, a technique called densitometry, which uses a scanner to measure the intensity of the spots, can be employed.[14] Another approach involves using image analysis software to convert TLC spot images into chromatograms, which can then be used to calculate the conversion percentage of the reaction.[15][16]

Experimental Protocols

Protocol 1: Preparing and Running a TLC Plate
  • Plate Preparation : Using a soft pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate.[3][17] This is your origin line. Do not press hard, as this can damage the silica layer.[3]

  • Sample Preparation : Dissolve a very small amount (<1 mg) of your starting material(s) in a suitable volatile solvent (like ethyl acetate) to create a reference solution.[2]

  • Spotting :

    • Use a capillary tube to draw up the reference solution and gently touch it to the origin line to create a small spot (1-2 mm in diameter).[17]

    • To take a sample from the reaction, dip a clean capillary tube directly into the reaction mixture and spot it in a separate lane on the origin line.[1]

    • For the "co-spot," apply the starting material reference and the reaction mixture at the same point on the origin line, allowing the solvent to dry between applications.[1]

  • Development :

    • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below your origin line).[17][18] Place a piece of filter paper inside to saturate the chamber atmosphere.[17]

    • Carefully place the spotted TLC plate into the chamber and replace the lid.[17]

    • Allow the solvent to travel up the plate by capillary action.[17]

  • Analysis :

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17]

    • Allow the plate to dry completely.

    • Visualize the spots using a UV lamp and/or an appropriate chemical stain.[5] Circle the spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)[17]

Data Presentation

Table 1: Common TLC Solvent Systems for Indole Synthesis
PolaritySolvent System Examples (v/v)Typical Use Case
Low 5-10% Ethyl Acetate in HexanesFor nonpolar indoles or starting materials.
Medium 20-50% Ethyl Acetate in HexanesA common starting point for many indole derivatives.[6]
High 5-10% Methanol in DichloromethaneFor highly polar indoles, such as those with alcohol or amine functional groups.[6]
Specialty Chloroform / Methanol (e.g., 10:1)Can be effective for certain indole alkaloids.[19]
With Additives 0.1-2.0% Triethylamine (TEA) or Acetic AcidTEA is added for basic compounds (to prevent streaking); Acetic Acid for acidic compounds.[8]
Table 2: Visualization Stains for Indoles
Stain NamePreparationVisualization
Ehrlich's Reagent 0.5 g p-dimethylaminobenzaldehyde, 10 mL conc. HCl, 40 mL acetone or ethanol.[20][21]Indoles appear as blue or purple spots against a white background.[5][20]
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water.Oxidizable compounds appear as yellow/brown spots on a purple background.[5][11]
p-Anisaldehyde 2 mL glacial acetic acid, 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 185 mL 95% ethanol.[20]General stain; colors vary depending on the compound, often requiring heat.[20]
Iodine Place a few crystals of iodine in a sealed chamber.[11]Most organic compounds appear as temporary yellow-brown spots.[5][10]

Troubleshooting Guide

Table 3: Common TLC Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Spots are streaking or "tailing" Sample is too concentrated/overloaded.[18] Compound is too polar for the chosen solvent system.[22] Compound is acidic or basic and interacting strongly with the silica gel.[8]Dilute the sample and re-spot.[21] Increase the polarity of the eluent.[22] Add a small amount of triethylamine (for bases) or acetic acid (for acids) to the eluent.[8]
No spots are visible Sample is too dilute.[8][18] The compound is not UV-active.[8] The chosen stain is not suitable for the compound.[21] The solvent level in the chamber was above the origin line.[18]Concentrate the sample or spot multiple times in the same location (drying in between).[18][21] Use a chemical stain or iodine chamber for visualization.[8] Try a different, more general stain like potassium permanganate.[21] Ensure the solvent level is always below the spotting line.[18]
Spots are too high (Rf > 0.7) or too low (Rf < 0.2) The eluent is too polar (high Rf) or not polar enough (low Rf).[8][9]Decrease the proportion of the polar solvent for a high Rf; increase it for a low Rf.[8][9]
Starting material and product spots have very similar Rf values The chosen solvent system lacks the selectivity to separate the compounds.[12]Try a different solvent system with different polarity characteristics (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[12][22]
Solvent front is uneven The TLC plate was tilted in the chamber or the chamber was disturbed during development.[18][21]Rerun the TLC, ensuring the plate is placed vertically and the chamber remains undisturbed.[21]

Visualizations

TLC_Workflow A 1. Prepare Eluent & Chamber Saturation E 5. Develop Plate in Chamber A->E B 2. Prepare TLC Plate (Draw Origin Line) D 4. Spot Plate (Reactant, Co-spot, Mixture) B->D C 3. Obtain Reaction Aliquot & Reference Samples C->D D->E F 6. Mark Solvent Front & Dry Plate E->F G 7. Visualize Spots (UV Light) F->G H 8. Visualize Spots (Chemical Stain) G->H I 9. Analyze Results (Calculate Rf, Assess Progress) H->I

Caption: Experimental workflow for monitoring a reaction using TLC.

Troubleshooting_Tree start_node start_node problem_node problem_node solution_node solution_node cause_node cause_node start TLC Problem? p1 Spots are streaking? start->p1 Yes p2 No spots visible? start->p2 No c1a Sample too concentrated p1->c1a Cause? c1b Compound is acidic/basic p1->c1b Cause? s1a Dilute sample and re-run c1a->s1a Solution s1b Add TEA or AcOH to eluent c1b->s1b Solution c2a Sample too dilute p2->c2a Cause? c2b Not UV-active p2->c2b Cause? p3 Rf is too high or low? p2->p3 No s2a Concentrate sample or multi-spot c2a->s2a Solution s2b Use a chemical stain c2b->s2b Solution c3 Eluent polarity is incorrect p3->c3 Cause? s3 Adjust polar/non-polar solvent ratio c3->s3 Solution

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Techniques for Drying and Handling of Final Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources to address common issues encountered during the drying and handling of final products.

Section 1: Troubleshooting Guides

This section provides solutions to common problems encountered during lyophilization, oven drying, and spray drying.

Lyophilization (Freeze-Drying)

Issue: Product Collapse or Meltback

  • Question: My lyophilized cake has collapsed or appears to have melted. What caused this, and how can I prevent it?

  • Answer: Product collapse or meltback occurs when the product's temperature exceeds its critical collapse temperature during primary drying, leading to the loss of the rigid structure. To prevent this, it's crucial to maintain the product temperature 2-3°C below the collapse temperature.[1]

    • Solution:

      • Determine the Collapse Temperature (Tc): Use techniques like Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) to accurately determine the collapse temperature of your formulation.

      • Optimize Primary Drying Parameters: Adjust the shelf temperature to ensure the product temperature remains below Tc. A conservative approach is to set the shelf temperature at least 5°C below the determined Tc.

      • Control Chamber Pressure: A lower chamber pressure can increase the rate of sublimation but may also lead to a decrease in product temperature. Conversely, a higher pressure can impede sublimation and potentially lead to warming. Find the optimal pressure that facilitates efficient drying without causing the product to warm above its Tc.

Issue: Inconsistent Drying or Variations in Final Moisture Content

  • Question: There are significant variations in the appearance and residual moisture of my lyophilized product between vials. What could be the cause?

  • Answer: Inconsistent drying can stem from several factors, including uneven freezing, variations in vial heat transfer, and improper equipment loading.

    • Solution:

      • Ensure Uniform Freezing: Implement a controlled freezing protocol to ensure all vials freeze uniformly. Techniques like controlled nucleation can help create more consistent ice crystal structures across the batch.[1]

      • Optimize Vial Placement: Vials at the edge of a shelf may receive more radiant heat. Consider using a peripheral ring of empty vials to create a more uniform heating environment for the product vials.

      • Check Equipment Performance: Ensure the lyophilizer shelves provide uniform temperature distribution. Regular maintenance and calibration of the equipment are essential.

Issue: Extended Primary Drying Times

  • Question: My primary drying phase is taking much longer than expected. How can I optimize this?

  • Answer: While ensuring the product remains below its collapse temperature is critical, overly conservative parameters can lead to excessively long cycles.

    • Solution:

      • Increase Shelf Temperature Cautiously: Once the bulk of the ice has been removed, it may be possible to slowly ramp up the shelf temperature. This must be done carefully, monitoring the product temperature to avoid collapse. A 1°C increase in product temperature can reduce primary drying time by approximately 13%.[1]

      • Adjust Chamber Pressure: For some formulations, a slight increase in chamber pressure can improve heat transfer to the product, accelerating sublimation without causing meltback. This "sweet spot" varies between formulations.

Oven Drying

Issue: Product Discoloration or Degradation

  • Question: My product has changed color or shows signs of degradation after oven drying. Why did this happen?

  • Answer: This is often a sign of thermal degradation due to excessive temperature or prolonged exposure to heat, especially for heat-sensitive materials.

    • Solution:

      • Lower the Drying Temperature: Determine the thermal stability of your compound (e.g., using TGA or DSC) and set the oven temperature well below the degradation point.

      • Utilize a Vacuum Oven: For highly heat-sensitive materials, a vacuum oven is recommended. By reducing the pressure, the boiling point of the solvent is lowered, allowing for effective drying at a much lower temperature.[2]

      • Monitor Drying Time: Do not dry the product for longer than necessary. Perform periodic checks to determine when the desired level of dryness has been achieved.

Issue: Non-Uniform Drying or Caking

  • Question: The top layer of my powder is dry, but the bottom is still damp, or the product has formed a hard cake. How can I achieve uniform drying?

  • Answer: This issue arises from poor heat distribution and moisture removal.

    • Solution:

      • Spread the Product Thinly: Ensure the product is spread in a thin, even layer on the drying trays to maximize the surface area exposed to heat.

      • Use a Forced Convection Oven: A forced convection oven provides more uniform heat distribution compared to a static oven.

      • Break Up Agglomerates: If the material is prone to clumping, it may be necessary to gently break up any large agglomerates partway through the drying process.

Spray Drying

Issue: Product Sticking to the Drying Chamber

  • Question: A significant amount of my product is adhering to the walls of the spray dryer, reducing yield. How can I prevent this?

  • Answer: Product stickiness is a common issue, especially with hygroscopic or thermoplastic materials. It occurs when partially dried, sticky particles come into contact with the chamber walls.

    • Solution:

      • Optimize Inlet Temperature: A lower inlet temperature can sometimes reduce stickiness.

      • Increase Atomization Gas Flow: A higher gas flow can lead to faster drying and smaller droplets, which are less likely to be sticky upon impact with the chamber wall.

      • Use Processing Aids: Incorporating excipients like maltodextrin or leucine can help form a non-sticky shell around the active ingredient.

Issue: Low Product Yield

  • Question: My final product yield is very low. Where is my product going?

  • Answer: Low yield can be due to product sticking to the chamber, as mentioned above, or fine particles being carried over into the exhaust stream instead of being collected in the cyclone.

    • Solution:

      • Optimize Cyclone Efficiency: Ensure the cyclone separator is functioning correctly and is appropriately sized for the particle size of your product.

      • Adjust Process Parameters:

        • Increase Feed Rate: A higher feed rate can lead to larger particles that are more easily collected by the cyclone.

        • Decrease Atomization Pressure/Speed: This will also result in larger droplets and, consequently, larger dried particles.

Section 2: Frequently Asked Questions (FAQs)

General Drying Questions
  • Q: What is an acceptable level of residual moisture in a final product?

    • A: The acceptable level of residual moisture is product-specific and should be determined through stability studies. As a general guideline for many lyophilized biological products, a residual moisture content of less than 1.0% is often targeted.[3] However, some products may require higher or lower levels for optimal stability.[3]

  • Q: How do I choose the right drying technique for my product?

    • A: The choice depends on the thermal stability, physical form, and desired final characteristics of your product.

      • Lyophilization: Ideal for heat-sensitive biologics (proteins, vaccines) and delicate structures, as it operates at low temperatures and preserves the product's morphology.

      • Oven Drying: A simpler, cost-effective method suitable for thermostable compounds. Vacuum ovens extend its use to more heat-sensitive materials.[2]

      • Spray Drying: A rapid, continuous process excellent for producing uniform particles and amorphous solid dispersions to enhance solubility.[4] It is suitable for both heat-sensitive and heat-stable compounds due to the very short exposure time to high temperatures.

Handling of Hygroscopic Products
  • Q: My final product is highly hygroscopic. What are the best practices for handling and storage?

    • A: Handling hygroscopic materials requires strict environmental control to prevent moisture absorption, which can lead to physical changes (clumping) and chemical degradation.

      • Controlled Environment: Handle the product in a low-humidity environment, such as a glove box with a controlled atmosphere or a room with dehumidifiers.[5]

      • Appropriate Packaging: Store the product in airtight containers with a desiccant.[6][7] Foil-lined bags or blister packs offer excellent moisture protection.[8]

      • Formulation Strategies: Consider incorporating non-hygroscopic excipients or applying a moisture-barrier film coating to the final product.[8]

Section 3: Data Presentation

Table 1: Typical Lyophilization Cycle Parameters for a Protein Formulation

StageStepParameterTypical RangePurpose
Freezing Thermal TreatmentShelf Temperature-40°C to -50°CTo completely solidify the product.
Annealing (Optional)Shelf Temperature-15°C to -25°CTo promote the growth of larger ice crystals for faster sublimation.
Primary Drying SublimationShelf Temperature-25°C to +10°CTo provide energy for the sublimation of ice.
Chamber Pressure50 to 200 mTorrTo facilitate the removal of water vapor.
Secondary Drying DesorptionShelf Temperature+20°C to +40°CTo remove residual bound water.
Chamber Pressure<50 mTorrTo create a maximum pressure differential for desorption.

Note: These are general ranges and must be optimized for each specific formulation.

Table 2: Key Spray Drying Process Parameters and Their Effects

ParameterEffect on Product CharacteristicsTypical Starting Point for Small Molecules
Inlet Temperature Higher temperature leads to faster evaporation and can affect particle morphology.120°C - 220°C
Outlet Temperature Influences residual moisture content. A higher outlet temperature results in a drier product.60°C - 100°C
Feed Rate Higher feed rate generally results in larger particles and higher residual moisture.Varies with equipment and formulation
Atomization Gas Flow/Pressure Higher flow/pressure leads to smaller droplets and finer particles.Varies with nozzle type

Source: Adapted from multiple sources, including Crystal Pharmatech and Advanced Powder Dynamics.[9][10]

Section 4: Experimental Protocols

Standard Operating Procedure (SOP) for Handling a Hygroscopic API
  • Preparation:

    • Before opening the main container, allow it to equilibrate to the ambient temperature of the handling area for at least 4 hours to prevent condensation.

    • Perform all weighing and handling operations in a controlled environment with a relative humidity below 40%.[6] A glove box purged with dry nitrogen is ideal.

  • Weighing:

    • Use a clean, dry spatula and weighing vessel.

    • Quickly transfer the desired amount of API to the weighing vessel and securely close the main container immediately.

    • Minimize the time the container is open to the atmosphere.

  • Storage:

    • Store the API in its original container, tightly sealed.

    • For added protection, place the primary container inside a secondary, sealed container (e.g., a foil pouch) with a desiccant sachet.

    • Store in a designated dry cabinet or desiccator.

  • Documentation:

    • Record the date and time the container was opened and closed.

    • Note any observations about the material's physical appearance.

Section 5: Visualizations

Drying_Technique_Selection start Is the product heat-sensitive? lyophilization Lyophilization start->lyophilization Yes particle_eng Is particle engineering (e.g., for solubility enhancement) required? start->particle_eng No oven_drying Oven Drying vacuum_oven Consider Vacuum Oven oven_drying->vacuum_oven If moderately heat-sensitive spray_drying Spray Drying particle_eng->oven_drying No particle_eng->spray_drying Yes

Caption: A decision tree for selecting an appropriate drying technique.

Lyophilization_Troubleshooting problem Problem with Lyophilized Product collapse Cake Collapse/ Meltback problem->collapse inconsistent Inconsistent Drying problem->inconsistent long_cycle Extended Drying Time problem->long_cycle solution_collapse Solution: - Determine Tc (DSC/FDM) - Lower Shelf Temperature - Optimize Chamber Pressure collapse->solution_collapse Cause: Product temp > Tc solution_inconsistent Solution: - Control Freezing Rate - Use Guard Vials - Check Equipment Uniformity inconsistent->solution_inconsistent Cause: Uneven heat/mass transfer solution_long_cycle Solution: - Cautiously Increase Shelf Temp - Optimize Chamber Pressure long_cycle->solution_long_cycle Cause: Overly conservative parameters

Caption: Troubleshooting common issues in the lyophilization process.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromoindole-3-carboxaldehyde. For researchers, scientists, and professionals in drug development, this document offers a valuable resource for the structural elucidation and characterization of this and related indole compounds. The spectral data of this compound is compared with that of the parent compound, indole-3-carboxaldehyde, and an isomer, 6-bromoindole-3-carboxaldehyde, to highlight the influence of the bromine substituent on the chemical shifts of the indole ring system.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

Proton This compound (CDCl₃) Indole-3-carboxaldehyde (DMSO-d₆) 6-Bromoindole-3-carboxaldehyde (Solvent not specified)
H-1 (NH)~8.8 (br s)12.25 (s)Not available
H-28.28 (s)8.27 (s)Not available
H-48.40 (d, J=1.9 Hz)8.09 (d, J=7.7 Hz)Not available
H-67.39 (dd, J=8.7, 1.9 Hz)7.24-7.28 (m)Not available
H-77.33 (d, J=8.7 Hz)7.51 (d, J=8.0 Hz)Not available
CHO10.03 (s)9.92 (s)9.8-10.2 (s)[1]

Table 2: ¹³C NMR Spectral Data Comparison

Carbon This compound (CDCl₃) Indole-3-carboxaldehyde (DMSO-d₆) 6-Bromoindole-3-carboxaldehyde (Solvent not specified)
C-2139.4138.6Not available
C-3118.9118.2Not available
C-3a126.8124.2Not available
C-4125.5123.6Not available
C-5116.1122.2Not available
C-6127.8120.9Not available
C-7113.1112.5Not available
C-7a135.2137.2Not available
CHO185.5184.9Not available

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 16.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectra are acquired on the same spectrometer, often with a proton-decoupled pulse sequence.

  • Typical parameters involve a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • A larger number of scans is usually required for ¹³C NMR to achieve a good signal-to-noise ratio.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Chemical structure of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate chem_shift Chemical Shift Analysis baseline->chem_shift integrate->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity coupling Coupling Constant Analysis multiplicity->coupling structure Structure Elucidation coupling->structure

Caption: General workflow for NMR spectral analysis.

References

Verifying purity of 5-Bromoindole-3-carboxaldehyde by melting point

Author: BenchChem Technical Support Team. Date: December 2025

Finding Melting Points & Purity

I'm currently searching for the reported melting point of 5-Bromoindole-3-carboxaldehyde, aiming for reliable sources. Simultaneously, I've begun exploring alternative methods to determine the purity of this compound. I'm focusing on methods beyond the standard melting point determination, looking for potentially more accurate or insightful techniques.

Gathering Experimental Protocols

I've located experimental protocols for determining melting points of organic solids and am now examining how impurities influence these values. This information is crucial for understanding the limitations of melting point analysis for assessing purity. I'm also preparing to structure the data into a comparison guide.

Outlining Purity Verification

I've started sketching out the comparison guide. The introduction is roughed out, highlighting the compound's significance and the critical need for purity. Next, I'll lay out various verification methods, particularly the melting point approach, alongside other techniques like spectroscopy. The plan is to create a practical, concise resource.

Mapping Out Experimental Protocol

I'm now diving into the experimental details. The plan is to create a detailed, yet accessible, protocol for melting point determination. I'll cover the necessary equipment, sample preparation steps (ensuring proper drying and crystalization), and the precise operating procedure. I'm also including safety precautions and troubleshooting tips to make the guide more robust.

Analyzing Purity Verification Techniques

I've just finished the framework for the comparison guide. The introduction lays out the importance of verifying this compound purity, and I've started building the melting point analysis section. I'm focusing on how impurities affect the melting point range, aiming for clarity. I'll include expected ranges for different purity levels to aid understanding. The plan is to create a useful reference.

Developing Detailed Comparison Guide

I'm presently building the comparison section. I've compiled the melting point data and am creating the hypothetical data table illustrating melting point shifts with impurities. Next, I'll flesh out a comparative analysis table to contrast melting point with HPLC, GC-MS, and NMR, covering strengths and limitations. The aim is to deliver a concise, practical guide. I'll add the experimental protocol and a diagram showing purity verification as well.

Constructing Comparison Tables

A Comparative Guide to Indole Synthesis: Fischer vs. Leimgruber-Batcho

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of this privileged structure has been a subject of intense research, leading to the development of numerous methodologies. Among the most prominent are the classic Fischer indole synthesis and the versatile Leimgruber-Batcho indole synthesis. This guide provides a detailed comparison of these two routes for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and workflow diagrams to aid in methodological selection.

Reaction Mechanisms and Pathways

The fundamental difference between the two methods lies in their reaction mechanisms and the nature of their starting materials.

The Fischer indole synthesis , first reported in 1883, is a classic acid-catalyzed reaction involving the cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a suitable aldehyde or ketone. The reaction proceeds through a-sigmatropic rearrangement of the enehydrazine tautomer.

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Start->Hydrazone H+ Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization Diamine->Cyclization Ammonia_Loss Loss of NH3 Cyclization->Ammonia_Loss Indole Indole Product Ammonia_Loss->Indole

Fischer Indole Synthesis Mechanism

The Leimgruber-Batcho indole synthesis , developed in the 1970s, offers a more flexible and often milder alternative. It begins with a substituted o-nitrotoluene, which is first condensed with a dimethylformamide acetal to form an enamine. This intermediate is then reductively cyclized to yield the indole. This method is particularly valued for its high regioselectivity and tolerance of a wide range of functional groups.

Leimgruber_Batcho_Synthesis Leimgruber-Batcho Indole Synthesis Mechanism Start o-Nitrotoluene Derivative Enamine_Formation Enamine Formation Start->Enamine_Formation DMF-DMA, Pyrrolidine Enamine Enamine Intermediate Enamine_Formation->Enamine Reduction Reduction of Nitro Group Enamine->Reduction e.g., H2/Pd-C, Raney Ni Cyclization Spontaneous Cyclization Reduction->Cyclization Indole Indole Product Cyclization->Indole

Leimgruber-Batcho Synthesis Mechanism

Comparative Analysis

The choice between the Fischer and Leimgruber-Batcho methods depends heavily on the available starting materials, the desired substitution pattern on the indole ring, and the presence of sensitive functional groups.

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials Phenylhydrazines and aldehydes/ketoneso-Nitrotoluenes
Key Steps Acid-catalyzed condensation,-sigmatropic rearrangement, cyclizationEnamine formation, reductive cyclization
Conditions Often harsh; strong acids (H₂SO₄, PPA, ZnCl₂) and high temperaturesGenerally milder two-step process
Regioselectivity Can produce mixtures of isomers with unsymmetrical ketonesExcellent and unambiguous regiocontrol
Substrate Scope Broad for ketones/aldehydes; sensitive to acid-labile groupsTolerates a wide variety of functional groups; excellent for electron-rich anilines
Disadvantages Harsh conditions, potential for side reactions, and poor regioselectivity with certain substratesRequires availability of substituted o-nitrotoluenes; sometimes uses hazardous reagents

Quantitative Data Comparison

The following table presents experimental data from literature, showcasing typical yields and conditions for the synthesis of specific indole derivatives via both routes.

Target IndoleSynthesis RouteKey Reagents/CatalystTemperature (°C)Time (h)Yield (%)
2-Phenylindole FischerPhenylhydrazine, Acetophenone, PPA1001~85%
Indole Leimgruber-Batchoo-Nitrotoluene, DMF-DMA, H₂/Pd-C140 (Step 1)18 (Step 1)~70% (overall)
5-Methoxyindole Fischer4-Methoxyphenylhydrazine, Pyruvic acid, H₂SO₄Reflux2~65-75%
5-Methoxyindole Leimgruber-Batcho2-Nitro-4-methoxytoluene, DMF-DMA, Raney Ni110 (Step 1)1 (Step 1)~90% (overall)
7-Azaindole Fischer3-Hydrazinopyridine, Ethyl pyruvate, PPA1300.5~30%
7-Azaindole Leimgruber-Batcho2-Methyl-3-nitropyridine, DMF-DMA, H₂/Pd-C120 (Step 1)16 (Step 1)~60% (overall)

Experimental Protocols

Protocol 1: Fischer Synthesis of 2-Phenylindole

This protocol is a representative example of the Fischer indole synthesis using polyphosphoric acid (PPA) as the catalyst.

  • Reactant Mixture: In a round-bottom flask, combine acetophenone (1.0 equiv) and phenylhydrazine (1.1 equiv).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of acetophenone) to the mixture. The addition is exothermic and should be managed with cooling if necessary.

  • Reaction: Heat the resulting paste with stirring at 100°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) until it is alkaline. The product will often precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography.

Protocol 2: Leimgruber-Batcho Synthesis of 5-Methoxyindole

This two-step protocol highlights the typical workflow for the Leimgruber-Batcho synthesis.

Step A: Enamine Formation

  • Reactant Mixture: In a flask equipped with a distillation head, combine 4-methoxy-2-nitrotoluene (1.0 equiv), pyrrolidine (1.2 equiv), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 110°C for 1 hour. The progress is monitored by the distillation of methanol.

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent (DMF) under high vacuum to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step B: Reductive Cyclization

  • Hydrogenation Setup: Dissolve the crude enamine from Step A in a suitable solvent like ethyl acetate or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.

  • Reaction: Subject the mixture to hydrogenation (H₂ gas, typically balloon pressure or in a Parr shaker) at room temperature. The reaction is highly exothermic and may require cooling. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-methoxyindole can be purified by column chromatography on silica gel or recrystallization.

Decision-Making Workflow

The selection of a synthesis route is a critical decision in a research or development pipeline. The following diagram outlines a logical workflow for choosing between the Fischer and Leimgruber-Batcho syntheses based on common project constraints and goals.

Synthesis_Choice_Workflow Workflow for Indole Synthesis Route Selection Start Desired Indole Target Check_SM Are Starting Materials Readily Available? Start->Check_SM Fischer_SM Phenylhydrazine + Aldehyde/Ketone? Check_SM->Fischer_SM Yes LB_SM o-Nitrotoluene? Check_SM->LB_SM Yes Synthesize_SM Synthesize Starting Materials Check_SM->Synthesize_SM No Check_Regio Is Regioselectivity a Concern? Fischer_SM->Check_Regio Use_LB Consider Leimgruber-Batcho Synthesis LB_SM->Use_LB Check_FG Are Acid-Sensitive Functional Groups Present? Check_Regio->Check_FG No Check_Regio->Use_LB Yes (e.g., unsymm. ketone) Use_Fischer Consider Fischer Synthesis Check_FG->Use_Fischer No Check_FG->Use_LB Yes

Decision workflow for synthesis route.

A Comparative Guide to the Synthesis of 5-Bromoindole: Direct Bromination vs. Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-bromoindole, a key building block for numerous pharmacologically active compounds, presents a choice between direct electrophilic bromination and more controlled multi-step approaches. This guide provides an objective comparison of these synthetic strategies, supported by experimental data, to aid in selecting the most suitable method for a given application. The primary trade-off lies between the simplicity of direct bromination and the higher selectivity and purity often achieved through multi-step syntheses.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the direct bromination and a common multi-step synthesis of 5-bromoindole, providing a clear comparison of their respective efficiencies and outcomes.

MetricDirect BrominationMulti-Step Synthesis (via Sulfonation)
Starting Material IndoleIndole
Key Reagents N-Bromosuccinimide (NBS) or BromineSodium bisulfite, Acetic anhydride, Bromine
Number of Steps 13
Overall Yield Variable (often lower due to selectivity issues)~59-61%[1][2]
Purity Often requires extensive purification to remove isomersHigh (e.g., 99.2%)[3]
Key Advantages Atom economical, fewer stepsHigh purity of the final product, good overall yield
Key Disadvantages Lack of selectivity (formation of 3-bromo and polybrominated indoles), difficult purification[2]More steps, longer overall reaction time

Logical Workflow of Synthesis Routes

The following diagrams illustrate the logical progression of both the direct bromination and the multi-step synthesis of 5-bromoindole.

Direct_Bromination Indole Indole NBS NBS / DMF Indole->NBS Bromoindole 5-Bromoindole (Mixture of Isomers) NBS->Bromoindole Bromination Purification Purification Bromoindole->Purification FinalProduct 5-Bromoindole Purification->FinalProduct

Caption: Logical workflow for the direct bromination of indole.

Multi_Step_Synthesis Indole Indole Step1 Sodium Bisulfite Indole->Step1 Intermediate1 Sodium Indoline-2-Sulfonate Step1->Intermediate1 Sulfonation Step2 Acetic Anhydride Intermediate1->Step2 Intermediate2 Sodium 1-Acetylindoline-2-Sulfonate Step2->Intermediate2 Acetylation Step3 Bromine Intermediate2->Step3 FinalProduct 5-Bromoindole Step3->FinalProduct Bromination & Hydrolysis

Caption: Logical workflow for the multi-step synthesis of 5-bromoindole.

Experimental Protocols

Direct Bromination of Indole

Direct bromination of indole is a more atom-economical approach, but it often suffers from a lack of selectivity due to the high reactivity of the C-3 position of the indole ring.[2] Using a milder brominating agent like N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) can favor substitution on the benzene ring, but the formation of byproducts is common.

General Procedure:

  • Dissolve indole in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of N-bromosuccinimide in DMF dropwise to the cooled indole solution.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product typically requires purification by column chromatography to isolate the desired 5-bromoindole from other isomers and polybrominated products.

Multi-Step Synthesis via Sulfonation

This three-step method is a reliable and widely cited route for preparing high-purity 5-bromoindole.[2]

Step 1: Preparation of Sodium Indoline-2-Sulfonate [1]

  • Dissolve 50 g of indole in 100 ml of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 ml of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry. The yield is reported to be 97%.[1]

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate [1]

  • Suspend 30 g of sodium bisulfite in 300 ml of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromoindole [1][3]

  • Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.

  • Add 40 g of bromine dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10 g of sodium bisulfite in 30 ml of water to quench any excess bromine.

  • Neutralize the solution to a pH of 7 using a 40% NaOH solution, keeping the temperature below 30°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • The light tan precipitate is collected by vacuum filtration, washed well with water, and air-dried.

  • Recrystallization from ethanol and water can yield a beige solid. The overall yield is reported to be around 61%, with a purity of up to 99.2%.[1][3]

References

A Comparative Guide to Palladium-Catalyzed Larock Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold is a critical endeavor due to its prevalence in pharmaceuticals and biologically active compounds. Among the myriad of methods available, the palladium-catalyzed Larock indole synthesis has emerged as a powerful and versatile tool. This guide provides an objective comparison of the Larock indole synthesis with classical alternatives, namely the Fischer and Bischler-Möhlau syntheses, supported by experimental data and detailed protocols.

At a Glance: Larock Indole Synthesis vs. Classical Methods

The Larock indole synthesis generally offers milder reaction conditions, broader substrate scope, and often higher yields compared to the traditional Fischer and Bischler-Möhlau methods. This is particularly evident in the synthesis of highly substituted indoles.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Larock Indole Synthesis 2-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, LiClDMF1001.5~95%
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1700.172-80%[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineNone (excess aniline)None (neat)RefluxNot SpecifiedHistorically low[1]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)0.0271%[1]

Delving Deeper: Advantages of the Larock Indole Synthesis

The palladium-catalyzed Larock indole synthesis stands out for several key advantages over its classical counterparts:

  • Mild Reaction Conditions: The Larock synthesis often proceeds at lower temperatures (around 60-110 °C) compared to the harsh, high-temperature, and strongly acidic or basic conditions required for the Fischer and Bischler-Möhlau syntheses.[2] This mildness allows for the presence of a wider range of functional groups in the starting materials that might not be stable under classical conditions.

  • Broad Substrate Scope: The reaction is highly versatile, accommodating a wide variety of substituents on both the aniline and the alkyne starting materials.[2] This includes electron-donating and electron-withdrawing groups, as well as various functional groups, leading to a diverse array of substituted indoles. The use of bulky phosphine ligands has further expanded the scope to include less reactive o-chloroanilines.[2]

  • High Regioselectivity: The Larock synthesis generally exhibits high regioselectivity, particularly with unsymmetrical alkynes, where the bulkier substituent preferentially ends up at the 2-position of the indole ring.[2] This predictability is a significant advantage over the Bischler-Möhlau synthesis, which can often lead to mixtures of regioisomers.

  • Good to Excellent Yields: The Larock synthesis frequently provides high yields of the desired indole products, often exceeding 80%.[2] In contrast, the Fischer and Bischler-Möhlau syntheses can suffer from lower yields, especially with complex substrates.

Experimental Protocols

Palladium-Catalyzed Larock Indole Synthesis of 2,3-Diphenylindole

Materials:

  • 2-Iodoaniline

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).

  • Add DMF (5 mL) and degas the mixture.

  • Heat the reaction mixture to 100 °C and stir for 1.5 hours.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-diphenylindole.

Fischer Indole Synthesis of 2-Phenylindole

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Zinc chloride (ZnCl₂), anhydrous

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Formation of Acetophenone Phenylhydrazone: Gently warm a mixture of phenylhydrazine (0.25 mol) and acetophenone (0.25 mol) for 20 minutes. Add ethanol (60 mL) and a trace of acetic acid, and heat until a clear solution is obtained. Upon cooling, the phenylhydrazone will crystallize. Filter the crystals and wash with a small amount of cold ethanol.

  • Cyclization: Intimately mix the dried acetophenone phenylhydrazone (0.1 mol) with powdered anhydrous zinc chloride (0.4 mol). Heat the mixture in an oil bath to 170 °C with vigorous stirring. The mixture will liquefy and ammonia will be evolved.

  • Work-up and Purification: After the vigorous reaction subsides (about 5 minutes), cool the mixture. Decompose the reaction mass by adding water (100 mL) and concentrated hydrochloric acid (10 mL). Boil the mixture, and then allow it to cool. Collect the crude 2-phenylindole by filtration. Recrystallize the product from ethanol to yield pure 2-phenylindole.[1]

Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)

Materials:

  • Aniline

  • Phenacyl bromide

  • Sodium bicarbonate

  • Anilinium bromide

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of N-Phenacylaniline: Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature.

  • Microwave-Assisted Cyclization: Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1]

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Larock_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-I pd2 Ar-Pd(II)-I(L)₂ oa->pd2 insertion Migratory Insertion pd2->insertion Alkyne alkyne Alkyne alkyne->insertion vinyl_pd Vinyl-Pd(II) Intermediate insertion->vinyl_pd cyclization Intramolecular Amination vinyl_pd->cyclization pd_n Palladacycle cyclization->pd_n re Reductive Elimination pd_n->re -HI re->pd0 indole Indole Product re->indole aniline o-Iodoaniline aniline->oa

Catalytic cycle of the Larock indole synthesis.

Experimental_Workflows cluster_larock Larock Synthesis cluster_fischer Fischer Synthesis l_start Mix Reactants: o-Iodoaniline, Alkyne, Base, LiCl l_cat Add Pd Catalyst & Ligand in DMF l_start->l_cat l_heat Heat to 100°C l_cat->l_heat l_workup Aqueous Workup & Extraction l_heat->l_workup l_purify Column Chromatography l_workup->l_purify l_product 2,3-Disubstituted Indole l_purify->l_product f_start Mix Phenylhydrazine & Ketone f_heat1 Heat to form Phenylhydrazone f_start->f_heat1 f_isolate Isolate Phenylhydrazone f_heat1->f_isolate f_mix Mix Phenylhydrazone with ZnCl₂ (neat) f_isolate->f_mix f_heat2 Heat to 170°C f_mix->f_heat2 f_workup Acidic Workup f_heat2->f_workup f_purify Recrystallization f_workup->f_purify f_product Substituted Indole f_purify->f_product

Comparison of experimental workflows.

Conclusion

The palladium-catalyzed Larock indole synthesis offers significant advantages in terms of mildness, versatility, and efficiency, making it a highly attractive method for the synthesis of a wide range of indole derivatives. While the classical Fischer and Bischler-Möhlau syntheses remain valuable for certain applications, the Larock synthesis provides a more general and robust approach, particularly for complex and highly functionalized target molecules. The choice of synthetic route will ultimately depend on the specific substrate, desired substitution pattern, and available resources. However, for researchers seeking a reliable and high-yielding method for indole synthesis, the Larock reaction represents a state-of-the-art and powerful tool.

References

A Comparative Guide to the Biological Activity of Substituted Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer effects. This guide provides an objective comparison of the biological activities of various substituted indole-3-carboxaldehydes, supported by experimental data, to aid in the development of novel therapeutic agents.

Data Presentation: Quantitative Comparison of Biological Activities

The biological efficacy of substituted indole-3-carboxaldehydes is significantly influenced by the nature and position of substituents on the indole ring and modifications at the aldehyde functional group. The following tables summarize the quantitative data from various studies, providing a clear comparison of their activities.

Antioxidant Activity

The antioxidant potential of indole-3-carboxaldehyde derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison. Lower IC50 values indicate higher antioxidant activity.

Compound IDSubstitutionAssayIC50 (µM/ml)Reference
3 Unsubstituted Indole-3-carboxaldehydeDPPH121±0.5[1]
5a N-(2-hydroxy-5-methylphenyl)acetamidoDPPH18±0.1[1]
5b N-(4-hydroxyphenyl)acetamidoDPPH21±0.2[1]
5e N-(2-hydroxyphenyl)acetamidoDPPH16±0.8[1]
5f N-(2-hydroxy-4-methoxyphenyl)acetamidoDPPH8±0.9[1]
5g N-(4-hydroxy-3-methoxyphenyl)acetamidoDPPH13±0.2[1]
BHA Butylated hydroxyanisole (Standard)DPPH11±0.5[1]

Note: The data indicates that the addition of substituted aryl amines to the indole-3-carboxaldehyde scaffold can significantly enhance antioxidant activity, with compound 5f showing superior activity even to the standard antioxidant BHA.[1]

Anticancer Activity

The anticancer potential of these derivatives is often assessed using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

Compound/DerivativeSubstitutionCancer Cell LineIC50 (µM)Reference
Indole-based Thiosemicarbazone 3d 1-propylNot Specified0.9 (µg/mL)[2]
Indole-based Thiosemicarbazone 3q 1-(4-nitrobenzyl)Not Specified1.9 (µg/mL)[2]
Indole-based Thiosemicarbazone 3t, 3u, 3v, 3w Various 1-benzyl substitutionsMajority of a panelEfficient Inhibition[2]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDSubstitutionMicroorganismMIC (µg/mL)Reference
1 5-bromo (semicarbazone derivative)Staphylococcus aureus100[3]
1 5-bromo (semicarbazone derivative)Bacillus subtilis100[3]
2 5-chloro (semicarbazone derivative)Staphylococcus aureus150[3]
2 5-chloro (semicarbazone derivative)Bacillus subtilis150[3]
1a-1j Hydrazide/hydrazone derivativesMRSA6.25[4]
13b 5-bromoindole-3-carboxamido-polyamineStaphylococcus aureus≤ 0.28 (µM)[5][6]
13b 5-bromoindole-3-carboxamido-polyamineAcinetobacter baumannii≤ 0.28 (µM)[6]
13b 5-bromoindole-3-carboxamido-polyamineCryptococcus neoformans≤ 0.28 (µM)[6]

Note: Halogen substitutions at the 5-position of the indole ring, as well as the formation of hydrazones and polyamine conjugates, appear to be promising strategies for enhancing antimicrobial activity. Notably, some derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

Mandatory Visualization

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of substituted indole-3-carboxaldehydes.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Indole_3_carboxaldehyde Indole-3-carboxaldehyde Reaction Chemical Reaction (e.g., Condensation) Indole_3_carboxaldehyde->Reaction Substituents Various Substituents (e.g., amines, hydrazides) Substituents->Reaction Purification Purification & Characterization Reaction->Purification Antioxidant Antioxidant Assays (e.g., DPPH) Purification->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer IC50 IC50 Determination Antioxidant->IC50 MIC MIC Determination Antimicrobial->MIC Anticancer->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR Lead Compound Identification Lead Compound Identification SAR->Lead Compound Identification

Caption: General workflow for synthesis and biological evaluation of indole-3-carboxaldehydes.

Signaling Pathway: Anticancer Mechanism of Action

Indole compounds, including derivatives of indole-3-carboxaldehyde, have been shown to exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.

G Indole_derivative Indole-3-carboxaldehyde Derivative PI3K PI3K Indole_derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by indole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (substituted indole-3-carboxaldehydes)

    • Standard antioxidant (e.g., Ascorbic acid, BHA)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or UV-Vis spectrophotometer

  • Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

    • Preparation of test samples: Dissolve the indole derivatives and the standard antioxidant in methanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations.

    • Assay:

      • Add a specific volume (e.g., 100 µL) of each concentration of the test samples and the standard to the wells of a 96-well plate.

      • Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.

      • Prepare a blank well containing only methanol and a control well containing methanol and the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

  • Reagents and Equipment:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (substituted indole-3-carboxaldehydes)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Reagents and Equipment:

    • Bacterial strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Test compounds (substituted indole-3-carboxaldehydes)

    • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)

    • Sterile 96-well microtiter plates

    • Incubator

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth medium.

    • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the indole derivatives and the standard antibiotic in the broth medium directly in the wells of the 96-well plate.

    • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

A Structural Showdown: 5-Bromoindole Versus 6-Bromoindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the intricate world of drug development, the subtle placement of a single atom can dramatically alter a molecule's biological activity. This guide provides a comprehensive structural and functional comparison of 5-bromoindole and 6-bromoindole derivatives, two classes of compounds with significant therapeutic potential. By examining their physicochemical properties, spectroscopic signatures, and biological activities, supported by experimental data, we aim to furnish drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a bromine atom to the indole ring can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The position of this halogenation, whether at the 5- or 6-position, imparts distinct characteristics to the resulting derivatives, influencing their suitability for various therapeutic applications.

Physicochemical Properties: A Tale of Two Isomers

The location of the bromine atom on the indole ring subtly influences the physicochemical properties of 5-bromoindole and 6-bromoindole, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. While both are crystalline solids with limited water solubility, they exhibit good solubility in polar organic solvents.[1]

Property5-Bromoindole6-BromoindoleRationale for Difference
Molecular Formula C₈H₆BrNC₈H₆BrNSame atoms, different arrangement
Molecular Weight 196.05 g/mol [2]196.05 g/mol [3]Identical
Melting Point 90-92 °C[4]92-96 °CDifferences in crystal lattice packing and intermolecular forces.
pKa (predicted) 16.04 ± 0.30[4]No data availableThe electron-withdrawing nature of bromine influences the acidity of the N-H bond. The proximity to the pyrrole ring in the 5-position may have a slightly different electronic effect compared to the 6-position.
Calculated logP 2.9No data availableLipophilicity is influenced by the overall electronic distribution and surface area, which can be affected by the bromine position.
Solubility Sparingly soluble in water (126 mg/L, calculated). Soluble in DMSO, ethanol, ether, and chloroform.[5]Limited solubility in water. Good solubility in dimethylformamide, ethanol, and acetone.[1]The position of the polar bromine atom can affect the molecule's interaction with different solvent molecules.
Dipole Moment (for derivatives) S₀ state: ~1.9 D (for 5-substituted indoles)[6]No data availableThe vector sum of bond dipoles changes with the substituent position, leading to a different overall molecular dipole moment.

Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear method for distinguishing between 5-bromoindole and 6-bromoindole derivatives. The position of the bromine atom leads to characteristic shifts in the signals of the aromatic protons and carbons.

Nucleus5-Bromoindole (δ, ppm)6-Bromoindole (δ, ppm)Key Differences
¹H NMR H1: ~8.1 (br s), H2: ~7.2, H3: ~6.5, H4: ~7.7, H6: ~7.2, H7: ~7.3[7]H1: ~8.1 (br s), H2: ~7.2, H3: ~6.4, H4: ~7.5, H5: ~7.0, H7: ~7.5[8]The proton chemical shifts, particularly for those on the benzene ring, are distinct due to the different electronic environment created by the bromine at either the C5 or C6 position.
¹³C NMR C2: ~125.5, C3: ~102.4, C3a: ~129.5, C4: ~123.8, C5: ~113.8, C6: ~121.5, C7: ~112.8, C7a: ~134.1C2: ~125.0, C3: ~102.3, C3a: ~129.9, C4: ~121.5, C5: ~121.2, C6: ~115.3, C7: ~111.9, C7a: ~136.5[9]The carbon attached to the bromine (C5 or C6) and its neighboring carbons show the most significant differences in their chemical shifts.

Structural Insights from X-ray Crystallography

For instance, the crystal structure of 6-bromo-1H-indole-3-carboxylic acid reveals a monoclinic crystal system with the space group P21/n.[1] In the crystal, molecules form dimers through intermolecular O—H···O hydrogen bonds, and these dimers are further connected by N—H···O hydrogen bonds, forming layers.[1] The dihedral angle between the carboxylic acid group and the indole ring system is 6.4°.[1]

A comprehensive comparison would require the crystal structure of a corresponding 5-bromoindole derivative to analyze differences in bond lengths, bond angles, and crystal packing arrangements, which can influence solid-state properties and solubility.

Reactivity and Synthesis: A Positional Advantage

The position of the bromine atom influences the reactivity of the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic attack. The electron-withdrawing nature of the bromine atom can modulate the reactivity of the benzene portion of the indole. This difference in reactivity can be leveraged in the synthesis of more complex derivatives.

G General Reactivity of Bromoindoles Indole Bromoindole (5- or 6-substituted) C3 C3 Position (Most Nucleophilic) Indole->C3 Electrophilic Substitution BenzeneRing Benzene Ring Indole->BenzeneRing Functionalization via Cross-Coupling Electrophile Electrophile (E+) Electrophile->C3 CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) CrossCoupling->BenzeneRing

Caption: General reactivity pathways for bromoindole derivatives.

Biological Activity: A Comparative Overview

Both 5-bromoindole and 6-bromoindole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

5-Bromoindole derivatives have been extensively investigated as anticancer agents, with a notable focus on the inhibition of key kinases involved in cancer progression.[10]

  • EGFR and VEGFR-2 Inhibition: Certain 5-bromoindole derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[10] Inhibition of these pathways can disrupt cancer cell proliferation and angiogenesis.

6-Bromoindole derivatives have also been explored for their anticancer properties, although research in this area is less extensive compared to their 5-bromo counterparts.

Antimicrobial Activity

Both classes of compounds have shown promise as antimicrobial agents.

  • 5-Bromoindole Derivatives: Have demonstrated activity against various bacterial and fungal strains.

  • 6-Bromoindole Derivatives: Have been identified as having intrinsic antimicrobial activity and the ability to enhance the efficacy of existing antibiotics.[11]

Compound ClassTarget OrganismActivity (MIC or IC₅₀)Reference
5-Bromoindole Derivatives Staphylococcus aureusMIC: 3.125-50 µg/mL (for various derivatives)[9]
Candida albicansMIC: 3.125-50 µg/mL (for various derivatives)[9]
6-Bromoindole Derivatives Staphylococcus aureusMIC: >100 µg/mL (for a specific derivative)[11]
Candida albicansMIC: 25 µg/mL (for a specific derivative)[11]
Anti-inflammatory Activity

Derivatives of both isomers have been shown to possess anti-inflammatory properties.

Experimental Protocols

General Procedure for Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a general method for assessing the inhibitory activity of bromoindole derivatives against a protein kinase like EGFR.[12]

G Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Solutions Prepare Solutions: - Kinase (e.g., EGFR) - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds (Bromoindoles) Add_Enzyme Add Kinase to Plate Prep_Solutions->Add_Enzyme Add_Inhibitor Add Test Compounds (serial dilutions) Add_Enzyme->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Add_Sub_ATP Initiate Reaction: Add Substrate/ATP Mix Incubate1->Add_Sub_ATP Incubate2 Incubate at RT Add_Sub_ATP->Incubate2 Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Plot_Data Plot % Inhibition vs. Compound Concentration Detect_Signal->Plot_Data Calc_IC50 Calculate IC₅₀ Value Plot_Data->Calc_IC50

Caption: A generalized workflow for determining the IC₅₀ of bromoindole derivatives against a protein kinase.

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the test compounds (5- or 6-bromoindole derivatives) in an appropriate buffer.

  • Assay Plate Setup: In a microplate, add the kinase solution to each well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive and negative controls.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a constant temperature for a defined period.

  • Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance) which is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of bromoindole derivatives against bacteria.[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the bromoindole derivatives in a liquid growth medium in a microplate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the microplate under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The choice between a 5-bromoindole and a 6-bromoindole scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. 5-Bromoindole derivatives have been more extensively studied, particularly as kinase inhibitors in oncology. However, 6-bromoindole derivatives show significant promise, especially in the development of novel antimicrobial and anti-inflammatory agents.

The subtle differences in their physicochemical properties, arising from the position of the bromine atom, can be exploited to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties. Further comparative studies, particularly head-to-head biological evaluations and co-crystallization with their targets, will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of these versatile bromoindole scaffolds. This guide serves as a foundational resource to aid researchers in this endeavor.

References

A Comparative Guide to the Efficacy of Catalysts in Suzuki Coupling of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency. This guide provides an objective comparison of different catalytic systems for the Suzuki coupling of bromoindoles, supported by experimental data, to facilitate catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki-Miyaura coupling reaction, significantly influencing reaction rates, yields, and the purity of the final product.[1] The following table summarizes the performance of various palladium- and nickel-based catalytic systems in the coupling of different bromoindoles with boronic acids.

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[2]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[2]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[2]
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191[3]
5,7-dibromo-3-formylindoleIndole-5-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)177[3]
Heteroaromatic halidesArylboronic acidsNiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95[2]
5-bromoindolePhenylboronic acidLigand-free Pd-nanoparticles-K₂CO₃Acetonitrile/H₂O3718>95[1][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in synthetic chemistry. Below are generalized and specific procedures for the Suzuki-Miyaura coupling of bromoindoles.

General Experimental Protocol
  • Preparation: To a Schlenk flask or a sealable reaction vessel, add the bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][5]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[5]

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][5]

Specific Protocol: Microwave-Assisted Suzuki Coupling of 5-Bromoindole

This protocol utilizes microwave irradiation to accelerate the reaction.

  • To a microwave reaction vial, add:

    • 5-bromoindole (1.0 equiv.)

    • Arylboronic acid (1.3 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv.)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Add ethanol to the vial.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring in a microwave reactor.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Bromoindole, Boronic Acid, Catalyst, Base inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent heat Heat to specified temperature with stirring solvent->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous workup and extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[2]

References

Comparative study of antioxidant activity in indole-3-carboxaldehyde analogues

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Indoles

I've initiated the literature search focusing on the antioxidant properties of indole-3-carboxaldehyde analogues. Currently, I'm identifying specific analogues and methods for evaluating their activity. My next step will be to delve into the literature to understand the nuances of these compounds.

Examining Antioxidant Assays

I'm now zeroing in on antioxidant activity assays, like DPPH and FRAP, relevant to these analogues. I'm compiling quantitative data—IC50s and the like—and seeking detailed experimental protocols. Next, I plan to structure this data for easier comparison and craft a Graphviz diagram to visually represent assay workflows. My ultimate goal is a comprehensive guide.

Reviewing Antioxidant Analogues

I'm making progress, having found some great initial articles on indole-3-carboxaldehyde analogues. Specifically, I've got info on different synthesized series and the antioxidant tests employed, like DPPH. Now, I'm diving deeper into the SAR and mechanisms of action.

Compiling Data & Procedures

I'm now concentrating on extracting quantitative data (IC50 values, etc.) and detailed experimental procedures from the articles. I've found multiple series of indole-3-carboxaldehyde analogues tested with various assays like DPPH, ABTS, and CUPRAC. Some promising compounds show better antioxidant activity than standards. My focus is on consolidating these findings into a useful format, specifically a table. I'm also preparing to develop a DOT script for a visual diagram of the antioxidant assay workflow, which will help with my review.

Detailing Experimental Protocols

I'm now concentrating on extracting precise quantitative data, like IC50 values, from the literature on indole-3-carboxaldehyde analogues. I've uncovered mentions of assays such as DPPH, ABTS, LPO, and CUPRAC. Now, I'm aiming to create a structured table, cross-referencing compound structures with their antioxidant activity and standards of comparison. This information is available, but needs extraction. I will search for the detailed experimental procedures, and work on developing a DOT script for a visual overview.

Assessing Initial Data

I've just successfully extracted some quantitative data from an early search result, specifically IC50 values related to DPPH scavenging. I'm now cross-referencing this with the structural formulas provided in the paper. My next step will be to filter this data set for compounds with values below 20 micromolar.

Expanding the Dataset

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Analyzing Antioxidant Data

I've successfully gathered quantitative data on the antioxidant activity of indole-3-carboxaldehyde analogues. The study I reviewed synthesized compounds (5a-g) and used DPPH and L assays. I'm now focusing on comparing these findings to other studies to identify correlations and potential structural features driving the observed activity.

Extending Data Comparisons

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Refining Search Strategies

I've been gathering quantitative data on indole-3-carboxaldehyde analogues, focusing on antioxidant activity. While I have DPPH and LPO data for some compounds, and noted potent activity for Schiff bases and thiosemicarbazones, I still need concrete IC50 values. I can now draft experimental protocols and a workflow diagram, but more examples are needed. My search will now focus on finding those missing IC50 values and expanding the range of analogues in my comparison.

Analyzing Antioxidant Data

I've just gathered some data on the antioxidant activity of indole-3-carboxaldehyde analogs. I'm focusing on IC50 values of aryl amine derivatives against DPPH and L, and now I'm thinking about how to visualize these values for insightful comparisons.

Consolidating IC50 Data

I'm now in the process of gathering IC50 values for indole-3-carboxaldehyde analogues from various sources. I've located data on aryl amine derivatives in DPPH and LPO assays, and I'm sifting through reviews that discuss Schiff base and hydrazone derivatives, though units are inconsistent. To create a cohesive table, I'm focusing on standardizing to µM, which means I'm actively determining molecular weights for these compounds. This is a crucial step for a unified comparison.

Synthesizing Findings & Plans

I'm now in a good position. I've compiled the IC50 data I need for the indole-3-carboxaldehyde analogs and designed assay protocols. I'm focusing on the final step: to synthesize the data into the comparison guide. I've moved past needing further information, so my current task is creating the guide and organizing all this data.

A Comparative Guide to Alternatives for Selective Bromination: Moving Beyond N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, N-bromosuccinimide (NBS) has been the reagent of choice for selective free-radical bromination of allylic and benzylic positions, as well as for the alpha-bromination of carbonyl compounds. Its ease of handling as a crystalline solid compared to hazardous liquid bromine, and its ability to provide a low, constant concentration of bromine radicals, have cemented its place in the synthetic chemist's toolbox.[1][2] However, the pursuit of improved reaction efficiency, selectivity, cost-effectiveness, and greener synthetic routes has driven the exploration of alternative reagents. This guide provides an objective comparison of prominent alternatives to NBS, supported by experimental data, to inform reagent selection for researchers, scientists, and drug development professionals.

Key Alternatives to N-Bromosuccinimide

Several reagents have emerged as viable alternatives to NBS, each with a unique profile of reactivity, selectivity, and applications. The most notable among these are 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Tribromoisocyanuric acid (TBCA), and Pyridinium Tribromide. Other N-bromo compounds like N-Bromoacetamide (NBA) offer different selectivity profiles, while greener, more sustainable methods are also gaining traction.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A crystalline solid with similar reactivity to NBS, DBDMH is often highlighted as a more economical and efficient alternative.[3][4] It contains two bromine atoms per molecule and is reported to be a potent agent for the bromination of electron-rich aromatic compounds, benzylic positions, and for the 1,2-dibromination of alkenes.[3][4][5] Some studies suggest that DBDMH can minimize byproducts and reduce costs.[4]

  • Tribromoisocyanuric acid (TBCA): This stable, solid reagent is another promising alternative, often touted for its "green" characteristics.[6] It is easily prepared and serves as an effective reagent for the electrophilic bromination of alkenes and arenes, in addition to benzylic bromination.[6][7]

  • Pyridinium Tribromide (Py·Br3): A stable, crystalline solid, pyridinium tribromide is a safer and more manageable alternative to liquid bromine.[8][9] It is particularly useful for the electrophilic bromination of ketones, phenols, and other electron-rich systems.[9][10] In solution, it exists in equilibrium with pyridinium bromide and bromine, acting as a controlled source of the brominating agent.[11]

  • N-Bromoacetamide (NBA): While structurally similar to NBS, NBA exhibits a distinct reactivity profile. It tends to favor ionic addition reactions with alkenes, leading to products like bromohydrins, rather than the allylic substitution typically seen with NBS.[12][13] NBA is generally more reactive than NBS, but this increased reactivity can also lead to instability.[14]

  • Green Bromination Methods: A growing area of research focuses on developing more environmentally benign bromination protocols. These include the in-situ generation of bromine from sodium bromide (NaBr) using a mild oxidizing agent, and electrochemical methods that use electricity to produce bromine from bromide salts.[15] Bromide-bromate salt mixtures are also being explored as eco-friendly brominating reagents.[16]

Performance Comparison in Selective Bromination

The choice of brominating agent is dictated by the specific transformation required. The following sections compare the performance of NBS and its alternatives in key selective bromination reactions.

Allylic and Benzylic Bromination

This is the hallmark application of NBS, proceeding via the Wohl-Ziegler reaction, a free-radical chain mechanism.[17][18] The key to the success of NBS is its ability to provide a low and constant concentration of bromine, which favors substitution at the allylic or benzylic position over electrophilic addition to a double bond.[2][19]

General Mechanism of Radical Bromination with NBS

G cluster_initiation Initiation cluster_propagation Propagation initiator Radical Initiator (hv, AIBN) Br2 Br₂ initiator->Br2 homolytic cleavage Br_rad 2 Br• Br2->Br_rad Br_rad2 Br• RH Allylic/Benzylic Substrate (R-H) R_rad Allylic/Benzylic Radical (R•) RH->R_rad HBr HBr RH->HBr Br2_regen Br₂ R_rad->Br2_regen Br abstraction NBS NBS HBr->NBS regeneration of Br₂ Br_rad2->RH H abstraction Product Brominated Product (R-Br) Succinimide Succinimide NBS->Succinimide NBS->Br2_regen Br2_regen->Br_rad2 Br2_regen->Product G start Start reagents Combine Ketone, Brominating Agent (e.g., NBS), and Solvent in Flask start->reagents catalyst Add Catalyst (e.g., acid) reagents->catalyst reaction Heat/Stir for Specified Time catalyst->reaction workup Aqueous Workup (e.g., quench, extract) reaction->workup purify Purify Product (e.g., chromatography) workup->purify end End purify->end G start Desired Bromination? q_position Allylic or Benzylic? start->q_position q_carbonyl α to Carbonyl? q_position->q_carbonyl No reagent_nbs NBS (classic), DBDMH, TBCA q_position->reagent_nbs Yes q_alkene Addition to Alkene? q_carbonyl->q_alkene No reagent_carbonyl NBS, Pyridinium Tribromide q_carbonyl->reagent_carbonyl Yes reagent_addition NBA (for bromohydrins), TBCA, DBDMH (for dibromides) q_alkene->reagent_addition Yes other Other (e.g., Aromatic Bromination) q_alkene->other No end Select Reagent reagent_nbs->end reagent_carbonyl->end reagent_addition->end reagent_aromatic DBDMH, TBCA, Pyridinium Tribromide other->reagent_aromatic Yes other->end No reagent_aromatic->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A critical aspect of this is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5-Bromoindole-3-carboxaldehyde, a halogenated organic compound, to ensure personnel safety and regulatory compliance.

Core Safety and Handling Principles

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating dust, a respirator should be used in a well-ventilated area or under a fume hood.[1]

Key Hazard Information:

Hazard CategoryDescription
Physical State Powder Solid[2]
Appearance White to Orange to Green powder to crystal
Hazards May cause skin, eye, and respiratory irritation. May be harmful if inhaled or ingested.[1][3]
Incompatible Materials Strong oxidizing agents, Strong acids[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous halogenated organic waste.[1] On-site treatment or neutralization is not advised. The primary focus should be on the safe collection, segregation, and transfer of the waste to a certified disposal facility.[1]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables and surplus material, in a dedicated and properly labeled hazardous waste container.[1][4] It is critical to segregate this halogenated organic waste from non-halogenated waste streams.[1]

  • Container Management: Use a suitable, sealed container that is in good condition and compatible with the chemical.[1][4] Keep the container tightly closed when not in use.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and explicitly list "this compound" as a component.[1][4] If other halogenated compounds are present in the same container, all constituents should be listed.[1]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[4] This storage area should be away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal company.[1][4] The approved disposal method is typically incineration in a chemical incinerator equipped with a scrubber, which should only be performed by a certified facility.[1] Do not dispose of this compound down the drain or in regular trash.[4]

  • Spill Cleanup: In the event of a spill, avoid creating dust.[1] For solid spills, carefully sweep or shovel the material into a labeled hazardous waste container.[4] For liquid spills, absorb with an inert material like vermiculite or diatomite before collection.[4] The spill area should then be decontaminated.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Use Designated, Labeled, and Sealed Container B->C D Store in Secure Secondary Containment C->D E Contact Licensed Waste Disposal Company D->E F Incineration at Certified Facility E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Bromoindole-3-carboxaldehyde, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may be harmful if it comes into contact with the skin, is inhaled, or is ingested.[1][2] It can cause skin, eye, and respiratory system irritation.[1][2][3] In the event of a fire, this combustible solid may produce hazardous byproducts, including carbon oxides, nitrogen oxides, and halogenated compounds.[1] Therefore, strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye Protection Safety Goggles or FaceshieldMust be worn at all times to protect from dust particles and splashes.[4]
Hand Protection Chemical-resistant glovesInspect gloves for integrity before use.[3][5] Remove and dispose of contaminated gloves properly.
Body Protection Laboratory CoatShould be worn over personal clothing to protect against spills.
Respiratory Protection N95 Dust Mask or RespiratorRequired when handling the powder outside of a fume hood or if dust generation is likely.[4]

Operational Plan: Step-by-Step Handling Protocol

To ensure safe handling and minimize exposure, the following procedural steps must be followed:

  • Preparation :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Gather all necessary equipment, such as spatulas, weighing paper, and glassware, before commencing work.

  • Handling the Compound :

    • Wear all the personal protective equipment detailed in Table 1.

    • Carefully transfer the solid compound, avoiding the generation of dust.[1]

    • Use dedicated utensils for handling the chemical.

  • During the Experiment :

    • Keep the container of this compound tightly closed when not in use.[3][4]

    • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Post-Experiment Cleanup :

    • Decontaminate all work surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : As a halogenated organic compound, it must be disposed of in a designated hazardous waste container labeled "Halogenated Organic Waste."[4] Do not mix with non-halogenated waste.[4]

  • Container Management : Use a clearly labeled, leak-proof container for all waste.[4] Keep the container sealed when not in use.[4]

  • Spill Management :

    • In case of a solid spill, carefully sweep the material to avoid creating dust and place it in the designated hazardous waste container.[1]

    • For solutions, absorb the spill with an inert material like vermiculite or sand before placing it in the waste container.[1]

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Wear Appropriate PPE prep_fume_hood->prep_ppe handle_transfer Careful Transfer (Avoid Dust) prep_ppe->handle_transfer handle_use Use in Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Surfaces handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: This diagram outlines the essential steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.